1-Chloro-5-iodopentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHKOCYWBEGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069393 | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60274-60-4 | |
| Record name | 1-Chloro-5-iodopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60274-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060274604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-5-iodopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-5-iodopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3MCR55RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-5-iodopentane for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Linker
In the landscape of modern organic synthesis and pharmaceutical development, the strategic selection of building blocks is paramount. 1-Chloro-5-iodopentane (CAS No: 60274-60-4) emerges as a highly valuable, yet often overlooked, bifunctional electrophile.[1] This five-carbon aliphatic chain is uniquely terminated by two different halogen atoms: a highly reactive iodo group and a more stable chloro group. This differential reactivity is not a limitation but its greatest asset, allowing for sequential, site-selective nucleophilic substitutions. This guide offers a deep dive into the core chemical properties, synthesis, reactivity, and practical applications of this compound, providing the technical insights necessary for its effective deployment in complex synthetic campaigns.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety requirements is the foundation of its successful application in the laboratory. This compound is a colorless to light yellow liquid, and its key properties are summarized below.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClI | [2] |
| Molecular Weight | 232.49 g/mol | [1][2] |
| CAS Number | 60274-60-4 | [2][3] |
| Density | ~1.673 g/mL at 20-25°C | [1][3] |
| Boiling Point | 100 °C at 15 Torr | [3] |
| Refractive Index | 1.5280 - 1.5330 at 20°C | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [1] |
| Appearance | Clear, colorless to yellow liquid | [1][4] |
| Purity (Typical) | ≥97% | [4] |
Safety and Handling:
This compound is classified as an irritant.[2] It is known to cause skin, eye, and respiratory irritation.[1][2][5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[1][6]
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[1][6] Some suppliers provide it stabilized with copper.
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound is achieved via a Finkelstein reaction , a classic SN2 halogen exchange process.[7] This method leverages the differential solubility of sodium halides in acetone to drive the reaction to completion.[7][8] The starting material, 1,5-dichloropentane, is both readily available and cost-effective.
Protocol: Synthesis via Finkelstein Reaction
Objective: To synthesize this compound from 1,5-dichloropentane.
Materials:
-
1,5-Dichloropentane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Finkelstein reaction workflow for this compound synthesis.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,5-dichloropentane (1.0 eq.) and anhydrous acetone.
-
Add anhydrous sodium iodide (1.1 to 1.5 eq.). A slight excess of NaI is used to ensure complete conversion of one chloro group. Using a large excess could lead to the formation of the di-iodo byproduct.
-
Heat the mixture to reflux. A white precipitate of sodium chloride (NaCl) will begin to form, as it is insoluble in acetone.[7] The reaction is typically refluxed for 12-24 hours. Progress can be monitored by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture to remove the precipitated NaCl.[9]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove any trace I₂ color), and finally with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
-
The crude product is purified by vacuum distillation to yield pure this compound.[9]
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized product. The expected spectroscopic data are as follows:
| Spectroscopy | Expected Features |
| ¹H NMR (CDCl₃) | δ ~3.55 (t, 2H, -CH₂Cl), δ ~3.20 (t, 2H, -CH₂I), δ ~1.8-1.9 (m, 4H, -CH₂CH₂Cl & -CH₂CH₂I), δ ~1.5 (m, 2H, -CH₂CH₂CH₂-). The downfield shift of protons adjacent to halogens is due to their electronegativity (deshielding effect).[10] |
| ¹³C NMR (CDCl₃) | δ ~45.0 (-CH₂Cl), δ ~33.5 (-CH₂CH₂Cl), δ ~30.0 (-CH₂CH₂I), δ ~26.0 (-CH₂CH₂CH₂-), δ ~7.0 (-CH₂I). The carbon attached to iodine is significantly upfield due to the "heavy atom effect." |
| IR (Thin Film) | ν ~2950-2850 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (CH₂ scissoring), ~725 cm⁻¹ (C-Cl stretch), ~640 cm⁻¹ (C-I stretch). |
| Mass Spec (EI) | M⁺ not typically observed. Key fragments would arise from the loss of I• (m/z 105/107, showing ³⁵Cl/³⁷Cl isotope pattern) and Cl• (m/z 201). Further fragmentation of the C₅H₁₀Cl⁺ fragment would be observed. |
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds in SN2 reactions. The iodide ion is an excellent leaving group, while the chloride ion is a comparatively poor one.[11] This allows for selective reaction at the C-I terminus while the C-Cl bond remains intact, to be used in a subsequent transformation.
This "one-pot, two-steps" potential makes it an ideal linker for connecting two different molecular fragments, a common strategy in fragment-based drug discovery (FBDD) and in the synthesis of complex molecules with specific spatial arrangements.
Caption: Differential reactivity of this compound in sequential SN2 reactions.
Application Example: Synthesis of Heterocyclic Scaffolds
Many pharmacologically active compounds contain heterocyclic rings. This compound is an excellent precursor for forming seven-membered rings, such as azepanes or oxepanes, which are important scaffolds in medicinal chemistry.
Protocol: Synthesis of an N-Substituted Azepane Precursor
-
Step 1 (Selective N-Alkylation): A primary amine or aniline (Nucleophile 1) is deprotonated with a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. This compound (1.0 eq.) is added at room temperature. The reaction selectively occurs at the iodo-terminus due to its superior leaving group ability.
-
Monitoring: The reaction is monitored by TLC until the starting amine is consumed.
-
Work-up: Standard aqueous work-up is performed to isolate the intermediate, N-(5-chloropentyl)amine derivative.
-
Step 2 (Intramolecular Cyclization): The isolated intermediate is treated with a stronger base (e.g., NaH) in a solvent like THF. The base deprotonates the amine, and the resulting anion undergoes an intramolecular SN2 reaction, displacing the chloride to form the seven-membered azepane ring. Heating is often required for this second step.
-
Purification: The final N-substituted azepane is purified by column chromatography.
This sequential, controlled approach prevents polymerization and intermolecular side reactions, leading to higher yields of the desired cyclic product. The use of halogenated intermediates is a cornerstone in the synthesis of many pharmaceuticals.[12]
Conclusion
This compound is a powerful and versatile bifunctional building block for organic synthesis. Its key advantage lies in the predictable and exploitable difference in reactivity between its iodo and chloro substituents. This allows for the controlled, sequential introduction of nucleophiles, making it an invaluable tool for constructing complex molecular architectures, linkers for drug-conjugates, and heterocyclic scaffolds relevant to the pharmaceutical industry. A firm grasp of its properties, synthesis, and reactivity profile enables researchers and drug development professionals to strategically incorporate this reagent into their synthetic designs, accelerating the path to novel chemical entities.
References
- 1. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 2. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 5. fishersci.at [fishersci.at]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60274-60-4 Name: this compound [xixisys.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. nbinno.com [nbinno.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Chloro-5-iodopentane (CAS Number: 60274-60-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-5-iodopentane is a valuable bifunctional alkylating agent utilized as a key intermediate in organic synthesis. Its distinct halogenated termini, a chloro and an iodo group, offer differential reactivity, enabling selective and sequential chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of complex organic molecules and pharmacologically active compounds. Detailed experimental protocols and visual diagrams of synthetic pathways are presented to facilitate its practical application in a research and development setting.
Physicochemical Properties
This compound is a colorless to light yellow liquid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 60274-60-4 | [1][2][3] |
| Molecular Formula | C₅H₁₀ClI | [2][3][4] |
| Molecular Weight | 232.49 g/mol | [2][3][4] |
| Boiling Point | 100 °C @ 15 Torr | [1] |
| 75-77 °C @ 4 mmHg | [2] | |
| Density | 1.6731 g/cm³ @ 20 °C | [1] |
| 1.663 g/mL | [2] | |
| Refractive Index (n²⁰/D) | 1.5280 - 1.5330 | |
| InChI | InChI=1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2 | [1][3][4] |
| InChIKey | GUUHKOCYWBEGGX-UHFFFAOYSA-N | [1][3][4] |
| Canonical SMILES | ClCCCCCI | [1][3][4] |
| Purity | Typically ≥97% | [3] |
| Appearance | Clear, colorless to yellow liquid |
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of this compound is through a Finkelstein reaction, which involves the halide exchange of a corresponding dichloroalkane. The synthesis starting from 1,5-dichloropentane has been reported. This reaction leverages the differential solubility of sodium halides in acetone, where sodium iodide is soluble, while the resulting sodium chloride is not, thus driving the reaction to completion.
Reactivity
This compound is a bifunctional electrophile. The carbon-iodine bond is significantly more reactive towards nucleophilic substitution than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the iodinated carbon, leaving the chlorinated end available for subsequent transformations. The iodine atom is an excellent leaving group, readily displaced by a variety of nucleophiles.
Experimental Protocols
Synthesis of this compound from 1,5-Dichloropentane (Adapted Finkelstein Reaction Protocol)
Materials:
-
1,5-Dichloropentane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,5-dichloropentane (1.0 equivalent) in anhydrous acetone.
-
Add anhydrous sodium iodide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium chloride) indicates the progress of the reaction.
-
Maintain the reflux for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Application in the Synthesis of cis-7-Dodecen-1-ol Acetate
This compound is a precursor in the synthesis of various organic molecules, including the insect pheromone cis-7-dodecen-1-ol acetate. The synthesis involves the coupling of this compound with a suitable nucleophile to form the carbon skeleton, followed by further functional group manipulations.
Applications in Research and Drug Development
As a versatile building block, this compound is employed in the synthesis of a variety of organic compounds. Its bifunctional nature allows for the construction of carbon chains with orthogonal reactivity at each end, which is particularly useful in multi-step syntheses of complex target molecules.
In the context of drug development, haloalkanes are important intermediates for the synthesis of pharmacologically active compounds. The pentane chain of this compound can serve as a flexible linker to connect different pharmacophores or to introduce lipophilicity into a drug candidate, potentially improving its pharmacokinetic profile. The chloro and iodo groups provide handles for the introduction of various functional groups, such as amines, alcohols, ethers, and thioethers, which are prevalent in many drug molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its utility in organic synthesis, particularly for the construction of complex molecules and as a precursor for pharmacologically relevant scaffolds, makes it an important tool for researchers in both academia and industry. The detailed protocols and synthetic workflows provided in this guide are intended to support its effective and safe use in the laboratory.
References
A Comprehensive Technical Guide to the Physical Properties of 1-Chloro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 1-Chloro-5-iodopentane (CAS No. 60274-60-4). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and quality control. This document summarizes key quantitative data in a structured format, outlines general experimental protocols for property determination, and presents a logical visualization of the compound's physical characteristics.
Core Physical Properties
This compound is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][3] Its bifunctional nature, possessing both a chloro and an iodo group, allows for selective chemical transformations. A thorough understanding of its physical properties is crucial for its effective application.
Data Presentation: A Summary of Physical Characteristics
The following table summarizes the key physical properties of this compound compiled from various sources.
| Physical Property | Value | Conditions |
| Molecular Formula | C5H10ClI | |
| Molecular Weight | 232.49 g/mol | [4][5][6][7][8] |
| Appearance | Clear, colorless to light yellow liquid | [7][9] |
| Density | 1.6731 g/cm³ | at 20°C[4] |
| 1.663 g/mL | [1][2][10] | |
| 1.65 g/mL | at 25°C (estimated)[7] | |
| Boiling Point | 100 °C | at 15 Torr[4] |
| 75-77 °C | at 4 mmHg[1][2][10][11] | |
| Approx. 230°C | (decomposes)[7] | |
| Refractive Index | 1.5280 - 1.5330 | at 20°C[9] |
| 1.5305 | [1][2][10] | |
| Solubility | Insoluble in water; soluble in organic solvents.[1][2][7] | |
| Sensitivity | Light Sensitive | [1][2][10] |
Experimental Protocols
Determination of Density
The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.
-
Pycnometer Method:
-
The pycnometer is first cleaned, dried, and weighed empty.
-
It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.
-
The process is repeated with this compound at a controlled temperature (e.g., 20°C).
-
The density is calculated by dividing the mass of the compound by the volume of the pycnometer.
-
-
Digital Density Meter:
-
The instrument is calibrated using dry air and distilled water.
-
A sample of this compound is injected into the oscillating U-tube.
-
The instrument measures the oscillation frequency, which is then converted to a density value.
-
Determination of Boiling Point
The boiling point of this compound is determined at reduced pressure due to its high boiling point at atmospheric pressure and potential for decomposition.
-
Vacuum Distillation:
-
A small quantity of the compound is placed in a distillation flask with boiling chips.
-
The flask is connected to a vacuum pump and a manometer.
-
The pressure is reduced to the desired level (e.g., 4 mmHg or 15 Torr).
-
The flask is heated gently until the liquid boils and the vapor temperature stabilizes.
-
The temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point at that specific pressure.
-
Determination of Refractive Index
The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.
-
Abbe Refractometer:
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prisms are closed, and a light source is directed through the sample.
-
The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, typically at 20°C.
-
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and are fundamentally determined by its molecular structure. The following diagram illustrates these relationships.
Caption: Interrelationship of this compound's Physical Properties.
References
- 1. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 60274-60-4 [sigmaaldrich.com]
- 7. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 8. scbt.com [scbt.com]
- 9. This compound, 97%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 11. This compound 97% 10G ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]
1-Chloro-5-iodopentane molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Chloro-5-iodopentane
This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No: 60274-60-4) is a bifunctional haloalkane that serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[1][2] Its structure features a five-carbon aliphatic chain terminated by two different halogen atoms, chlorine and iodine. This dissimilarity in halogens imparts selective reactivity, making it a versatile building block for introducing a pentyl chain with orthogonal reactive handles. This document details its structural characteristics, bonding properties, and spectroscopic signature, along with relevant experimental protocols.
Nomenclature and Identifiers
The compound is systematically named according to IUPAC nomenclature. Other common names and chemical identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| Other Names | 5-Chloro-1-iodopentane, Pentamethylene chloroiodide |
| CAS Number | 60274-60-4[1][2] |
| Molecular Formula | C₅H₁₀ClI[1][3] |
| Molecular Weight | 232.49 g/mol [3][4] |
| SMILES | ClCCCCCI[2][5] |
| InChI Key | GUUHKOCYWBEGGX-UHFFFAOYSA-N[1][2] |
| InChI | 1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2[2] |
Molecular Structure and Bonding
The molecular structure of this compound consists of a flexible pentane chain. The C-Cl and C-I bonds are the primary sites of chemical reactivity. The carbon-halogen bond properties are dictated by the electronegativity difference between carbon (2.55), chlorine (3.16), and iodine (2.66).
-
C-Cl Bond : This bond is highly polar due to the significant electronegativity difference, making the chlorine-bearing carbon (C1) electrophilic.
-
C-I Bond : The C-I bond is less polar but more reactive in nucleophilic substitution reactions. Iodine is an excellent leaving group due to the stability of the iodide anion (I⁻) and the weakness of the C-I bond compared to the C-Cl bond.
This differential reactivity allows for selective substitution reactions, typically at the iodinated carbon, while leaving the chlorinated carbon intact for subsequent transformations.
Conformational Analysis
The flexibility of the pentyl chain allows the molecule to adopt various conformations. Infrared spectroscopy studies of this compound in its liquid and solid states have been performed to analyze its conformational preferences.[2] The molecule exists as a mixture of different conformers at room temperature, with the anti-periplanar (all-trans) conformation being one of the most stable to minimize steric hindrance.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥97% | [1][2] |
| Boiling Point | ~100 °C at 15 Torr | [6] |
| Density | ~1.673 g/mL at 20 °C | [6] |
| Solubility | Insoluble in water; soluble in organic solvents | [1][3] |
| Refractive Index | 1.5280 - 1.5330 at 20 °C | [5] |
| Storage | Store at 2-8°C, protected from light | [1][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While public spectral databases provide notice of data availability, specific peak assignments are derived from foundational principles of spectroscopy and data from analogous structures.[7]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will show distinct signals for the methylene groups along the pentyl chain. The chemical shifts are influenced by the adjacent electronegative halogen atoms.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Cl-CH₂ -CH₂-CH₂-CH₂-I | ~3.55 | Triplet (t) | 2H |
| Cl-CH₂-CH₂ -CH₂-CH₂-I | ~1.85 | Quintet (p) | 2H |
| Cl-CH₂-CH₂-CH₂ -CH₂-I | ~1.50 | Quintet (p) | 2H |
| Cl-CH₂-CH₂-CH₂-CH₂ -I | ~1.90 | Quintet (p) | 2H |
| Cl-CH₂-CH₂-CH₂-CH₂-I | ~3.20 | Triplet (t) | 2H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum provides information on the carbon backbone. The carbons attached to the halogens are significantly deshielded.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C l-C-C-C-C-I | ~44.5 |
| Cl-C -C-C-C-I | ~32.0 |
| Cl-C-C -C-C-I | ~30.5 |
| Cl-C-C-C -C-I | ~33.0 |
| Cl-C-C-C-C -I | ~6.5 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the presence of specific bond types. For this compound, the key absorptions are related to C-H and C-halogen vibrations.
| Bond | Frequency Range (cm⁻¹) | Description |
| C-H (sp³) | 2850 - 3000 | Alkane stretching |
| CH₂ | ~1465 | Methylene scissoring |
| C-Cl | 600 - 800 | Chloroalkane stretching |
| C-I | 500 - 600 | Iodoalkane stretching |
Experimental Protocols
Synthesis of this compound via Finkelstein Reaction
A common method for synthesizing this compound is through a halogen exchange reaction (Finkelstein reaction) starting from 1,5-dichloropentane.[2]
Reaction: Cl-(CH₂)₅-Cl + NaI → Cl-(CH₂)₅-I + NaCl
Materials:
-
1,5-Dichloropentane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diatomaceous earth (Celite®)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for reflux, filtration, and distillation
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Protect the apparatus from atmospheric moisture with a drying tube.
-
Charge the flask with anhydrous acetone and sodium iodide. Stir the mixture until the sodium iodide is fully dissolved.
-
Add 1,5-dichloropentane to the flask.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by gas chromatography (GC). A white precipitate of sodium chloride (NaCl) will form as the reaction proceeds.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated NaCl. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude product is partitioned between water and a nonpolar organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude this compound by vacuum distillation to yield the final product.
Logical and Workflow Diagrams
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Reactivity Logic
This diagram illustrates the logical relationship between the structural features of this compound and its chemical reactivity in nucleophilic substitution.
Caption: Logical flow of reactivity for this compound.
References
- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. This compound 97 60274-60-4 [sigmaaldrich.com]
- 3. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 4. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-Chloro-5-iodopentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 1-chloro-5-iodopentane in various organic solvents. Understanding the solubility of this bifunctional alkyl halide is crucial for its application in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. This document outlines the theoretical basis for its solubility, presents qualitative solubility information, and provides detailed experimental protocols for solubility determination.
Core Concepts: Understanding the Solubility of this compound
The solubility of a compound is determined by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the primary determinant of solubility.[1] this compound (C₅H₁₀ClI) is a haloalkane with a five-carbon backbone. Its molecular structure dictates its solubility profile.
The molecule has polar C-Cl and C-I bonds, which introduce dipole-dipole interactions. However, the five-carbon alkyl chain is nonpolar and exhibits van der Waals forces. The overall polarity of the molecule is relatively low. For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released from the formation of new solute-solvent interactions.
Haloalkanes, such as this compound, are generally soluble in organic solvents because the energy required to break the existing bonds is similar to the energy released when new bonds are formed between the haloalkane and the organic solvent.[2][3] Conversely, they are only slightly soluble in water because the strong hydrogen bonds in water require a significant amount of energy to break, which is not sufficiently compensated by the weaker interactions formed with the haloalkane.[2]
Qualitative Solubility Data
| Solvent Classification | Examples | Expected Solubility of this compound | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The nonpolar pentyl chain of this compound interacts favorably with nonpolar solvents through van der Waals forces. |
| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | The polar C-X bonds of this compound can engage in dipole-dipole interactions with these solvents. |
| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Moderate to High | While the polar -OH group can interact with the polar ends of the haloalkane, the nonpolar alkyl chain also interacts well with the alkyl part of the alcohol. |
| Water | H₂O | Low | The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the formation of weaker dipole-dipole interactions with this compound.[2] |
Experimental Protocol for Solubility Determination
The following is a general method for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent at a specific temperature. This method is based on the principle of reaching equilibrium in a saturated solution.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Glass vials with airtight caps
-
Calibrated micropipettes
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
-
Volumetric flasks and syringes
Procedure:
-
Preparation of Supersaturated Solutions:
-
In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. An excess is indicated by the presence of a separate, undissolved phase.
-
Securely cap the vials to prevent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved phase to settle.
-
Carefully extract a known volume of the clear, saturated supernatant using a calibrated micropipette. Take care not to disturb the undissolved layer.
-
Transfer the aliquot to a volumetric flask and dilute with the pure solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical instrument, such as a gas chromatograph, to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations of this compound in the same solvent.
-
-
Data Analysis:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
The solubility is typically expressed in units such as g/100 mL, mol/L, or as a weight/weight percentage.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
Spectroscopic Profile of 1-Chloro-5-iodopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-5-iodopentane (CAS No: 60274-60-4), a valuable bifunctional haloalkane intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of publicly accessible, fully assigned raw data for this specific compound, this guide combines reported data with predicted values derived from established spectroscopic principles and data from analogous compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (CH ₂-Cl) | 3.54 | Triplet (t) | 2H | 6.6 |
| H-2 | 1.83 | Quintet | 2H | 7.1 |
| H-3 | 1.51 | Quintet | 2H | 7.2 |
| H-4 | 1.90 | Quintet | 2H | 7.0 |
| H-5 (CH ₂-I) | 3.20 | Triplet (t) | 2H | 6.8 |
Note: Predictions are based on established increments for haloalkanes and analysis of similar structures.
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Position | Chemical Shift (δ, ppm) |
| C-1 (-C H₂-Cl) | 44.8 |
| C-2 | 32.1 |
| C-3 | 29.8 |
| C-4 | 33.2 |
| C-5 (-C H₂-I) | 6.5 |
Note: Predicted chemical shifts are based on additivity rules and comparison with compounds like 1-chloropentane and 1-iodopentane.[1]
IR (Infrared) Spectroscopy Data
Sample: Neat, Liquid
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2935-2860 | Strong | C-H stretching (alkane CH₂) |
| 1465 | Medium | C-H bending (scissoring) |
| 1250 | Medium | C-I stretching |
| 725 | Strong | C-Cl stretching |
| 645 | Strong | -(CH₂)n- rocking |
Note: IR peak assignments are based on characteristic vibrational frequencies for alkyl halides. The IR spectra of this compound in liquid and solid states have been previously studied.[2]
MS (Mass Spectrometry) Data
Method: Electron Ionization (EI)
| m/z | Relative Abundance (%) | Proposed Fragment |
| 232/234 | <1 | [M]⁺ (Molecular Ion, Cl isotope pattern) |
| 105 | High | [C₅H₁₀Cl]⁺ (Loss of I) |
| 69 | Base Peak | [C₅H₉]⁺ (Loss of I and HCl) |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Note: The fragmentation pattern is consistent with that of long-chain haloalkanes. The most prominent peaks reported by the NIST Mass Spectrometry Data Center are at m/z 69, 41, and 105.[3] The molecular ion is expected to be of very low abundance due to the lability of the C-I bond.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for analysis.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, averaged to improve signal-to-noise.
-
Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the TMS signal at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, averaged to achieve adequate signal-to-noise.
-
Processing: Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Chemical shifts are referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum is acquired using a neat sample. A single drop of the liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Scan: The sample is applied, and the spectrum is recorded.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are co-added for both the background and sample spectra to improve the signal-to-noise ratio.
-
Processing: The final spectrum is presented in transmittance mode after automatic background subtraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving 10 µL of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography Method:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 300.
-
Data Acquisition: Full scan mode.
-
Processing: The resulting total ion chromatogram (TIC) is analyzed, and the mass spectrum corresponding to the chromatographic peak of this compound is extracted and background-subtracted.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
References
Synthesis and Characterization of 1-Chloro-5-iodopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis and characterization of 1-chloro-5-iodopentane, a valuable bifunctional alkyl halide intermediate in organic synthesis. This guide details the primary synthetic routes, comprehensive characterization data, and detailed experimental protocols.
Introduction
This compound is a halogenated hydrocarbon featuring two different halogen atoms at the terminal positions of a pentyl chain.[1] This differential reactivity makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. The presence of both a chloro and an iodo group allows for selective nucleophilic substitution reactions, as the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond.
Synthesis of this compound
The most common and efficient laboratory synthesis of this compound involves a two-step process starting from 1,5-pentanediol. The first step is the conversion of the diol to 1,5-dichloropentane, followed by a selective halogen exchange via the Finkelstein reaction to yield the final product.
Synthetic Workflow
Caption: Synthetic pathway from 1,5-pentanediol to this compound.
Experimental Protocols
Step 1: Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol
This procedure is adapted from a patented method for the synthesis of 1,5-dichloropentane.[2]
-
Reaction Setup: In a high-pressure autoclave lined with a corrosion-resistant material, combine 1,5-pentanediol and concentrated aqueous hydrochloric acid. A typical molar ratio would be approximately 1:3, respectively.
-
Reaction Conditions: Seal the autoclave and heat the mixture to a temperature of 150-170°C for 4 hours. The pressure will rise to approximately 8-15 atmospheres.
-
Work-up and Purification: After cooling the reactor to room temperature, the reaction mixture will separate into two layers. Separate the upper organic layer, which is the crude 1,5-dichloropentane. Wash the organic layer with a 5% sodium bicarbonate solution and then with water until neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation to obtain 1,5-dichloropentane. A yield of approximately 78-80% can be expected.[2]
Step 2: Synthesis of this compound from 1,5-Dichloropentane (Finkelstein Reaction)
This protocol is adapted from a general procedure for the Finkelstein reaction.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.0 to 1.2 equivalents relative to 1,5-dichloropentane) and anhydrous acetone.
-
Reagent Addition: To the stirred suspension, add 1,5-dichloropentane (1.0 equivalent) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium chloride), which is insoluble in acetone.[4]
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of fresh acetone.
-
Extraction and Purification: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator. Dilute the residue with diethyl ether and wash sequentially with water, a dilute solution of sodium thiosulfate (to remove any residual iodine), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Characterization of this compound
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀ClI | [1] |
| Molecular Weight | 232.49 g/mol | [1] |
| Appearance | Clear, colorless to yellow liquid | [5] |
| Boiling Point | 100 °C at 15 Torr | [6] |
| Density | 1.6731 g/cm³ at 20 °C | [6] |
| Refractive Index | 1.5280 - 1.5330 at 20 °C | [5] |
| Assay (GC) | > 96.0% | [5] |
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Estimated):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| I-CH₂- | ~3.20 | Triplet | 2H |
| -CH₂-CH₂-I | ~1.85 | Multiplet | 2H |
| -CH₂-CH₂-CH₂- | ~1.50 | Multiplet | 2H |
| Cl-CH₂-CH₂- | ~1.80 | Multiplet | 2H |
| Cl-CH₂- | ~3.55 | Triplet | 2H |
¹³C NMR (Estimated):
| Carbon Assignment | Chemical Shift (δ, ppm) |
| I-C H₂- | ~7 |
| -C H₂-CH₂-I | ~33 |
| -C H₂-CH₂-CH₂- | ~30 |
| Cl-CH₂-C H₂- | ~32 |
| Cl-C H₂- | ~45 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic C-H stretching and bending frequencies for an aliphatic chain. The C-Cl and C-I stretching vibrations are also expected in the fingerprint region.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (stretch) | 2850-3000 |
| C-H (bend) | 1350-1470 |
| C-Cl (stretch) | 600-800 |
| C-I (stretch) | 500-600 |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Assignment | Reference(s) |
| 69 | Top Peak | [C₅H₉]⁺ | [1] |
| 41 | 2nd Highest | [C₃H₅]⁺ | [1] |
| 105 | 3rd Highest | [C₅H₁₀Cl]⁺ | [1] |
Safety Information
This compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols for the two-step synthesis from 1,5-pentanediol offer a reliable method for its preparation in a laboratory setting. The tabulated physical and spectroscopic data, including estimated NMR chemical shifts, serve as a valuable reference for researchers and scientists in the fields of organic synthesis and drug development. The bifunctional nature of this compound, coupled with the differential reactivity of the carbon-halogen bonds, makes it a valuable intermediate for the construction of a wide array of complex organic molecules.
References
- 1. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CASCADE [nova.chem.colostate.edu]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
A Technical Guide to 1-Chloro-5-iodopentane: Synthesis, Properties, and Applications in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-5-iodopentane is a versatile bifunctional haloalkane that serves as a valuable building block in organic synthesis. Its unique structure, featuring two different halogen atoms at the terminal positions of a five-carbon chain, allows for selective and sequential reactions, making it a strategic intermediate in the construction of complex molecular architectures. The distinct reactivity of the iodo- and chloro-substituents enables chemists to perform nucleophilic substitutions at the more labile carbon-iodine bond while retaining the less reactive carbon-chlorine bond for subsequent transformations. This differential reactivity is particularly advantageous in the synthesis of pharmaceutical intermediates and other fine chemicals. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are essential for its handling, characterization, and use in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60274-60-4 | [1][2][3][4] |
| Molecular Formula | C₅H₁₀ClI | [1][2][4][5] |
| Molecular Weight | 232.49 g/mol | [2][3] |
| Appearance | Clear, colorless to light yellow liquid | [6] |
| Boiling Point | 100 °C @ 15 Torr | [4] |
| 75-77 °C @ 4 mmHg | [7] | |
| Density | 1.6731 g/cm³ @ 20 °C | [4] |
| Refractive Index | 1.5280 - 1.5330 @ 20 °C | [6] |
| Flash Point | >110 °C (230 °F) | |
| Solubility | Insoluble in water; soluble in organic solvents. | |
| SMILES | ClCCCCCI | [3][4] |
| InChIKey | GUUHKOCYWBEGGX-UHFFFAOYSA-N | [3][4] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Peak Data and Assignments |
| ¹H NMR | Predicted chemical shifts: • δ ≈ 3.55 ppm (triplet, 2H, -CH₂Cl) • δ ≈ 3.20 ppm (triplet, 2H, -CH₂I) • δ ≈ 1.85 ppm (quintet, 4H, -CH₂CH₂Cl and -CH₂CH₂I) • δ ≈ 1.50 ppm (quintet, 2H, central -CH₂-) |
| ¹³C NMR | Predicted chemical shifts: • δ ≈ 45.0 ppm (-CH₂Cl) • δ ≈ 33.5 ppm (-CH₂CH₂Cl) • δ ≈ 30.5 ppm (central -CH₂-) • δ ≈ 26.5 ppm (-CH₂CH₂I) • δ ≈ 7.0 ppm (-CH₂I) |
| FT-IR | Characteristic peaks: • ~2950-2850 cm⁻¹ (C-H stretch) • ~1465 cm⁻¹ (C-H bend) • ~725 cm⁻¹ (C-Cl stretch) • ~640 cm⁻¹ (C-I stretch) |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of a halogen atom. In this case, the chloro-substituent of a starting material like 1,5-dichloropentane is replaced by iodide. The reaction is typically carried out in acetone, where the solubility of sodium iodide is high, while the resulting sodium chloride is poorly soluble and precipitates, driving the reaction to completion according to Le Châtelier's principle.
Experimental Protocol: Synthesis via Finkelstein Reaction
This protocol is adapted from established procedures for Finkelstein reactions.
Materials:
-
1,5-Dichloropentane
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dichloropentane (1.0 equivalent) in anhydrous acetone.
-
Addition of Reagent: Add anhydrous sodium iodide (1.1 to 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl). The reaction is typically run for 12-24 hours.
-
Work-up:
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the residue in diethyl ether and wash with water, followed by a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Finkelstein reaction for the synthesis of this compound.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for constructing substituted side chains. The differential reactivity of the C-I and C-Cl bonds allows for selective alkylation. The more reactive iodo group is typically displaced first by a nucleophile, leaving the chloro group intact for a subsequent reaction. A notable application is in the synthesis of analogues of the antimalarial drug chloroquine.
Experimental Protocol: Synthesis of a Chloroquine Analogue Precursor
This protocol outlines the synthesis of a diamine side-chain precursor which can then be coupled with 4,7-dichloroquinoline to form a chloroquine analogue. This procedure demonstrates the utility of this compound as an alkylating agent.
Objective: To synthesize N¹-(5-chloropentyl)pentane-1,4-diamine, a precursor for a chloroquine analogue.
Materials:
-
1,4-Diaminopentane
-
This compound
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-diaminopentane (2.0-3.0 equivalents to favor mono-alkylation) and triethylamine (1.5 equivalents) in the chosen solvent.
-
Addition of Alkylating Agent: Cool the solution in an ice bath. Add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 30 minutes. The C-I bond will selectively react over the C-Cl bond.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N¹-(5-chloropentyl)pentane-1,4-diamine.
Caption: Experimental workflow for the selective mono-alkylation of a diamine.
Conclusion
This compound is a highly useful and versatile reagent in modern organic synthesis. Its value lies in the differential reactivity of its two halogen termini, which allows for controlled, stepwise synthetic strategies. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors, particularly in the creation of novel pharmaceutical agents. The ability to construct complex side chains, such as those found in chloroquine analogues, highlights the strategic importance of this compound in medicinal chemistry.
References
- 1. 60274-60-4|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. This compound 97 60274-60-4 [sigmaaldrich.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. This compound, 97%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 7. pinpools.com [pinpools.com]
An In-depth Technical Guide to 1-Chloro-5-iodopentane: Synthesis, History, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-5-iodopentane is a versatile bifunctional alkylating agent that has found utility as a key intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and other applications. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Finkelstein reaction, an exploration of its historical discovery, and its applications in drug development and other areas of chemical research.
Introduction
This compound, also known as 5-chloro-1-iodopentane, is a halogenated hydrocarbon featuring two different halogen atoms at the terminal positions of a five-carbon chain.[1][2] This structural feature makes it a valuable synthetic building block, allowing for selective reactions at either the iodo or chloro-substituted carbon. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in nucleophilic substitution reactions enables sequential functionalization, a key strategy in the synthesis of complex organic molecules. This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with a thorough understanding of its properties and applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀ClI | [3] |
| Molecular Weight | 232.49 g/mol | [3] |
| CAS Number | 60274-60-4 | [3][4] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | ~230 °C (decomposes) | [2] |
| Density | ~1.65 g/mL at 25 °C (estimated) | [2] |
| Refractive Index | 1.5280 - 1.5330 @ 20 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |
| Purity (typical) | ≥96-98% | [2][4] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction.[5][6] This Sₙ2 reaction involves the conversion of a more readily available 1,5-dihalopentane, such as 1,5-dichloropentane, to the desired chloro-iodo derivative.
Experimental Protocol: Finkelstein Reaction
This protocol details the synthesis of this compound from 1,5-dichloropentane.
Materials:
-
1,5-Dichloropentane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Diethyl ether
-
5% Sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dichloropentane (1.0 equivalent) in anhydrous acetone.
-
Reagent Addition: Add sodium iodide (a slight excess, typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by the formation of a white precipitate of sodium chloride (NaCl), which is insoluble in acetone.[5][7] Maintain reflux for 12 to 24 hours to ensure completion of the reaction.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride. Wash the solid with a small amount of fresh acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
-
Extraction:
-
Dilute the residue with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a 5% aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.
Synthesis Workflow Diagram
History of Discovery
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature allows for the sequential introduction of different functionalities, which is a powerful tool in the construction of complex molecular architectures.
One notable application is in the synthesis of peptide derivatives. For instance, it has been used in the solid-phase synthesis of derivatives of a fundamental peptide unit, which are scaffolds for various drug candidates.[9] The differential reactivity of the chloro and iodo groups allows for controlled, stepwise alkylation of nucleophiles, a key step in building molecular diversity.
Logical Relationship in Bifunctional Alkylation
The utility of this compound in sequential alkylation reactions can be visualized as follows:
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with established applications in the preparation of complex molecules, including those of pharmaceutical interest. Its straightforward synthesis via the Finkelstein reaction and the differential reactivity of its two halogen atoms make it a powerful tool for researchers and drug development professionals. A thorough understanding of its properties and synthetic applications, as detailed in this guide, is essential for its effective utilization in the laboratory and in the development of new chemical entities.
References
- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 3. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. 1-Chloropentane | 543-59-9 | Benchchem [benchchem.com]
- 8. Haloalkane - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1-Chloro-5-iodopentane safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of 1-Chloro-5-iodopentane
This document serves as a comprehensive technical guide on the safety information for this compound (CAS No: 60274-60-4), intended for researchers, scientists, and professionals in drug development. It consolidates critical data from Safety Data Sheets (SDS) to ensure safe handling, storage, and emergency response.
Compound Identification and Properties
This compound is a bifunctional alkyl halide used as an intermediate in various organic syntheses.[1] It is also known by synonyms such as 5-Chloro-1-iodopentane and Pentamethylene chloroidide.[1][2][3]
| Identifier | Value | Source |
| CAS Number | 60274-60-4 | [2][3][4][5] |
| Molecular Formula | C5H10ClI | [1][2][3][6] |
| Molecular Weight | 232.49 g/mol | [1][2][3][7] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | ~230°C (decomposes) 100°C @ 15 Torr | [1][2] |
| Density | 1.6731 g/cm³ at 20°C ~1.65 g/mL at 25°C (estimated) | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents.[1] | [1] |
| Refractive Index | 1.5280 - 1.5330 at 20°C | [6] |
Hazard Identification and Classification
The compound is classified under the Globally Harmonized System (GHS) with specific warnings.[3] It is crucial to understand these hazards before handling the substance.
| GHS Classification | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | [3][4] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4][5] |
| Precautionary Statements | P261, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 | [3][4][5] |
Toxicological Information
| Toxicological Endpoint | Effect | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][4][5] |
| STOT - Single Exposure | May cause respiratory irritation. | [3][4][5] |
| Acute Toxicity | No toxicological data available. | [4] |
| Carcinogenicity/Mutagenicity | No data available. | [4] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimize exposure risk.
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[4][8]
-
Use personal protective equipment (PPE) as specified in Section 5.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Take precautionary measures against static discharge.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
The substance is sensitive to light.[9]
-
Store locked up.[4]
-
Recommended storage temperature is between 2-8°C.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [8] |
| Skin Protection | Impermeable protective gloves (e.g., Nitrile rubber). Fire/flame resistant and impervious clothing. | [8] |
| Respiratory Protection | Required when vapours or aerosols are generated. Use a NIOSH-approved respirator. |
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
The following diagram outlines the initial response to different types of chemical exposure.
Experimental Protocol: First Aid
-
Eye Contact: Immediately rinse eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart.[4][5] If present and easy to do, remove contact lenses and continue rinsing.[4] Seek medical attention.[5]
-
Skin Contact: Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs or persists, get medical advice.[5]
-
Inhalation: Move the exposed person to fresh air at once.[5][10] If breathing is difficult or has stopped, provide artificial respiration.[5] Get medical attention if symptoms occur.[5]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[5] Do NOT induce vomiting.[4] Call a poison center or doctor if you feel unwell.[4]
Accidental Release and Fire-Fighting Measures
A systematic approach is required to safely manage spills and fires.
Spill Response Protocol:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[4] Evacuate unnecessary personnel from the area.[8]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames. Use non-sparking tools.[8][11]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[4][8]
-
Containment and Cleaning: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[4] Collect the material into a suitable, labeled, and closed container for disposal.[8]
-
Final Cleanup: Clean the spill area thoroughly.[12]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]
-
Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[5]
-
Protective Equipment: In case of a fire, firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][12]
References
- 1. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.at [fishersci.at]
- 6. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60274-60-4 Name: this compound [xixisys.com]
- 9. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. media.adeo.com [media.adeo.com]
A Toxicological Deep Dive into 1-Chloro-5-iodopentane: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for 1-Chloro-5-iodopentane (CAS No. 60274-60-4). Due to a notable lack of specific in-depth toxicological studies on this compound, this document focuses on the existing hazard classifications and outlines the standard experimental protocols, based on internationally recognized OECD guidelines, that would be employed to fully characterize its toxicological profile. This guide is intended to be a foundational resource for professionals requiring a thorough understanding of the potential hazards of this compound and the methodologies for its toxicological assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME) in biological systems.
| Property | Value |
| Molecular Formula | C5H10ClI |
| Molecular Weight | 232.49 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 60274-60-4 |
| Density | ~1.673 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents |
Toxicological Data Summary
Currently, the toxicological data for this compound is limited to its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). No quantitative data from acute, sub-chronic, or chronic toxicity studies, nor specific studies on genotoxicity, carcinogenicity, or reproductive toxicity, are readily available in the public domain.
The existing GHS classification indicates that this compound is an irritant.[1][2][3]
| Endpoint | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
General Toxicology of Haloalkanes
In the absence of specific data for this compound, it is informative to consider the general toxicological properties of haloalkanes. This class of compounds can exert toxicity through various mechanisms.
The reactivity and toxicity of haloalkanes are influenced by the nature of the halogen atom, with the carbon-iodine bond being the weakest and most susceptible to cleavage. This can lead to the formation of reactive radical species. The primary routes of exposure are inhalation, ingestion, and dermal contact.
Common toxicological effects associated with haloalkanes include:
-
Central Nervous System (CNS) Depression: Many haloalkanes can cause dizziness, headache, and incoordination at high concentrations.[4]
-
Hepatotoxicity: The liver is a primary target organ for many halogenated hydrocarbons, with mechanisms often involving metabolic activation to reactive intermediates that can cause cellular damage.[5][6]
-
Nephrotoxicity: The kidneys can also be a target for some haloalkanes.
-
Carcinogenicity: Some haloalkanes are classified as known or suspected carcinogens.[7] The mechanism often involves genotoxicity, where the compound or its metabolites interact with DNA.
Standard Experimental Protocols for Toxicological Assessment
To thoroughly assess the toxicology of this compound, a battery of standardized tests would be required. The following sections detail the methodologies for key toxicological endpoints, based on OECD (Organisation for Economic Co-operation and Development) guidelines. These guidelines are internationally accepted for the safety testing of chemicals.
Acute Toxicity
The initial assessment of a chemical's toxicity is typically through acute toxicity studies, which determine the effects of a single, high-dose exposure.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420) [8][9]
-
Objective: To identify a dose that causes evident toxicity but not mortality, and to determine the LD50 (the dose that is lethal to 50% of the test animals).
-
Test Animals: Typically, rats of a single sex (usually females) are used.
-
Procedure:
-
A single dose of the test substance is administered by gavage.
-
The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Body weight is recorded weekly.
-
At the end of the study, a gross necropsy of all animals is performed.
-
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Skin and Eye Irritation
As this compound is classified as a skin and eye irritant, the following in vitro and in vivo tests would be used to confirm and quantify these effects.
Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439) [10][11][12]
-
Objective: To determine the skin irritation potential of a chemical using an in vitro model of human skin.
-
Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.
-
Procedure:
-
The test chemical is applied topically to the surface of the skin model.
-
After a defined exposure period, the chemical is removed by washing.
-
The viability of the skin cells is assessed using a cell viability assay (e.g., MTT assay).
-
-
Data Analysis: A chemical is identified as an irritant if it causes a significant decrease in cell viability below a defined threshold.
Experimental Protocol: Acute Eye Irritation/Corrosion (OECD Guideline 405) [13][14][15][16]
-
Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Lesions of the cornea, iris, and conjunctiva are scored.
-
-
Data Analysis: The scores are used to classify the substance based on the severity and reversibility of the eye damage.
Visualizing Toxicological Assessment Workflows
The following diagrams, created using the DOT language, illustrate key workflows in the toxicological assessment of a chemical like this compound.
Conclusion
While specific toxicological data for this compound is scarce, its GHS classification as a skin, eye, and respiratory irritant provides a baseline for hazard assessment. A comprehensive understanding of its toxicological profile would necessitate further testing following established OECD guidelines. The information and protocols outlined in this guide serve as a critical resource for researchers and drug development professionals to inform safe handling practices, design appropriate toxicological studies, and conduct thorough risk assessments for this compound. The general toxicological properties of haloalkanes suggest that a cautious approach should be taken, with particular attention to potential hepatotoxicity and genotoxicity.
References
- 1. fishersci.at [fishersci.at]
- 2. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. annualreviews.org [annualreviews.org]
- 5. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. prezi.com [prezi.com]
- 8. oecd.org [oecd.org]
- 9. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. x-cellr8.com [x-cellr8.com]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
An In-depth Technical Guide on the Thermal Stability of 1-Chloro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal stability of 1-Chloro-5-iodopentane (CAS No: 60274-60-4). While specific experimental data for this compound is not extensively available in published literature, this document extrapolates from established principles of physical organic chemistry and standard analytical methodologies to provide a robust predictive assessment.
Introduction
This compound is a bifunctional alkyl halide used as an intermediate in organic synthesis, particularly in the construction of more complex molecules in pharmaceutical and materials science research.[1] Its utility in chemical reactions necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and optimal reaction conditions. This guide outlines the predicted thermal decomposition pathway, relevant quantitative metrics based on bond-energy data, and detailed protocols for experimental verification.
Predicted Thermal Stability and Decomposition Pathway
The thermal stability of a haloalkane is primarily dictated by the strength of its carbon-halogen bonds.[2] In this compound, the two critical bonds to consider are the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds.
The initial and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the weakest bond in the molecule. The C-I bond is substantially weaker than the C-Cl bond, making it the most likely point of initial molecular breakdown under thermal stress.[3][4][5]
-
Primary Decomposition Step: Homolytic cleavage of the C-I bond.
Cl-(CH₂)₅-I → Cl-(CH₂)₅• + I•
-
Subsequent Reactions: The initial cleavage results in the formation of a 5-chloropentyl radical and an iodine radical. These highly reactive species can then participate in a variety of secondary reactions, including:
-
Hydrogen Abstraction: Radical species can abstract hydrogen atoms from other molecules, propagating a chain reaction.
-
Radical Recombination: Radicals can combine to form various byproducts, including dimers or other coupled products.
-
Elimination: At higher temperatures, elimination of HCl is a possibility, leading to the formation of unsaturated compounds.
-
One source indicates that this compound decomposes around its atmospheric boiling point of approximately 230°C.[1] However, for process safety and control, a more precise determination of the decomposition onset temperature is critical.
Quantitative Data
While specific experimental thermal analysis data for this compound is not available in the cited literature, the bond dissociation energies provide a quantitative basis for predicting its thermal lability.
Table 1: Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) | Implication for Thermal Stability |
|---|---|---|
| C-I | ~228 | Weakest bond; dictates the initiation of thermal decomposition.[3] |
| C-Cl | ~346 | Significantly stronger; less likely to be the primary point of cleavage.[3] |
| C-F | ~467 | Strongest carbon-halogen bond (for comparison).[3] |
Data extrapolated from general values for primary haloalkanes.
Experimental Protocols for Thermal Stability Analysis
To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[6][7][8][9][10]
4.1 Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures.[6][9]
-
Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Place 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 400°C) at a linear heating rate of 10°C/min.
-
Data Collection: Record the sample mass as a function of temperature. The resulting TGA curve plots percent mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.[9]
-
4.2 Protocol for Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, identifying exothermic or endothermic processes like decomposition.[8][11]
-
Objective: To determine the enthalpy of decomposition (an exothermic event) and the onset temperature.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Pipette 2-5 mg of this compound into a high-pressure or hermetically sealed aluminum pan. Sealing is crucial to prevent mass loss due to evaporation before decomposition.[12]
-
Prepare an empty, sealed aluminum pan to use as a reference.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference pans from ambient temperature to a final temperature (e.g., 400°C) at a linear heating rate of 10°C/min.
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature. An exothermic peak indicates decomposition. The onset temperature and the integrated area of the peak (enthalpy of decomposition) are the key parameters to be determined.[12]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the predicted decomposition pathway and a generalized experimental workflow for thermal analysis.
Caption: Predicted thermal decomposition pathway for this compound.
Caption: Generalized experimental workflow for thermal analysis.
References
- 1. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Degrees of Freedom and Conformational Analysis of 1-Chloro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational landscape and degrees of freedom of 1-chloro-5-iodopentane. By examining the interplay of steric and electrostatic forces, we delineate the molecule's preferred spatial arrangements, which are critical for understanding its reactivity, physical properties, and potential applications in drug development and materials science. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visual representations of the conformational relationships.
Introduction: Understanding Molecular Flexibility
This compound (Cl(CH₂)₅I) is a flexible molecule characterized by multiple single bonds, allowing for a wide range of conformational isomers. The molecule's overall shape and energy are determined by the rotational freedom around the C-C and C-X (where X is a halogen) bonds. The large atomic radius and polarizability of iodine, combined with the electronegativity of chlorine, introduce complex steric and dipolar interactions that govern the conformational preferences.
An understanding of these preferences is paramount in fields such as medicinal chemistry, where molecular shape is a key determinant of biological activity, and in polymer science, where the conformation of monomeric units influences macroscopic properties. This guide delves into the degrees of freedom that define the conformational space of this compound and presents a detailed analysis of its most stable conformers.
Degrees of Freedom and Conformational Landscape
The primary degrees of freedom in this compound are the dihedral angles along the C1-C2, C2-C3, C3-C4, and C4-C5 bonds. Rotations around these bonds give rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The most stable conformers are those that minimize steric hindrance and unfavorable electrostatic interactions.
Based on studies of similar long-chain alkanes and haloalkanes, the key conformers are described by the sequence of dihedral angles along the carbon backbone. The nomenclature used designates the orientation around each C-C bond as either trans (t, dihedral angle of approximately 180°) or gauche (g, dihedral angle of approximately ±60°). For this compound, the most relevant conformers identified through vibrational spectroscopy are the all-planar carbon backbone structures.[1] In the liquid state, a mixture of conformers exists, while in the solid state, the molecule adopts its most stable, extended conformation.[1]
The primary conformers present in the liquid phase are:
-
TT (trans-trans): The most stable, fully extended conformation.
-
TG (trans-gauche): A less stable conformer with one gauche interaction.
-
TC (trans-cis): Although less common for open chains, this indicates a planar arrangement with a higher energy eclipsed-type interaction.
-
GG' (gauche-gauche prime): A conformer with two gauche interactions of opposite sign.
The following diagram illustrates the relationship between the key rotational degrees of freedom and the resulting conformers.
Quantitative Conformational Analysis
While specific experimental data for this compound is scarce in publicly available literature, valuable insights can be drawn from studies on analogous molecules, particularly n-pentane. The energy differences and vibrational frequencies of n-pentane's conformers provide a strong theoretical basis for understanding the behavior of this compound, with the halogen substituents expected to introduce perturbations to these values.
Relative Energies of Conformers
The relative stability of the conformers is a critical aspect of the conformational analysis. The energy difference between conformers determines their population at a given temperature. The following table summarizes the calculated relative energies for the primary conformers of n-pentane, which serve as a model for this compound.
| Conformer | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Relative Energy (kcal/mol) |
| TT | ~180°, ~180° | 0.00 |
| TG | ~180°, ~60° | 0.5 - 0.7 |
| GG | ~60°, ~60° | 1.0 - 1.2 |
| GG' | ~60°, -~60° | > 3.0 |
Data adapted from computational studies on n-pentane.
The introduction of terminal halogens in this compound is expected to modify these energy differences due to dipole-dipole interactions and steric effects.
Vibrational Frequencies of Conformers
Vibrational spectroscopy is a powerful tool for identifying different conformers, as each possesses a unique set of vibrational frequencies. The table below presents characteristic vibrational frequencies for the main conformers of n-pentane, which are indicative of the types of vibrations expected for this compound. The C-Cl and C-I stretching and bending modes would be additional characteristic peaks for this compound.
| Vibrational Mode | TT Conformer (cm⁻¹) | TG Conformer (cm⁻¹) | GG Conformer (cm⁻¹) |
| CH₂ Rocking | 725 | 735, 745 | 730, 770 |
| C-C Stretch | 841, 867 | 820, 880 | 800, 890 |
| CH₂ Twisting | 1235 | 1220, 1270 | 1200, 1280 |
| CH₂ Wagging | 1304 | 1300, 1335 | 1300, 1350 |
| CH₂ Bending | 1450-1470 | 1450-1470 | 1450-1470 |
| C-H Stretch | 2850-2960 | 2850-2960 | 2850-2960 |
Representative frequencies based on studies of n-pentane.
Experimental and Computational Protocols
The conformational analysis of this compound relies on a combination of experimental spectroscopic techniques and computational modeling.
Experimental Protocols
FTIR spectroscopy is used to identify the vibrational modes of the molecule.
-
Sample Preparation: For liquid-phase analysis, a thin film of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid-phase analysis at low temperatures, the sample is crystallized as a thin film on a cold window (e.g., CsI) within a cryostat.
-
Instrumentation: A high-resolution FTIR spectrometer is used, typically purged with dry air or nitrogen to minimize atmospheric interference.
-
Data Acquisition: Spectra are collected over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or salt plates) is recorded and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed to identify absorption bands corresponding to specific vibrational modes of the different conformers. By comparing the liquid-phase spectrum (mixture of conformers) with the solid-phase spectrum (predominantly one conformer), vibrational bands can be assigned to specific conformers.
Raman spectroscopy provides complementary vibrational information to FTIR.
-
Sample Preparation: Liquid samples are placed in a glass capillary tube. Solid samples can be analyzed directly.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., argon ion or diode laser) is used. The scattered light is collected at a 90° angle to the incident beam.
-
Data Acquisition: The spectrum of the scattered light is recorded, and the Raman shift (in cm⁻¹) from the excitation wavelength is plotted.
-
Analysis: Raman spectra are particularly useful for observing symmetric vibrations and C-C backbone modes, which can be weak in FTIR. The presence and absence of specific bands in the liquid and solid phases aid in the assignment of vibrational modes to different conformers.
The following diagram outlines the general workflow for the experimental conformational analysis.
Computational Protocols
Computational chemistry provides a powerful means to explore the potential energy surface and predict the properties of different conformers.
-
Methodology: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is often followed by geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Procedure:
-
Initial structures for all possible staggered conformers (e.g., TT, TG, GG, etc.) are generated.
-
Each initial structure is subjected to geometry optimization to find the nearest local energy minimum.
-
The energies of the optimized structures are calculated to determine their relative stabilities.
-
-
Methodology: To understand the energy barriers between conformers, a relaxed PES scan is performed. One or more dihedral angles are systematically varied, and at each step, the remaining geometrical parameters are optimized.
-
Procedure:
-
Define the dihedral angle(s) to be scanned (e.g., the C2-C3-C4-C5 dihedral angle).
-
Specify the range and step size for the scan (e.g., 0° to 360° in 10° increments).
-
Perform a series of constrained geometry optimizations at each step of the scan.
-
Plot the resulting energy as a function of the dihedral angle to visualize the rotational energy profile and identify energy minima (conformers) and maxima (transition states).
-
-
Methodology: For each optimized conformer, a vibrational frequency calculation is performed at the same level of theory. This provides the theoretical vibrational spectrum for each conformer.
-
Procedure:
-
Use the optimized geometry of a conformer as input.
-
Perform a frequency calculation to obtain the harmonic vibrational frequencies and their corresponding infrared and Raman intensities.
-
The calculated frequencies can then be compared with experimental data to aid in the assignment of observed spectral bands.
-
The logical flow for the computational analysis is depicted in the following diagram.
Conclusion
The conformational analysis of this compound reveals a molecule with significant flexibility, existing as a mixture of several conformers in the liquid phase. The fully extended trans-trans (TT) conformation is the most stable, as evidenced by its exclusive presence in the solid state. The trans-gauche (TG), trans-cis (TC), and gauche-gauche prime (GG') conformers are present in the liquid phase at higher energies.
A thorough understanding of this conformational landscape, achieved through a synergistic application of vibrational spectroscopy and computational modeling, is essential for predicting the physicochemical properties and reactivity of this compound. For professionals in drug development and materials science, this knowledge is critical for rational molecular design, enabling the optimization of molecular shape to achieve desired biological activities or material properties. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed conformational analysis of this and other flexible molecules.
References
Methodological & Application
Application Notes: The Strategic Use of 1-Chloro-5-iodopentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-5-iodopentane (CAS No: 60274-60-4) is a versatile bifunctional alkylating agent widely employed as a key intermediate in complex organic synthesis.[1] Its value lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more labile and susceptible to nucleophilic substitution and organometallic reagent formation than the more robust carbon-chlorine bond. This reactivity difference allows for selective, sequential reactions, making it an ideal building block for constructing complex molecules, including pharmaceutical ingredients and specialized linkers.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 60274-60-4 | [2][3][4] |
| Molecular Formula | C5H10ClI | [2][4] |
| Molecular Weight | 232.49 g/mol | [2] |
| Boiling Point | 100 °C at 15 Torr | [5] |
| Density | 1.6731 g/cm³ at 20 °C | [5] |
| Appearance | Clear, colorless to light yellow liquid | [1][4] |
| Synonyms | 5-Chloro-1-iodopentane, Pentamethylene chloroiodide | [1][2][3] |
Core Application: Sequential Functionalization
The primary strategic advantage of this compound is the ability to perform sequential chemical transformations. The iodide is a superior leaving group compared to the chloride, enabling selective reaction at the C1 position while preserving the C5 chloro group for subsequent modification.
Caption: Logical workflow demonstrating the sequential reactivity of this compound.
Application 1: Synthesis of Bifunctional Linkers and Asymmetric Molecules
This compound is an excellent starting material for creating heterobifunctional linkers used in bioconjugation, targeted drug delivery, and materials science.[6][7] The five-carbon chain provides spatial separation between two distinct functional groups.
Experimental Protocol 1: Sequential Amine Alkylation
This protocol describes the synthesis of N1-(5-chloropentyl)-N2-phenylethane-1,2-diamine, an intermediate where two different amine nucleophiles are added sequentially.
Workflow Overview:
Caption: Experimental workflow for the synthesis of an asymmetrically substituted diamine.
Methodology:
-
Step 1: Reaction with Aniline.
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to 60°C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(5-chloropentyl)aniline.
-
-
Step 2: Reaction with Ethylenediamine.
-
In a sealed tube, combine N-(5-chloropentyl)aniline (1.0 eq) with a large excess of ethylenediamine (10.0 eq).
-
Heat the mixture to 100°C for 24 hours.
-
Cool the reaction mixture and remove excess ethylenediamine under vacuum.
-
Purify the residue by column chromatography to obtain the final product.
-
Representative Data:
| Step | Reactant | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | Aniline, K2CO3 | 60 | 16 | 85-90 |
| 2 | N-(5-chloropentyl)aniline | Ethylenediamine | 100 | 24 | 70-75 |
Application 2: Grignard-Based Synthesis
The selective formation of a Grignard reagent at the C-I position leaves the chloro- group intact for subsequent reactions.[8][9][10] This creates a versatile nucleophilic building block, 5-chloropentylmagnesium iodide, which can be used to form new carbon-carbon bonds.
Experimental Protocol 2: Grignard Reaction with a Ketone
This protocol details the formation of the Grignard reagent followed by its reaction with cyclohexanone to produce 1-(5-chloropentyl)cyclohexan-1-ol.
Workflow Overview:
Caption: Workflow for the synthesis of a chloro-alcohol via a Grignard reaction.
Methodology:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked flask equipped with a dropping funnel and condenser under an inert atmosphere (Nitrogen or Argon).
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.[8][10]
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the solution to the magnesium. If the reaction does not start (indicated by color change and gentle bubbling), gently warm the flask.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, stir for an additional hour at room temperature.
-
-
Reaction with Cyclohexanone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.[8]
-
-
Workup:
-
Cool the reaction flask in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.[8]
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography.
-
Representative Data:
| Step | Reactant | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | Mg, I2 (cat.) | Reflux | 2 | >90 (in situ) |
| 2 | Grignard Reagent | Cyclohexanone | 0 to RT | 2 | 75-85 |
Application 3: Synthesis of Heterocyclic Compounds
The dual functionality of this compound makes it a suitable precursor for the synthesis of six-membered heterocyclic rings containing heteroatoms like nitrogen, oxygen, or sulfur.[11] The general strategy involves a first reaction with a nucleophile containing a second reactive site (e.g., an amino alcohol), followed by an intramolecular cyclization.
General Protocol: Synthesis of N-Substituted Piperidines
-
Step 1: Intermolecular Alkylation. React this compound with a primary amine (R-NH2). The reaction occurs selectively at the iodo-position to form the intermediate R-NH-(CH2)5-Cl.
-
Step 2: Intramolecular Cyclization. Heat the intermediate, often in the presence of a base, to promote an intramolecular SN2 reaction. The nitrogen atom attacks the carbon bearing the chlorine, displacing it and forming the N-substituted piperidine ring.
This approach is highly valuable in drug discovery, where the piperidine scaffold is a common motif.
References
- 1. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 2. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentane, 1-chloro-5-iodo- | SIELC Technologies [sielc.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for 1-Chloro-5-iodopentane as a Bifunctional Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-5-iodopentane is a versatile bifunctional alkylating agent widely utilized in organic synthesis and drug development. Its unique structure, featuring two different halogen atoms with distinct reactivities, allows for sequential and site-selective alkylation of various nucleophiles. The higher reactivity of the carbon-iodine bond enables the initial reaction at the iodo-substituted position, leaving the chloro- group available for subsequent transformations. This differential reactivity is advantageous in the synthesis of complex molecules, including pharmaceutical intermediates, molecular probes, and cross-linking agents for biomolecules. These application notes provide an overview of its utility, detailed experimental protocols for key reactions, and relevant data to guide researchers in its effective application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 60274-60-4 | [1] |
| Molecular Formula | C₅H₁₀ClI | [1] |
| Molecular Weight | 232.49 g/mol | [1] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Boiling Point | 100 °C at 15 Torr | [3] |
| Density | 1.6731 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.5280 - 1.5330 at 20 °C | [2] |
Applications in Organic Synthesis and Drug Development
This compound serves as a valuable building block for introducing a five-carbon chain with a terminal chloro group. This functionality is particularly useful in the synthesis of a variety of organic compounds.
Alkylation of Nucleophiles
The differential reactivity of the iodo and chloro groups allows for selective alkylation. The iodide is a better leaving group, making the C-I bond more susceptible to nucleophilic attack under milder conditions compared to the C-Cl bond. This enables a stepwise approach to the synthesis of bifunctional molecules.
General Reaction Scheme:
Figure 1: Stepwise alkylation using this compound.
Synthesis of Pharmaceutical Intermediates and Bioactive Molecules
This compound is a precursor in the synthesis of various pharmaceutical agents. Its ability to introduce a flexible five-carbon linker is valuable in drug design for optimizing ligand-receptor interactions.
Bifunctional Cross-linking Agent
As a bifunctional agent, this compound can be used to cross-link biomolecules such as peptides and proteins. This is particularly relevant in structural biology and for the development of antibody-drug conjugates. The five-carbon spacer allows for cross-linking of nucleophilic residues that are at a specific distance from each other.
Synthesis of Radiolabeled Tracers for PET Imaging
The chloroalkyl moiety can be a site for the introduction of radioisotopes, such as fluorine-18, a common positron emitter for Positron Emission Tomography (PET). The synthesis of PET tracers often involves nucleophilic substitution of a leaving group with the radioisotope in the final steps of the synthesis.
Experimental Protocols
The following protocols are representative examples of the use of this compound in common alkylation reactions. Researchers should adapt these procedures to their specific substrates and scales.
Protocol 1: N-Alkylation of Amines
The alkylation of amines with this compound can lead to mono- or di-alkylation products depending on the reaction conditions and the nature of the amine. To favor mono-alkylation, it is often recommended to use an excess of the amine.
Reaction Scheme:
Figure 2: N-Alkylation of a primary amine.
Procedure:
-
To a solution of the primary or secondary amine (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
Protocol 2: S-Alkylation of Thiols
Thiols are excellent nucleophiles and react readily with this compound to form thioethers.
Reaction Scheme:
Figure 3: S-Alkylation of a thiol.
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 equivalent) in an anhydrous solvent like THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base such as sodium hydride (1.1 equivalents) portion-wise to form the thiolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: O-Alkylation of Phenols
The alkylation of phenols requires a base to generate the more nucleophilic phenoxide ion.
Reaction Scheme:
Figure 4: O-Alkylation of a phenol.
Procedure:
-
To a solution of the phenol (1.0 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove unreacted phenol, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the O-alkylated product, which can be further purified by column chromatography if necessary.
Protocol 4: C-Alkylation of Malonic Esters
Carbon nucleophiles, such as the enolate of diethyl malonate, can be alkylated to form new carbon-carbon bonds. This is a key step in the malonic ester synthesis for the preparation of carboxylic acids.[4][5][6][7]
Reaction Scheme:
Figure 5: C-Alkylation of diethyl malonate.
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 equivalent) to ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to ensure complete enolate formation.
-
Add this compound (1.0 equivalent) and heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the mixture and neutralize with a dilute acid.
-
Remove the ethanol under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Application in DNA Alkylation and Cancer Research
Bifunctional alkylating agents are a cornerstone of cancer chemotherapy. They exert their cytotoxic effects by forming covalent bonds with DNA, leading to cross-links that interfere with DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[8][9][10][11][12] this compound, with its five-carbon spacer, can potentially form both intra- and interstrand DNA cross-links. The initial, more rapid reaction is expected to occur at the iodo-end with a nucleophilic site on a DNA base (e.g., the N7 of guanine). The less reactive chloro-end can then react with a second nucleophilic site on the same or an opposing DNA strand.
Figure 6: Potential mechanism of DNA cross-linking.
The study of such interactions is crucial for the design of new anticancer drugs with improved efficacy and selectivity. While specific studies detailing the DNA cross-linking profile of this compound are not widely available in the public domain, its potential as a tool to probe DNA structure and function in this context is significant.
Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. It is classified as an irritant to the skin, eyes, and respiratory system.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile bifunctional alkylating agent with broad applications in organic synthesis and medicinal chemistry. Its differential reactivity allows for controlled, stepwise introduction of a five-carbon linker, enabling the synthesis of a wide range of complex molecules. The protocols provided herein serve as a guide for its use in common alkylation reactions. Further research into its applications, particularly in the areas of targeted drug delivery, development of novel PET imaging agents, and as a probe for biomolecular interactions, is warranted.
References
- 1. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L04469.09 [thermofisher.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Interstrand Cross-Linking Activity of (1-Chloroethenyl)oxirane, a Metabolite of β-chloroprene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Chloro-5-iodopentane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-5-iodopentane is a valuable bifunctional building block in organic synthesis. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in transition metal-catalyzed cross-coupling reactions. The C-I bond, being weaker and more susceptible to oxidative addition, allows for selective functionalization, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity enables the strategic and efficient construction of complex molecules, making it a significant tool in pharmaceutical and materials science research.
These application notes provide an overview and detailed protocols for the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings. The provided methodologies are based on established principles for alkyl halide cross-coupling and are intended to serve as a robust starting point for reaction development and optimization.
Chemoselectivity in Cross-Coupling
The selective reaction at the C-I bond is the cornerstone of using this compound. In palladium-catalyzed cycles, the oxidative addition step, which is typically the rate-determining step, occurs preferentially at the more reactive C-I bond over the stronger C-Cl bond. This allows for the introduction of a diverse range of substituents at the 5-position of the pentyl chain, while preserving the chloro group for further synthetic elaboration.
Caption: Logical flow of chemoselective cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the terminal position.
Quantitative Data
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of primary iodoalkanes with various boronic acids.
| Coupling Partner (R-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 90 | 16 | 80-90 |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | THF/H₂O | 80 | 18 | 75-85 |
| (E)-Styrylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 70-80 |
Experimental Protocol: Synthesis of (5-Phenylpentyl)chloride
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene
-
Deionized Water
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (1 mL) under an inert atmosphere.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (5-phenylpentyl)chloride.
Caption: Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond through the reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Quantitative Data
The following table presents typical conditions for the Sonogashira coupling of primary iodoalkanes.
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 12 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | DMF | 50 | 10 | 75-85 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine (2.5) | Toluene | 70 | 14 | 85-95 |
| Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N (3) | Acetonitrile | 60 | 12 | 70-80 |
Experimental Protocol: Synthesis of 7-Chloro-1-phenylhept-1-yne
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.
-
Add this compound (1.0 mmol, 1.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 mmol, 1.2 equiv) to the stirred mixture.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-chloro-1-phenylhept-1-yne.
Caption: Sonogashira catalytic cycle.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This method is known for its high functional group tolerance. For this compound, the corresponding organozinc reagent can be prepared in situ or pre-formed.
Quantitative Data
Representative conditions for Negishi coupling of primary alkyl iodides are shown below.
| Organozinc Reagent | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | THF | 60 | 12 | 85-95 |
| Alkylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | NMP/THF | 80 | 18 | 70-80 |
| Vinylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 50 | 10 | 75-85 |
| Heteroarylzinc chloride | PdCl₂(dppf) (3) | - | DMA | 90 | 16 | 70-80 |
Experimental Protocol: Synthesis of (5-Arylpentyl)chloride
Materials:
-
This compound
-
Arylzinc chloride solution (e.g., 0.5 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (P(2-furyl)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃ (0.02 mmol, 2 mol%) and P(2-furyl)₃ (0.08 mmol, 8 mol%) in anhydrous THF (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv.) to the catalyst solution.
-
Slowly add the arylzinc chloride solution (1.2 mmol, 1.2 equiv.) to the reaction mixture at room temperature.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner. Due to the high reactivity of Grignard reagents, this reaction is often carried out at lower temperatures and requires careful control of reaction conditions to maintain chemoselectivity.
Quantitative Data
Typical conditions for the Kumada coupling of primary alkyl halides are provided below.
| Grignard Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | NiCl₂(dppp) (5) | THF | 0 to RT | 6 | 70-80 |
| Vinylmagnesium bromide | Pd(PPh₃)₄ (3) | Diethyl ether | 0 | 4 | 65-75 |
| n-Butylmagnesium chloride | NiCl₂(dppe) (5) | THF | -10 to RT | 8 | 60-70 |
| Isopropylmagnesium chloride | PdCl₂(dppf) (3) | THF | 0 to RT | 10 | 55-65 |
Experimental Protocol: Synthesis of (5-Arylpentyl)chloride
Materials:
-
This compound
-
Arylmagnesium bromide (e.g., 1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂(dppp) (0.05 mmol, 5 mol%) and anhydrous THF (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv.) to the suspension.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the arylmagnesium bromide solution (1.1 mmol, 1.1 equiv.) dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Caption: General experimental workflow for cross-coupling.
Application of 1-Chloro-5-iodopentane in the Synthesis of Arylpiperazine Intermediates for Antipsychotic Drug Candidates
Introduction
1-Chloro-5-iodopentane is a valuable bifunctional alkylating agent employed in the synthesis of various pharmaceutical intermediates. Its differential reactivity, with the iodine atom being a better leaving group than chlorine, allows for selective sequential reactions. This makes it a crucial building block for introducing a five-carbon linker between two different nucleophiles. A significant application of this reagent is in the synthesis of long-chain arylpiperazines, a common structural motif in many atypical antipsychotic drugs. These drugs often act as modulators of dopamine and serotonin receptors. This document outlines the application of this compound in the synthesis of a key arylpiperazine intermediate, providing detailed protocols and relevant data.
Application Note: Synthesis of 1-(5-chloropentyl)-4-arylpiperazine Derivatives
Objective: To synthesize 1-(5-chloropentyl)-4-arylpiperazine, a key intermediate for the development of novel antipsychotic agents. This intermediate serves as a precursor for introducing a pentyl linker between an arylpiperazine moiety and another pharmacophore, a common strategy in the design of drugs targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.
Background: Arylpiperazine derivatives are integral components of numerous central nervous system (CNS) active drugs, including antipsychotics like aripiprazole and buspirone.[1][2] The length of the alkyl chain connecting the arylpiperazine core to other parts of the molecule is a critical determinant of pharmacological activity. This compound provides a convenient and efficient means to install a five-carbon chain. The greater reactivity of the carbon-iodine bond allows for the selective alkylation of the piperazine nitrogen, leaving the chloro group intact for subsequent functionalization.
Synthetic Strategy: The synthesis involves the N-alkylation of a substituted arylpiperazine with this compound. The reaction proceeds via a nucleophilic substitution where the secondary amine of the piperazine attacks the carbon bearing the iodine atom. The less reactive chloro group remains available for further chemical transformations.
Experimental Protocols
Synthesis of 1-(5-chloropentyl)-4-(2-methoxyphenyl)piperazine
This protocol is adapted from analogous syntheses of similar arylpiperazine intermediates.[1]
Materials:
-
1-(2-Methoxyphenyl)piperazine
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Sodium Iodide (NaI) (catalytic amount, optional)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add a catalytic amount of sodium iodide (optional, to facilitate the reaction).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Reflux the mixture for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Data Presentation
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 1-(2-Methoxyphenyl)piperazine | 1.0 | 192.26 |
| This compound | 1.2 | 232.49 |
| Potassium Carbonate | 2.0 | 138.21 |
| Product | Expected Yield | Purity (by HPLC) |
| 1-(5-chloropentyl)-4-(2-methoxyphenyl)piperazine | 70-85% | >95% |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 1-(5-chloropentyl)-4-(2-methoxyphenyl)piperazine.
Logical Relationship of Components in Antipsychotic Drug Design
Caption: Logical relationship of key components in the design of arylpiperazine-based antipsychotics.
References
Application Notes and Protocols for 1-Chloro-5-iodopentane in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-5-iodopentane is a versatile bifunctional alkylating agent valuable in the synthesis of various six-membered heterocyclic compounds. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective and sequential nucleophilic substitutions. The C-I bond, being weaker and iodide a better leaving group, is significantly more reactive than the C-Cl bond. This property enables the initial substitution to occur selectively at the iodinated carbon, followed by an intramolecular cyclization via substitution of the chloro group to form the heterocyclic ring. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted piperidines, tetrahydropyran, and thiepane using this compound as the starting material.
Introduction: The Principle of Differential Reactivity
The synthetic utility of this compound in forming heterocyclic systems is predicated on the difference in bond strength and leaving group ability between iodine and chlorine. The carbon-iodine bond is weaker and iodide is a superior leaving group compared to chloride. This allows for a two-step, one-pot synthesis of heterocycles. The first step is a selective intermolecular SN2 reaction at the carbon bearing the iodine. The second step is an intramolecular SN2 reaction where the tethered nucleophile displaces the chloride to form the six-membered ring.
This differential reactivity allows for milder reaction conditions compared to using 1,5-dichloropentane and avoids the often harsh conditions or expensive catalysts required for other heterocyclic syntheses.
Synthesis of N-Substituted Piperidines
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals. The reaction of this compound with primary amines provides a direct and efficient route to N-substituted piperidines. The initial reaction forms an N-substituted 5-chloropentan-1-amine intermediate, which then undergoes intramolecular cyclization.
Reaction Mechanism
The synthesis proceeds via a tandem nucleophilic substitution mechanism. The primary amine first attacks the more electrophilic carbon attached to the iodine, displacing the iodide ion. The resulting secondary amine intermediate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom to form the piperidine ring.
Caption: General reaction pathway for N-substituted piperidine synthesis.
Experimental Protocol: Synthesis of N-Benzylpiperidine
Materials:
-
This compound (1.0 mmol, 232.5 mg)
-
Benzylamine (1.2 mmol, 128.6 mg, 0.13 mL)
-
Potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)
-
Acetonitrile (10 mL)
Procedure:
-
To a round-bottom flask, add this compound, benzylamine, and potassium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the mixture to 80 °C and stir for 6-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data
The use of this compound is expected to provide higher yields and require milder conditions compared to 1,5-dichloropentane due to the enhanced reactivity of the C-I bond.
| Starting Material | Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Benzylamine | N-Benzylpiperidine | 6-10 | 80 | >90 (estimated) |
| 1,5-Dichloropentane | Benzylamine | N-Benzylpiperidine | 24 | 100 | 65 |
| 1,5-Diiodopentane | Benzylamine | N-Benzylpiperidine | 8 | 80 | 90 |
Synthesis of Tetrahydropyran (THP)
Tetrahydropyran is a common solvent and a structural motif in many natural products. The synthesis of THP from this compound can be achieved via an intramolecular Williamson ether synthesis. This involves the initial conversion of this compound to 5-chloropentan-1-ol, followed by base-mediated cyclization.
Reaction Workflow
The synthesis is a two-step process. First, the iodide in this compound is displaced by a hydroxide ion to form 5-chloropentan-1-ol. In the second step, a base is used to deprotonate the hydroxyl group, and the resulting alkoxide undergoes an intramolecular SN2 reaction to form tetrahydropyran.
Caption: Workflow for the synthesis of Tetrahydropyran.
Experimental Protocol: Synthesis of Tetrahydropyran
Step 1: Synthesis of 5-Chloropentan-1-ol
Step 2: Intramolecular Cyclization of 5-Chloropentan-1-ol
This protocol is adapted from the cyclization of 5-bromopentan-1-ol.[1]
Materials:
-
5-Chloropentan-1-ol (1.0 mmol, 122.6 mg)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg)
-
Anhydrous Tetrahydrofuran (THF) (to achieve a final concentration of ~0.01-0.05 M)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a rubber septum.
-
Add sodium hydride to the flask and wash with dry hexane to remove the mineral oil. Carefully decant the hexane.
-
Add dry THF to create a stirrable suspension.
-
In a separate flask, prepare a solution of 5-chloropentan-1-ol in dry THF.
-
Using a syringe pump, add the 5-chloropentan-1-ol solution to the stirred NaH suspension over a period of 4-6 hours at room temperature to maintain high-dilution conditions.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (40-50 °C) overnight.
-
Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate carefully due to the volatility of THP.
Quantitative Data
High-dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.
| Substrate | Base | Solvent | Concentration (M) | Yield of Cyclic Ether (%) |
| 5-Bromopentan-1-ol | NaH | THF | <0.05 | High (specific yield not provided)[1] |
| 5-Chloropentan-1-ol | NaH | THF | <0.05 | High (estimated) |
Synthesis of Thiepane
Thiepane (thiacyclohexane) can be synthesized from this compound by reaction with a sulfide nucleophile, such as sodium sulfide (Na₂S). Similar to the synthesis of piperidines, the reaction is expected to proceed via selective substitution at the C-I bond followed by intramolecular cyclization.
Reaction Scheme
The reaction involves a double nucleophilic substitution where the sulfide ion first displaces the iodide and the resulting thiolate intermediate cyclizes to displace the chloride.
Caption: Proposed reaction pathway for the synthesis of Thiepane.
Experimental Protocol: Synthesis of Thiepane (General)
A specific, detailed protocol for the synthesis of thiepane from this compound was not found in the surveyed literature. The following is a general procedure based on the known reactivity of alkyl halides with sodium sulfide.
Materials:
-
This compound (1.0 mmol, 232.5 mg)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 mmol, 264.2 mg)
-
Ethanol or Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate in the chosen solvent.
-
Add this compound to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude thiepane by distillation.
Quantitative Data
Quantitative data for this specific reaction is not available in the searched literature. The yield is expected to be moderate to good, with potential for oligomerization as a side reaction.
| Starting Material | Nucleophile | Product | Expected Yield (%) |
| This compound | Na₂S | Thiepane | 60-80 (estimated) |
Conclusion
This compound serves as an excellent precursor for the synthesis of six-membered heterocyclic compounds. Its differential halide reactivity allows for selective and efficient one-pot cyclization reactions under relatively mild conditions. The protocols provided herein for the synthesis of N-substituted piperidines, tetrahydropyran, and thiepane demonstrate the versatility of this reagent. For drug development professionals, the ability to readily access these important heterocyclic scaffolds offers a significant advantage in the design and synthesis of novel therapeutic agents. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.
References
Application Notes and Protocols: Reactions of 1-Chloro-5-iodopentane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-5-iodopentane is a valuable bifunctional electrophile in organic synthesis. Its structure, featuring two different halogen atoms, allows for selective nucleophilic substitution reactions. The significant difference in the leaving group ability of iodide and chloride ions—iodide being a much better leaving group—enables the targeted modification of one end of the pentane chain while leaving the other available for subsequent transformations. This chemoselectivity makes this compound a versatile building block in the synthesis of complex molecules, including pharmaceutical intermediates and other functionalized organic compounds.
These application notes provide a detailed overview of the reactions of this compound with various common nucleophiles, including reaction principles, experimental protocols, and expected outcomes.
Principle of Selectivity
The reactions discussed herein are predominantly bimolecular nucleophilic substitution (SN2) reactions. The rate of an SN2 reaction is highly dependent on the nature of the leaving group. The C-I bond is weaker than the C-Cl bond, and the iodide ion (I⁻) is a more stable anion and thus a better leaving group than the chloride ion (Cl⁻). Consequently, nucleophilic attack will occur selectively at the carbon atom bonded to the iodine.
Application Notes: Selective Formation of a Grignard Reagent from 1-Chloro-5-iodopentane
Introduction
The selective formation of a mono-Grignard reagent from a dihaloalkane is a crucial technique in organic synthesis, enabling the creation of bifunctional molecules that can undergo further transformations. This document details the experimental procedure for the chemoselective formation of 5-chloropentylmagnesium iodide from 1-chloro-5-iodopentane. The success of this synthesis hinges on the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, allowing for the preferential insertion of magnesium at the iodinated carbon.[1][2][3] By carefully controlling the stoichiometry of the reagents and the reaction conditions, the formation of the mono-Grignard reagent can be achieved with high selectivity, minimizing the formation of the di-Grignard reagent and Wurtz coupling byproducts.
Principle of Selectivity
The order of reactivity for alkyl halides in the formation of Grignard reagents is R-I > R-Br > R-Cl >> R-F.[1][2][3] This trend is attributed to the decreasing bond strength of the carbon-halogen bond as the halogen size increases. Consequently, the activation energy required for the insertion of magnesium is lowest for alkyl iodides, making them the most reactive substrates for this transformation.[1] This substantial difference in reactivity allows for the selective formation of a Grignard reagent at the C-I bond of this compound while leaving the C-Cl bond intact.
Experimental Protocol: Synthesis of 5-Chloropentylmagnesium Iodide
Materials
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Argon or Nitrogen gas (inert atmosphere)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel)
Equipment
-
Schlenk line or glovebox for maintaining an inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
Procedure
-
Preparation of Apparatus: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas (argon or nitrogen). A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, a pressure-equalizing dropping funnel, and a gas inlet.
-
Magnesium Activation: The flask is charged with magnesium turnings (1.1 equivalents) and a single crystal of iodine. The flask is gently warmed under a stream of inert gas until the purple iodine vapor is observed and deposits on the surface of the magnesium. The disappearance of the iodine color is an indication of magnesium activation.
-
Initiation of Reaction: A small amount of anhydrous diethyl ether or THF is added to the flask to cover the activated magnesium turnings. A solution of this compound (1.0 equivalent) in the chosen anhydrous solvent is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is typically initiated by gentle warming, and the start of the reaction is indicated by a slight turbidity of the solution and gentle bubbling.
-
Formation of the Grignard Reagent: Once the reaction has initiated, the remaining this compound solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. To favor the formation of the mono-Grignard reagent, it is crucial to maintain the reaction at a controlled temperature and avoid a large excess of the dihaloalkane in the reaction flask.
-
Completion of Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray and cloudy solution is the 5-chloropentylmagnesium iodide Grignard reagent.
-
Quenching and Work-up (for analysis or subsequent reaction): The Grignard reagent is typically used immediately in the next synthetic step. For analytical purposes, a small aliquot can be carefully quenched. The reaction flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Data Presentation
The yield of Grignard reagent formation is highly dependent on the specific alkyl halide used. The following table summarizes the typical yield ranges based on the halide's reactivity.
| Alkyl Halide Type | Relative Reactivity | C-X Bond Energy (kJ/mol) | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | Very High | ~228 | 85-95% | Most reactive, but starting materials can be more expensive.[1] |
| Alkyl Chloride (R-Cl) | Moderate | ~340 | 50-80% | Less reactive, often requiring longer initiation times or activation.[1] |
Yields are representative and can vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for the selective formation of 5-chloropentylmagnesium iodide.
References
Application Notes and Protocols for the Utilization of 1-Chloro-5-iodopentane as a Five-Carbon Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the rational design of molecules with precisely controlled architectures is paramount. Linkerology, the study and application of chemical linkers, has emerged as a critical discipline, particularly in the development of multi-modal therapeutics such as bivalent ligands and Proteolysis Targeting Chimeras (PROTACs). The length and composition of these linkers are not trivial considerations; they profoundly influence a molecule's physicochemical properties, binding affinities, and overall biological activity. A five-carbon alkyl chain, often introduced using reagents like 1-chloro-5-iodopentane, represents a common and versatile spacer length, balancing rigidity and flexibility to facilitate optimal interactions between two molecular entities.
This compound is a valuable bifunctional electrophile for introducing a pentamethylene spacer. The differential reactivity of the C-I and C-Cl bonds allows for sequential, selective reactions. The iodide is a better leaving group, making the iodinated carbon more susceptible to nucleophilic attack in SN2 reactions. This enables the initial attachment of the five-carbon chain to a nucleophilic site on a molecule of interest. The less reactive chloride can then be displaced in a subsequent step, often under more forcing conditions, to connect the other end of the spacer. This application note provides a detailed overview of the use of this compound as a five-carbon spacer, complete with experimental protocols and data presentation.
Data Presentation
The optimal linker length is a critical parameter in the design of bivalent ligands and PROTACs, directly impacting their biological efficacy. The following table summarizes representative data from studies on PROTACs, illustrating how variations in alkyl chain length can affect protein degradation.
| Target Protein | E3 Ligase Ligand | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | 10 (approx. 3 carbons) | >1000 | <20 | [1] |
| BRD4 | Pomalidomide | 13 (approx. 4 carbons) | 180 | 85 | [1] |
| BRD4 | Pomalidomide | 16 (approx. 5 carbons) | 25 | >95 | [1][2] |
| BRD4 | Pomalidomide | 19 (approx. 6 carbons) | 60 | >95 | [1] |
| BRD4 | Pomalidomide | 22 (approx. 7 carbons) | 250 | 90 | [1] |
| Estrogen Receptor α (ERα) | VHL | 12 | >1000 | <10 | [2] |
| Estrogen Receptor α (ERα) | VHL | 16 | 100 | 80 | [2] |
| Estrogen Receptor α (ERα) | VHL | 19 | 500 | 60 | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of this compound to introduce a five-carbon spacer.
Protocol 1: Mono-alkylation of N-Boc-piperazine with this compound
This protocol describes the selective reaction at the more reactive iodinated end of this compound with a common amine nucleophile.
Materials:
-
N-Boc-piperazine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of N-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(5-chloropentyl)-N'-Boc-piperazine.
Expected Yield: 75-85%
Protocol 2: Alkylation of 4-Mercaptophenol with this compound
This protocol details the reaction of a thiol nucleophile with this compound.
Materials:
-
4-Mercaptophenol
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 4-mercaptophenol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-((5-chloropentyl)thio)phenol.
Expected Yield: 60-70%
Mandatory Visualization
Signaling Pathway Diagram: PROTAC-Mediated Degradation of BRD4
The following diagram illustrates the mechanism of action of a PROTAC that targets the BRD4 protein for degradation, a process where the linker length is a critical determinant of efficacy. A five-carbon spacer is often found to be optimal in this context.
Caption: PROTAC-mediated degradation of BRD4 protein.
Experimental Workflow Diagram: Synthesis of a Bivalent Ligand
This diagram outlines a generalized workflow for the synthesis of a bivalent ligand using this compound to introduce the five-carbon spacer.
Caption: General workflow for bivalent ligand synthesis.
Logical Relationship Diagram: GPCR Homodimer Signaling
The following diagram illustrates the concept of G-protein coupled receptor (GPCR) homodimerization and its downstream signaling, a process that can be modulated by bivalent ligands where the spacer length is critical for simultaneously engaging both receptor protomers.
Caption: Signaling pathway of a GPCR homodimer.
References
Application Notes and Protocols: 1-Chloro-5-iodopentane in Polymer Chemistry and Material Science
A comprehensive search of scientific literature and patent databases did not yield specific applications or detailed experimental protocols for the use of 1-chloro-5-iodopentane in polymer chemistry and material science. While this bifunctional molecule, possessing both a chloro and an iodo group, theoretically presents intriguing possibilities as a dual-functional initiator or a building block for complex polymer architectures, there is no readily available information to substantiate these potential uses with established experimental data.
The differential reactivity of the C-I and C-Cl bonds could, in principle, allow for sequential polymerization reactions, leading to the formation of block copolymers. For instance, the more labile carbon-iodine bond could be utilized to initiate a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), followed by the initiation of a different polymerization mechanism, like a cationic or another radical process, from the less reactive carbon-chlorine bond. However, no specific studies demonstrating this approach with this compound have been identified.
Similarly, in material science, this compound could potentially be used as a linker for surface modification or for the synthesis of functional polymers where the terminal halogen atoms are available for subsequent chemical transformations. This could be valuable in the development of drug delivery systems, specialized coatings, or other advanced materials. Despite this potential, the available scientific literature does not provide concrete examples or protocols for such applications.
Researchers and professionals interested in exploring the use of this compound in polymer chemistry and material science would need to conduct foundational research to establish its efficacy and develop specific experimental procedures. This would involve investigating its behavior as an initiator in various polymerization systems and exploring its utility in the synthesis of novel functional materials.
Due to the absence of specific data, the creation of quantitative data tables, detailed experimental protocols, and process diagrams as requested is not possible at this time. Further empirical research is required to unlock the potential applications of this compound in these fields.
Application Notes and Protocols for Catalytic Reactions Involving 1-Chloro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic reactions involving 1-chloro-5-iodopentane. This bifunctional haloalkane is a versatile building block in organic synthesis, allowing for selective functionalization at either the iodo or chloro substituent. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds enables chemoselective transformations, primarily targeting the more labile C-I bond.
Introduction to Selective Reactivity
The reactivity of carbon-halogen bonds in catalytic cross-coupling and Grignard reagent formation follows the general trend: C-I > C-Br > C-Cl. This principle is fundamental to the selective functionalization of this compound. Under standard catalytic conditions, the C-I bond will react preferentially, leaving the C-Cl bond intact for subsequent transformations. This allows for a stepwise approach to the synthesis of complex molecules.
Selective Grignard Reagent Formation and Subsequent Kumada-Type Coupling
The formation of a Grignard reagent from this compound occurs selectively at the more reactive C-I bond, yielding 5-chloropentylmagnesium iodide. This organometallic intermediate can then be used in various cross-coupling reactions, such as the Kumada-Corriu coupling, to form a new carbon-carbon bond.
Application Note:
This protocol is ideal for the synthesis of substituted chloropentanes, which can serve as intermediates for further functionalization. For example, the resulting product can undergo a second cross-coupling reaction at the chloro position under more forcing conditions or be used in nucleophilic substitution reactions.
Quantitative Data Summary:
| Reaction Step | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Grignard Formation | 5-Chloropentylmagnesium iodide | - | THF | RT | 2 | >90 (in situ) |
| Kumada Coupling | 6-Chloro-1-phenylhexane | Ni(dppp)Cl₂ | THF | 0 to RT | 12 | ~75-85 |
Experimental Protocol:
Part A: Formation of 5-Chloropentylmagnesium Iodide
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
All glassware is flame-dried under a nitrogen atmosphere.
-
Magnesium turnings and an iodine crystal are placed in the reaction flask.
-
A solution of this compound in anhydrous THF is prepared in the dropping funnel.
-
A small amount of the this compound solution is added to the magnesium turnings to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux.
-
The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
Part B: Kumada-Type Coupling with Bromobenzene
Materials:
-
5-Chloropentylmagnesium iodide solution (from Part A)
-
Bromobenzene (1.0 eq)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (2 mol%)
-
Anhydrous THF
Procedure:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of bromobenzene in anhydrous THF is added dropwise to the Grignard reagent.
-
The catalyst, Ni(dppp)Cl₂, is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for the selective Grignard formation and subsequent Kumada coupling.
Selective Negishi-Type Cross-Coupling
The Negishi coupling offers a powerful method for C-C bond formation with high functional group tolerance. The selective reaction at the C-I bond of this compound with an organozinc reagent, catalyzed by a palladium complex, is a key transformation.
Application Note:
This protocol is particularly useful for coupling with organozinc reagents that may be incompatible with the more basic Grignard reagents. The resulting 5-chloroalkylated products are valuable intermediates in pharmaceutical synthesis.
Quantitative Data Summary:
| Coupling Partner (R-ZnCl) | Product | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | 6-Chloro-1-phenylhexane | Pd₂(dba)₃ | SPhos | THF | 65 | 18 | ~80-90 |
| 2-Thienylzinc chloride | 2-(5-Chloropentyl)thiophene | Pd(OAc)₂ | XPhos | Dioxane | 80 | 16 | ~75-85 |
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Organozinc chloride reagent (e.g., Phenylzinc chloride) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., SPhos) (2-4 mol%)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
The Schlenk flask is charged with the palladium catalyst and ligand under an inert atmosphere.
-
Anhydrous solvent is added, followed by this compound.
-
The organozinc chloride solution is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography.
Catalytic Cycle Diagram:
Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.
Selective Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. The selective reaction at the C-I bond of this compound provides a route to functionalized chloroalkynes.
Application Note:
This reaction is highly valuable for the synthesis of precursors to complex natural products and pharmaceutical agents containing an alkyne moiety. The terminal chloro group can be further elaborated.
Quantitative Data Summary:
| Alkyne | Product | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 7-Chloro-1-phenyl-1-heptyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | ~85-95 |
| Trimethylsilylacetylene | 7-Chloro-1-(trimethylsilyl)-1-heptyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene | 50 | 8 | ~80-90 |
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Schlenk tube and inert atmosphere setup
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and solvent.
-
Add this compound, the terminal alkyne, and the amine base.
-
The reaction mixture is stirred at the specified temperature for the required duration.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Logical Relationship Diagram:
Caption: Key components and outcome of the Sonogashira coupling.
Application Note: Selective Monosubstitution via Williamson Ether Synthesis Using 1-Chloro-5-iodopentane
Abstract
This document provides a detailed protocol for the Williamson ether synthesis using 1-chloro-5-iodopentane as an alkylating agent. The protocol leverages the significant difference in leaving group ability between iodide and chloride to achieve a selective monosubstitution. The carbon-iodine bond is substantially weaker and iodide is a superior leaving group compared to chloride, ensuring the reaction proceeds with high regioselectivity at the iodo-substituted carbon.[1][2][3][4][5] This application note outlines the in-situ preparation of a sodium alkoxide, the subsequent SN2 reaction, and the procedures for work-up, purification, and characterization of the resulting 5-chloro-1-alkoxypentane.
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable and versatile method for preparing both symmetrical and asymmetrical ethers.[6][7][8][9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, displacing a leaving group from an alkyl halide.[8] The efficiency of this reaction is highly dependent on the nature of the leaving group, the steric hindrance at the reaction center, and the reaction conditions.[6][10]
The substrate this compound presents an excellent opportunity for selective synthesis. The reactivity of haloalkanes in SN2 reactions follows the trend I > Br > Cl > F, which is governed by a combination of bond strength (C-X) and the stability of the resulting halide anion (X⁻).[4][5] The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodide an exceptional leaving group.[5] Consequently, an alkoxide will preferentially attack the carbon bonded to the iodine, leaving the chloro group intact under controlled conditions. This selective reactivity allows for the synthesis of functionalized chloro-ethers, which are valuable intermediates for further synthetic transformations, such as subsequent cyclization reactions.[11][12][13]
This protocol details the synthesis of 1-chloro-5-ethoxypentane as a model reaction.
Reaction Scheme
Step 1: In-situ formation of Sodium Ethoxide
CH₃CH₂OH + NaH → CH₃CH₂O⁻Na⁺ + H₂↑
Step 2: Selective Nucleophilic Substitution
I-(CH₂)₅-Cl + CH₃CH₂O⁻Na⁺ → CH₃CH₂O-(CH₂)₅-Cl + NaI
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1-chloro-5-ethoxypentane.
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥97% | Thermo Scientific | 60274-60-4 |
| Sodium Hydride (NaH), 60% in mineral oil | Reagent Grade | Sigma-Aldrich | 7646-69-7 |
| Anhydrous Ethanol (EtOH) | ≥99.5% | J.T. Baker | 64-17-5 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | 60-29-7 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals | 144-55-8 |
| Brine (Saturated NaCl solution) | ACS Grade | VWR Chemicals | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich | 7487-88-9 |
| Round-bottom flask, two-neck | 100 mL | Pyrex | N/A |
| Magnetic stirrer and stir bar | N/A | IKA | N/A |
| Reflux condenser and Argon/Nitrogen line | N/A | Kimble | N/A |
| Addition Funnel | 50 mL | Pyrex | N/A |
3.2 Equipment Setup All glassware should be flame-dried or oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen). The reaction should be conducted in a well-ventilated fume hood.
3.3 Detailed Procedure
-
Alkoxide Preparation:
-
To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, 60% dispersion in mineral oil).
-
Add 30 mL of anhydrous THF via syringe.
-
Begin stirring the suspension and cool the flask to 0°C using an ice-water bath.
-
Slowly add anhydrous ethanol (0.64 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes. Hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium ethoxide.
-
-
Nucleophilic Substitution Reaction:
-
Dissolve this compound (2.32 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF in a separate dry flask.
-
Add the this compound solution dropwise to the stirred sodium ethoxide suspension at room temperature over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of deionized water to decompose any unreacted NaH.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash sequentially with 30 mL of deionized water, 30 mL of saturated aqueous sodium bicarbonate solution, and finally with 30 mL of brine.[14]
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent by gravity filtration.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate) to isolate the pure 1-chloro-5-ethoxypentane.
-
-
Characterization:
-
Obtain the mass of the purified product and calculate the percentage yield.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Data Presentation
Table 1: Summary of Reagents and Reaction Parameters
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 2.32 g (10.0 mmol, 1.0 eq) | Limiting Reagent |
| Sodium Hydride (60% dispersion) | 0.44 g (11.0 mmol, 1.1 eq) | Washed with hexane to remove oil for high purity rxns |
| Anhydrous Ethanol | 0.64 mL (11.0 mmol, 1.1 eq) | Nucleophile precursor |
| Solvent | ||
| Anhydrous THF | 40 mL total | Polar aprotic solvent, suitable for SN2 reactions[6] |
| Reaction Conditions | ||
| Reaction Temperature | Reflux (~66 °C) | |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
| Expected Outcome | ||
| Product | 1-Chloro-5-ethoxypentane | C₇H₁₅ClO, MW: 150.65 g/mol |
| Theoretical Yield | 1.51 g | |
| Expected Yield | 70 - 85% | Based on similar Williamson ether syntheses |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the selective Williamson ether synthesis.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
This compound: Irritant. Avoid contact with skin and eyes. Handle in a fume hood.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable liquids. Work in a fume hood away from ignition sources. THF can form explosive peroxides upon storage; use freshly opened or tested solvent.
-
The reaction should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent quenching of the alkoxide by atmospheric moisture and to safely handle NaH.
This protocol provides a robust framework for the selective synthesis of chloro-ethers, which can be adapted for various alkoxides and serve as a foundation for more complex molecular architectures.
References
- 1. youtube.com [youtube.com]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. francis-press.com [francis-press.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions of 1-Chloro-5-iodopentane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the alkylation of 1-chloro-5-iodopentane. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate reaction optimization.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound, providing explanations and actionable solutions.
FAQs
-
Q1: Which halogen is more reactive in this compound for nucleophilic substitution?
-
A1: The iodide is significantly more reactive and will be displaced preferentially in nucleophilic substitution reactions. This is because the carbon-iodine bond is weaker than the carbon-chlorine bond, and iodide is a better leaving group than chloride.[1][2] This inherent chemoselectivity is the basis for selectively forming a new bond at the 5-position.
-
-
Q2: What are the most common side reactions to be aware of?
-
A2: The primary side reactions include:
-
Overalkylation: Particularly when using amine nucleophiles, the initially formed product can be more nucleophilic than the starting amine, leading to di- and tri-alkylation.[3][4]
-
Elimination (E2): This can compete with substitution (S(_N)2), especially with sterically hindered or strongly basic nucleophiles.
-
Intramolecular Cyclization: If the nucleophile has a second reactive site (e.g., a primary amine), the initial product can undergo a subsequent intramolecular reaction to form a cyclic product, such as a substituted piperidine.[5][6][7]
-
Halogen Exchange: In the presence of iodide salts, the less reactive chloride can potentially be converted to an iodide via the Finkelstein reaction, leading to di-iodo species.[8]
-
-
-
Q3: What solvents are typically recommended for these alkylation reactions?
-
A3: The choice of solvent depends on the nucleophile. For carbanions like malonic esters, polar aprotic solvents such as DMF or THF are common. For amine alkylations, less reactive solvents like acetonitrile or even alcohols can be used, often in the presence of a non-nucleophilic base. Acetone is a classic solvent for promoting reactions with iodide as the leaving group due to the solubility of sodium iodide.[8][9]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently nucleophilic reagent.2. Reaction temperature is too low.3. Inactive alkylating agent. | 1. If using a weak nucleophile, consider converting it to its conjugate base with a non-nucleophilic base (e.g., NaH for malonic ester).2. Gradually increase the reaction temperature and monitor by TLC.3. Check the purity of this compound. |
| Formation of Di-substituted Product | 1. The nucleophile has reacted at both the iodo- and chloro- ends.2. Reaction conditions are too harsh (high temperature, long reaction time). | 1. Use milder reaction conditions (lower temperature) to favor the more reactive C-I bond cleavage.2. Limit the reaction time, monitoring carefully by TLC to stop the reaction after the mono-alkylation is complete. |
| Overalkylation of Amine Nucleophile | The product amine is more nucleophilic than the starting amine and reacts further with the alkylating agent.[3][4] | 1. Use a large excess of the starting amine to increase the probability of the alkylating agent reacting with it rather than the product.2. Consider alternative methods like reductive amination if mono-alkylation is desired. |
| Intramolecular Cyclization Observed | The initial product contains a nucleophilic site that attacks the chloro- end of the pentyl chain. | 1. Run the reaction at high dilution to disfavor the intramolecular process relative to the intermolecular reaction.2. Protect the secondary nucleophilic site on the incoming nucleophile, if possible, and deprotect after the initial alkylation. |
| Mixture of Products | A combination of substitution and elimination reactions is occurring. | 1. For S(_N)2, use a less sterically hindered, less basic nucleophile.2. Lower the reaction temperature to favor substitution over elimination. |
Section 2: Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective alkylation at the 5-position (iodide displacement) of this compound.
Table 1: Alkylation with Carbon Nucleophiles (Malonic Ester Synthesis)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Approx. Yield (%) |
| Diethyl malonate | Sodium Ethoxide (NaOEt) | Ethanol | 50-70 | 4-8 | Diethyl 2-(5-chloropentyl)malonate | 75-85 |
| Diethyl malonate | Sodium Hydride (NaH) | THF/DMF | 25-50 | 2-6 | Diethyl 2-(5-chloropentyl)malonate | 80-90 |
Table 2: Alkylation with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Approx. Yield (%) |
| Ammonia (excess) | - | Ethanol | 50-80 | 12-24 | 5-Chloropentan-1-amine | 40-50* |
| Methylamine | K(_2)CO(_3) | Acetonitrile | 60-80 | 8-16 | 5-Chloro-N-methylpentan-1-amine | 60-70 |
| Sodium Azide | - | DMF | 25-60 | 6-12 | 1-Azido-5-chloropentane | >90 |
*Note: Yields for primary amine synthesis can be lower due to overalkylation side products.
Section 3: Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate
This protocol describes the formation of diethyl 2-(5-chloropentyl)malonate.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous DMF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.0 equivalent) dropwise via syringe. Stir the mixture at room temperature for 1 hour until gas evolution ceases.
-
Alkylation: Add this compound (1.05 equivalents) dropwise to the enolate solution. Allow the reaction to warm to room temperature and then heat to 50 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting malonate is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Selective Mono-alkylation of Methylamine
This protocol details the synthesis of 5-chloro-N-methylpentan-1-amine.
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent), anhydrous acetonitrile, and potassium carbonate (K(_2)CO(_3), 2.0 equivalents).
-
Addition of Amine: Add a solution of methylamine (2.0 equivalents, e.g., as a 40% solution in water or a solution in THF) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 8-16 hours.
-
Monitoring: Follow the disappearance of this compound using TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Section 4: Visualizations
Diagram 1: General Experimental Workflow for Selective Alkylation
Caption: Workflow for selective mono-alkylation of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low-yield alkylation reactions.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Nuclophilic I– Reagents - Wordpress [reagents.acsgcipr.org]
- 9. The reaction of an alkyl chloride with potassium iodide is genera... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Reactions with 1-Chloro-5-iodopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-5-iodopentane. The information addresses common side products and offers guidance on optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products depend on the reaction type. In Grignard reactions, intramolecular cyclization to form chloromethylcyclopentane or related cyclopentane derivatives is a significant issue. For nucleophilic substitution reactions, di-substitution products or subsequent intramolecular cyclization of the mono-substituted product can occur. Elimination reactions, while less common for primary halides, can also be a minor pathway, especially with bulky, strong bases.
Q2: Why is intramolecular cyclization a major problem in Grignard reactions with this compound?
A2: this compound has a five-carbon chain separating two halogen atoms. When a Grignard reagent is formed at the iodo-substituted carbon, the resulting carbanion can readily attack the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. This process is thermodynamically favorable due to the formation of a stable five-membered ring.
Q3: In nucleophilic substitution reactions, which halogen is more reactive?
A3: The iodine atom is significantly more reactive towards nucleophilic substitution than the chlorine atom. This is because iodide is an excellent leaving group due to its large size and the relatively weak carbon-iodine bond. Therefore, mono-substitution at the C-I bond is the expected major pathway.
Q4: Can I achieve selective mono-substitution at the chloro-position?
A4: Selective substitution at the less reactive chloro-position is challenging. It typically requires protecting the iodo-position or using a reagent that has a specific affinity for chlorine over iodine, which is uncommon. A more feasible approach would be to first substitute the iodine and then, if desired, perform a subsequent reaction at the chlorine.
Troubleshooting Guides
Issue 1: Low yield of the desired Grignard reagent and formation of a non-polar side product.
-
Symptom: After attempting to form the Grignard reagent from this compound and magnesium, followed by quenching with an electrophile, the desired product is obtained in low yield. GC-MS analysis of the crude product shows a significant peak corresponding to a compound with a mass of the Grignard reagent's cyclic precursor.
-
Probable Cause: Intramolecular cyclization of the initially formed Grignard reagent to yield a cyclopentane derivative.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature during the Grignard formation. Excessive heat can promote the intramolecular cyclization. Initiate the reaction at room temperature and, if necessary, cool it to maintain a gentle reflux.
-
Concentration: To favor the formation of a di-Grignard reagent (if desired) over cyclization, maintain a relatively high concentration of the reactants. Conversely, if cyclization is the desired outcome, high dilution conditions should be employed.[1]
-
Slow Addition: Add the this compound solution dropwise to the magnesium turnings at a rate that maintains a steady, but not vigorous, reaction.[1]
-
Immediate Use: Use the Grignard reagent immediately in the subsequent reaction. Allowing it to stand, especially at room temperature or above, can increase the amount of cyclized byproduct.
-
Issue 2: Formation of di-substituted and/or cyclized products in a nucleophilic substitution reaction.
-
Symptom: When reacting this compound with a nucleophile, a mixture of the desired mono-substituted product, a di-substituted product, and a cyclic product is observed.
-
Probable Cause: The nucleophile is reacting at both the iodo- and chloro-positions, or the initially formed mono-substituted product is undergoing a subsequent intramolecular cyclization.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile to favor mono-substitution.
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize over-reaction.
-
Choice of Base (if applicable): If a base is required to deprotonate the nucleophile, use a non-nucleophilic base to avoid its competition with the primary nucleophile.
-
Protecting Groups: For complex syntheses where selectivity is crucial, consider protecting the less reactive chloro-group while reacting the iodo-group, and then deprotecting for a subsequent reaction.
-
Data Presentation
The following table summarizes the expected outcomes under different reaction conditions for the Grignard reaction of this compound. Note that specific yields are highly dependent on the substrate, solvent, and temperature.
| Reaction Condition | Expected Major Product | Expected Side Product(s) | Rationale |
| High concentration of reactants | Di-Grignard reagent (if excess Mg) or intermolecular coupling products | Intramolecular cyclization product | Favors intermolecular reactions over intramolecular ones. |
| High dilution | Intramolecular cyclization product (e.g., chloromethylcyclopentane) | Di-Grignard reagent, intermolecular coupling products | Favors intramolecular reactions.[1] |
| Low temperature | Grignard reagent | Intramolecular cyclization product | Reduces the rate of the intramolecular cyclization. |
| Prolonged reaction time at RT or above | Intramolecular cyclization product | Desired Grignard reagent | Allows more time for the intramolecular reaction to occur. |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with this compound and Minimization of Cyclization
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Reaction Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Maintain the reaction temperature at or below room temperature using a water bath if necessary.
-
Subsequent Reaction: Once the Grignard reagent has formed, cool the mixture to 0°C and add the desired electrophile dropwise.
-
Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: GC-MS Analysis of Reaction Products
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or acetone).[2]
-
GC-MS Instrument Setup: Use a GC equipped with a single quadrupole mass spectrometry detector and a suitable capillary column (e.g., VF-624ms).[3][4]
-
Method Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST). The molecular ion peak and fragmentation pattern will help in identifying the desired product and potential side products like the cyclized derivative.
Mandatory Visualization
Caption: Troubleshooting workflow for common side reactions of this compound.
References
Technical Support Center: Reactions of 1-Chloro-5-iodopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-5-iodopentane. The focus is on preventing undesired elimination reactions and promoting nucleophilic substitution.
Troubleshooting Unwanted Elimination Reactions
Issue: Your reaction with this compound is producing a significant amount of alkene byproduct (e.g., 5-chloro-1-pentene), indicating that an elimination reaction is competing with the desired substitution.
Diagram of Competing Pathways
Caption: Competing SN2 and E2 reaction pathways for this compound.
Troubleshooting Steps:
-
Evaluate the Nucleophile/Base:
-
Problem: Strong bases, such as hydroxides (OH⁻) and alkoxides (RO⁻), are more likely to abstract a proton, leading to E2 elimination.[1][2]
-
Solution: Opt for a good nucleophile that is a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), and halides (e.g., Br⁻).[1] These species are more likely to attack the electrophilic carbon of the C-I bond, favoring an Sₙ2 reaction.
-
-
Assess the Steric Hindrance of the Base:
-
Problem: Sterically bulky bases, such as potassium tert-butoxide (t-BuO⁻), will preferentially act as a base rather than a nucleophile, as it is easier to remove a sterically accessible proton than to attack a more hindered carbon atom.[1][2]
-
Solution: Use a small, unhindered nucleophile. For instance, the linear azide and cyanide ions are excellent choices for promoting substitution on a primary halide like this compound.
-
-
Control the Reaction Temperature:
-
Problem: Higher reaction temperatures provide the necessary activation energy for elimination reactions and are entropically favored.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can significantly suppress the elimination pathway.
-
-
Select the Appropriate Solvent:
-
Problem: Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity, and can participate in E1 reactions (though less likely for a primary halide).
-
Solution: Use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive for an Sₙ2 attack.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen in this compound is more likely to be substituted?
A1: The iodide is a much better leaving group than the chloride. This is because the iodide ion is larger and more polarizable, and it is the conjugate base of a strong acid (HI). Therefore, nucleophilic substitution will occur almost exclusively at the carbon bonded to the iodine.
Q2: Can I completely eliminate the E2 side reaction?
A2: In many cases, it is challenging to eliminate the E2 reaction entirely, but its contribution can be minimized to negligible levels. By carefully selecting a weak base as the nucleophile, using a polar aprotic solvent, and maintaining a low reaction temperature, the Sₙ2 pathway can be highly favored.
Q3: What are some recommended nucleophiles to favor substitution with this compound?
A3: Sodium azide (NaN₃) and sodium cyanide (NaCN) are excellent choices.[1] They are good nucleophiles but relatively weak bases, making them ideal for promoting Sₙ2 reactions on primary alkyl halides.
Q4: How does the concentration of the nucleophile/base affect the reaction outcome?
A4: For a primary alkyl halide like this compound, the Sₙ2 and E2 reactions are both bimolecular. Therefore, the rate of both reactions depends on the concentration of the nucleophile/base. While a higher concentration will increase the rate of both reactions, it will not fundamentally change the ratio of substitution to elimination products. The nature of the nucleophile/base itself is the more critical factor.
Quantitative Data on Substitution vs. Elimination
The following table summarizes the expected major products and approximate yields for the reaction of primary alkyl halides with various nucleophiles under conditions that favor substitution. Note that elimination is generally a minor pathway for primary halides unless a strong, hindered base is used.
| Nucleophile/Base | Substrate (Primary Alkyl Halide) | Solvent | Temperature (°C) | Major Product | Approx. Yield of Substitution Product (%) | Minor Product (if any) |
| Sodium Azide (NaN₃) | n-Bromoalkyl derivative | DMF | 80 | n-Azidoalkyl derivative | 84-90 | Minimal Elimination |
| Sodium Cyanide (NaCN) | 1-Chlorobutane | DMSO | 60-90 | Valeronitrile | 94 | Minimal Elimination |
| Sodium Hydroxide (NaOH) | 1-Bromobutane | Ethanol/Water | 55 | 1-Butanol | ~90 | 1-Butene |
| Potassium tert-Butoxide (KOtBu) | 1-Bromobutane | tert-Butanol | 50 | 1-Butene | <10 | 1-tert-butoxybutane |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-5-chloropentane
This protocol is adapted from established procedures for the synthesis of alkyl azides from alkyl halides.[4]
Workflow Diagram
Caption: Workflow for the synthesis of 1-azido-5-chloropentane.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-azido-5-chloropentane.
-
The product can be further purified by vacuum distillation if necessary.
Expected Yield: 85-95%
Protocol 2: Synthesis of 5-Chloropentanenitrile
This protocol is based on a general method for the preparation of nitriles from primary alkyl halides using sodium cyanide in DMSO.[3]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) to the stirred solution.
-
Heat the mixture to approximately 60-90 °C. The reaction is often exothermic.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and brine.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase by rotary evaporation.
-
Purify the resulting 5-chloropentanenitrile by vacuum distillation.
Expected Yield: Approximately 90%
References
Technical Support Center: Improving the Yield of 1-Chloro-5-iodopentane Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing nucleophilic substitution reactions involving 1-Chloro-5-iodopentane. Our goal is to help you improve reaction yields and minimize the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: Which halogen is preferentially substituted in this compound?
A1: In nucleophilic substitution reactions, the iodide at the C-5 position is the preferred leaving group. This is because the carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodide ion a much better leaving group.[1] Consequently, nucleophiles will selectively attack the carbon atom bonded to the iodine.
Q2: What is the primary mechanism for substitution reactions with this compound?
A2: Given that this compound is a primary alkyl halide, the predominant reaction mechanism is SN2 (bimolecular nucleophilic substitution).[2][3] This is a single-step process where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, leading to an inversion of configuration at that carbon.
Q3: What are the key factors influencing the yield of the substitution reaction?
A3: The yield of an SN2 reaction is primarily influenced by four factors:
-
The nature of the substrate: Primary alkyl halides like this compound are ideal for SN2 reactions.
-
The strength of the nucleophile: Stronger nucleophiles lead to faster reaction rates and often higher yields.
-
The nature of the leaving group: As mentioned, iodide is an excellent leaving group.
-
The choice of solvent: Polar aprotic solvents are generally preferred for SN2 reactions.
Q4: Can elimination reactions compete with substitution?
A4: Yes, elimination reactions (E2) can be a competing pathway, especially when using a strong, sterically hindered base as the nucleophile or when the reaction is heated. To favor substitution over elimination, it is advisable to use a good nucleophile that is a weak base and to maintain a moderate reaction temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the substitution reactions of this compound and provides potential solutions.
Logical Troubleshooting Workflow
Here is a general workflow to diagnose and resolve issues with your reaction.
Caption: A logical workflow for troubleshooting low-yield substitution reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Inactive Nucleophile: The nucleophile may have degraded or is not strong enough. | • Use a freshly prepared or purchased nucleophile.• Consider using a stronger nucleophile (e.g., NaH to deprotonate an alcohol to form a more reactive alkoxide). |
| 2. Inappropriate Solvent: The solvent may not be suitable for an SN2 reaction. | • Use a polar aprotic solvent such as DMF, DMSO, or acetone to enhance the nucleophilicity of the attacking species. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | • Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. | |
| Formation of multiple products | 1. Competing Elimination (E2) Reaction: Use of a strong, bulky base or high temperatures. | • Use a less sterically hindered, good nucleophile that is a weaker base.• Lower the reaction temperature. |
| 2. Further Substitution: The initial product may react further with the nucleophile. | • Use a stoichiometric amount of the nucleophile or a slight excess of this compound. | |
| 3. Intramolecular Cyclization: If the nucleophile is part of the same molecule after the initial substitution. | • This is generally not an issue with this compound itself but can occur with the product if it contains a nucleophilic site. Consider protecting groups if necessary. | |
| Difficulty in product isolation | 1. Emulsion during workup: Formation of a stable emulsion between the organic and aqueous layers. | • Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| 2. Product volatility: The product may be volatile and lost during solvent removal. | • Use a rotary evaporator at a reduced temperature and pressure. |
Experimental Protocols & Data
Below are detailed experimental protocols for key substitution reactions with this compound, along with expected yield data to serve as a benchmark.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a substitution reaction.
Caption: A generalized workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of 1-Azido-5-chloropentane
-
Reaction: Cl(CH₂)₅I + NaN₃ → Cl(CH₂)₅N₃ + NaI
-
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Synthesis of 1-Chloro-5-phenoxypentane
-
Reaction: Cl(CH₂)₅I + C₆H₅ONa → Cl(CH₂)₅OC₆H₅ + NaI
-
Methodology:
-
To a stirred solution of phenol (1.1 eq) in anhydrous acetone, add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in acetone.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in diethyl ether, wash with 1M NaOH and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the substitution of this compound with various nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaN₃ | DMF | 25 | 18 | ~90 |
| KCN | Acetone | Reflux | 24 | ~85 |
| C₆H₅ONa | Acetone | Reflux | 12 | ~80 |
| NH₃ (conc. aq.) | Ethanol | 100 (sealed tube) | 24 | ~75 |
| C₂H₅SNa | Ethanol | 50 | 6 | ~95 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
References
troubleshooting guide for failed reactions involving 1-Chloro-5-iodopentane
This technical support guide provides troubleshooting for common issues encountered during chemical reactions involving 1-Chloro-5-iodopentane. It is intended for an audience of researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound?
In this compound, the carbon-iodine bond is significantly weaker and longer than the carbon-chlorine bond. This makes the iodide an excellent leaving group, and therefore, the primary site for nucleophilic substitution reactions is the carbon attached to the iodine.[1]
Q2: How should this compound be stored?
This compound should be stored in a cool, well-ventilated place, away from heat and open flames.[2] It is often supplied stabilized with copper.[1] For safety, always wear protective gloves and eye shields when handling this chemical.[2]
Q3: Can I perform a Grignard reaction with this compound?
Yes, it is possible to form a Grignard reagent using this compound. The reaction will preferentially occur at the carbon-iodine bond. However, careful control of conditions is necessary to avoid side reactions, such as intramolecular Wurtz-type coupling, which can be a significant issue with primary alkyl halides.[3]
Troubleshooting Guide: Failed Reactions
Issue 1: Failed Grignard Reaction
Q: My Grignard reaction with this compound is not initiating or giving a very low yield. What are the possible causes and solutions?
A: Failure to initiate or low yields in Grignard reactions are common issues. Here is a step-by-step troubleshooting guide:
1. Inadequate Magnesium Activation:
-
Problem: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.[4]
-
Solution: Activate the magnesium surface. Common methods include:
-
Iodine Activation: Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the purple iodine vapor indicates activation.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod or in a mortar and pestle (in an inert atmosphere) to expose a fresh surface.[5]
-
Chemical Activation: Add a small amount of 1,2-dibromoethane (EDB) to the magnesium in your solvent. The EDB reacts to form ethene and MgBr₂, cleaning the surface.[5]
-
2. Presence of Water or Protic Impurities:
-
Problem: Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic impurities (e.g., alcohols) in the glassware or solvent.[6]
-
Solution:
-
Glassware: Flame-dry all glassware under a vacuum or in an oven at >110°C and cool under a stream of inert gas (e.g., argon or nitrogen).[3][5]
-
Solvent: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices, with THF offering better stabilization for the Grignard reagent.[3] Ensure solvents are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or are from a freshly opened bottle of anhydrous grade solvent.
-
Starting Material: Ensure your this compound is free of water.
-
3. Reaction Conditions:
-
Problem: Incorrect temperature or addition rate can impact yield.
-
Solution:
-
Initiation: A gentle warming of the flask may be required to start the reaction.[6] You should observe bubble formation on the magnesium surface.[6]
-
Addition Rate: Add the this compound solution slowly to maintain a gentle reflux. A too-rapid addition can lead to an accumulation of the alkyl halide and promote side reactions.[3]
-
Reaction Time: Monitor the reaction by observing the disappearance of the magnesium metal.
-
4. Major Side Reaction: Wurtz-Type Coupling:
-
Problem: A significant side reaction for primary halides is the SN2 reaction of the formed Grignard reagent with the starting alkyl halide, leading to a homocoupled dimer (1,10-dichlorodecane in this case).[3]
-
Solution: Use dilute solutions and a slow addition rate of the alkyl halide to keep its concentration low, minimizing this side reaction.
Issue 2: Failed Nucleophilic Substitution (S_N_2) Reaction
Q: I am attempting a nucleophilic substitution at the iodo-position of this compound, but the reaction is incomplete or I'm getting byproducts. What should I check?
A: Incomplete conversion or byproduct formation in S_N_2 reactions with this compound can be troubleshooted by examining the following factors:
1. Poor Nucleophile or Leaving Group:
-
Problem: While iodide is an excellent leaving group, the nucleophile might not be strong enough, or it might be sterically hindered.
-
Solution:
-
Nucleophile Choice: Ensure you are using a sufficiently strong and non-hindered nucleophile for an S_N_2 reaction.
-
Solvent: Use a polar aprotic solvent (e.g., acetone, DMF, DMSO). These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity. Acetone is particularly effective for Finkelstein reactions (halide exchange), as the resulting sodium iodide or sodium chloride precipitates, driving the reaction forward.[7]
-
2. Incomplete Reaction:
-
Problem: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Solution:
-
Temperature: Gently heating the reaction mixture to reflux can increase the reaction rate.[1]
-
Time: S_N_2 reactions can sometimes be slow. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to determine the optimal reaction time. For some Finkelstein reactions, refluxing for 24 to 48 hours may be necessary.[1]
-
Concentration: Ensure an appropriate concentration of reactants. A higher concentration of the nucleophile can increase the reaction rate. Using a significant excess of the nucleophilic salt is common.[1]
-
3. Formation of Byproducts:
-
Problem: The primary byproduct is often from an elimination (E2) reaction, especially if the nucleophile is also a strong base.
-
Solution:
-
Base Strength: If elimination is a problem, use a less basic nucleophile if possible.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Quantitative Data Summary
The following table summarizes key quantitative data for relevant compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Typical Purity/Yield | Reference(s) |
| This compound | C₅H₁₀ClI | 232.49 | 100 °C @ 15 Torr | ≥97% | [8] |
| 1,5-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 178-180 °C | ~78-81% Yield (from 1,5-Pentanediol or Tetrahydropyran) | [9][10][11] |
| 1,5-Diiodopentane | C₅H₁₀I₂ | 323.94 | 101-102 °C @ 3 mmHg | ≥97% | [1] |
Key Experimental Protocols
Protocol 1: Finkelstein Reaction - Synthesis of 1,5-Diiodopentane
This protocol describes the conversion of a 1,5-dihalopentane (e.g., 1,5-dibromopentane or 1,5-dichloropentane) to 1,5-diiodopentane. A similar principle applies to substituting the chlorine in this compound with another nucleophile.
Materials:
-
1,5-Dihalopentane (1.0 equivalent)
-
Sodium Iodide (2.5 to 3.0 equivalents)
-
Dry Acetone
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,5-dihalopentane and dry acetone (approximately 10-15 mL per gram of dihalide).[1]
-
Reagent Addition: Add the sodium iodide to the stirred solution.[1]
-
Reaction: Heat the mixture to reflux. The formation of a white precipitate (NaBr or NaCl) indicates the reaction is proceeding. Maintain the reflux for 24 to 48 hours to ensure the reaction goes to completion.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium salt. Wash the collected salt with a small amount of fresh acetone.[1]
-
Combine the filtrate and the washings. Remove the majority of the acetone using a rotary evaporator.[1]
-
Dilute the remaining residue with diethyl ether and wash sequentially with water, a dilute sodium thiosulfate solution (to remove any excess iodine), and finally with brine.[1]
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1,5-diiodopentane. Further purification can be achieved by vacuum distillation.[7]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Grignard reaction involving this compound.
Caption: Troubleshooting workflow for a failed Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. SU127249A1 - Method for producing 1,5-dichloropentane - Google Patents [patents.google.com]
- 10. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
- 11. Pentane, 1,5-dichloro- [webbook.nist.gov]
stability of 1-Chloro-5-iodopentane under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-chloro-5-iodopentane.
Stability of this compound
The stability of this compound is a critical factor in its storage and successful application in organic synthesis. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making the iodo- group more susceptible to nucleophilic substitution and elimination reactions.
Data Presentation: Qualitative Stability Under Various Conditions
Due to the limited availability of specific quantitative kinetic data, the following table summarizes the qualitative stability of this compound under different reaction conditions based on established principles of organic chemistry.
| Condition | Stability | Potential Decomposition/Side Reactions |
| Neutral pH (water) | Low to Moderate | Slow hydrolysis to 5-chloro-1-pentanol. Insoluble in water, limiting reaction rate.[1] |
| Acidic Conditions (e.g., aq. HCl) | Low | Acid-catalyzed hydrolysis to 5-chloro-1-pentanol. Potential for elimination reactions at elevated temperatures. |
| Basic Conditions (e.g., aq. NaOH) | Low | Rapid nucleophilic substitution with hydroxide to form 5-chloro-1-pentanol.[2] E2 elimination to form 5-chloro-1-pentene is possible, especially with stronger, bulkier bases.[3][4][5] |
| Protic Solvents (e.g., alcohols) | Moderate | Solvolysis can occur, where the solvent acts as a nucleophile, leading to the formation of ethers (e.g., 1-chloro-5-alkoxypentane). |
| Aprotic Solvents (e.g., THF, acetone) | High | Generally stable in the absence of strong nucleophiles or bases. Acetone is a common solvent for Finkelstein reactions.[6][7][8] |
| Elevated Temperatures (>100 °C) | Low | Thermal decomposition is likely, potentially through elimination or radical pathways. The boiling point is approximately 230°C with decomposition.[1] |
| Presence of Nucleophiles (e.g., amines, cyanides) | Low | The C-I bond is highly reactive towards nucleophilic attack. The rate of reaction will depend on the nucleophilicity of the reagent. |
| Presence of Strong, Non-nucleophilic Bases (e.g., DBU, t-BuOK) | Low | Prone to E2 elimination to yield 5-chloro-1-pentene. |
| Presence of Metals (e.g., Mg, Zn) | Low | Reactive, especially with magnesium to form a Grignard reagent.[9][10] |
| Light Exposure | Moderate | Alkyl iodides can be sensitive to light and may slowly decompose to form iodine, leading to a discoloration of the product.[11] |
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Nucleophilic Substitution
Question: I am attempting a nucleophilic substitution on this compound, but I am observing a low yield of my desired product, or the starting material is recovered unchanged. What could be the issue?
Answer:
Several factors can contribute to a failed or low-yielding nucleophilic substitution reaction. Consider the following troubleshooting steps:
-
Reactivity of the Nucleophile: Ensure your nucleophile is sufficiently strong to displace the iodide. The C-I bond is the primary site of reaction. If your nucleophile is weak, you may need to use more forcing conditions (e.g., higher temperature, longer reaction time).
-
Choice of Solvent: For SN2 reactions, a polar aprotic solvent such as acetone, DMF, or DMSO is generally preferred as it solvates the cation of the nucleophilic salt without solvating the nucleophile, thus increasing its reactivity.[7] Protic solvents can solvate the nucleophile, reducing its effectiveness.
-
Steric Hindrance: If your nucleophile is very bulky, the rate of the SN2 reaction can be significantly reduced.
-
Competing Elimination (E2) Reaction: If you are using a nucleophile that is also a strong base (e.g., alkoxides), an E2 elimination to form 5-chloro-1-pentene can be a significant side reaction. To favor substitution, use a less basic nucleophile or less hindered base if elimination is desired. The use of a bulky base will favor the "non-Zaitsev" elimination product.[4][12]
-
Quality of this compound: Ensure the starting material is pure and has not decomposed. Discoloration (a pink or brownish tint) can indicate the presence of iodine from decomposition.
Caption: Troubleshooting workflow for low yield in nucleophilic substitution reactions.
Issue 2: Difficulty in Forming the Grignard Reagent
Question: I am trying to form the Grignard reagent from this compound, but the reaction is not initiating or is proceeding very slowly. What could be wrong?
Answer:
Grignard reagent formation is highly sensitive to reaction conditions. Here are some common issues and their solutions:
-
Presence of Water: Grignard reagents are extremely reactive towards protic sources, especially water. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous diethyl ether or THF) must be scrupulously dry.[10]
-
Magnesium Surface Passivation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activate the magnesium by gently crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[9][10]
-
Reaction Initiation: Sometimes the reaction needs a little energy to start. Gentle warming with a heat gun can help initiate the reaction. Once initiated, the reaction is exothermic and may need to be controlled with a cooling bath.
-
Purity of this compound: Impurities in the starting material can inhibit the reaction. Ensure your this compound is of high purity.
-
Intramolecular Reaction: Due to the presence of the chloro group, there is a possibility of intramolecular Wurtz-type coupling or elimination reactions after the initial formation of the Grignard reagent at the iodo-end. This is more likely if the reaction is allowed to proceed for too long or at elevated temperatures.
Caption: A typical experimental workflow for the formation of a Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound?
A1: The iodide is significantly more reactive than the chloride. The carbon-iodine bond is weaker and iodine is a much better leaving group. Therefore, nucleophilic substitution reactions will selectively occur at the carbon bearing the iodine.
Q2: Can I perform a Finkelstein reaction to replace the chlorine with another halogen?
A2: A Finkelstein reaction typically involves the exchange of a halogen for another.[6][7][8] To replace the chlorine with another halogen (e.g., fluorine or bromine), the iodine would likely need to be removed or reacted first, as it is the more reactive site. A direct Finkelstein reaction on the chloro- group without affecting the iodo- group would be challenging.
Q3: What are the expected side products when reacting this compound with a strong, non-nucleophilic base?
A3: With a strong, non-nucleophilic base like potassium tert-butoxide, the major product will be the E2 elimination product, 5-chloro-1-pentene.[3]
Q4: Is intramolecular cyclization a concern with this compound?
A4: Yes, under certain conditions, intramolecular cyclization can occur. For example, if a Grignard reagent is formed at the iodo- position, it could potentially undergo an intramolecular SN2 reaction to displace the chloride, forming cyclopentane. Reaction with a strong nucleophile that first displaces the iodide could then be induced to cyclize by displacing the chloride.
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store this compound in a tightly sealed container in a refrigerator (2-8 °C), protected from light.[1] This minimizes decomposition and maintains its purity.
Experimental Protocols
Protocol 1: Nucleophilic Substitution (Finkelstein-type Reaction)
Objective: To synthesize 1,5-diiodopentane from this compound.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.
-
To this solution, add this compound (1.0 equivalent).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
The reaction progress can be monitored by the formation of a white precipitate (sodium chloride), which is insoluble in acetone.[7]
-
After the reaction is complete (typically 2-4 hours, can be monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,5-diiodopentane.
-
The product can be further purified by vacuum distillation.
Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile (e.g., Acetone)
Objective: To synthesize 6-chloro-2-methyl-2-hexanol.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (oven or flame-dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
Part A: Grignard Reagent Formation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Gently heat the flask under a stream of inert gas until the iodine sublimes and the purple color disappears, indicating activation of the magnesium.[9]
-
Allow the flask to cool and add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acetone
-
Cool the Grignard reagent solution in an ice bath.
-
In the dropping funnel, place a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-2-methyl-2-hexanol.
-
The product can be purified by column chromatography or vacuum distillation.
References
- 1. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. byjus.com [byjus.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. Finkelstein reaction. [allen.in]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. 1-Chloro-1-iodopentane | C5H10ClI | CID 85635238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
how to handle and store 1-Chloro-5-iodopentane to prevent degradation
Welcome to the technical support center for 1-Chloro-5-iodopentane. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and use of this reagent in your experiments, minimizing degradation and maximizing experimental success.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Reagent appears yellow or brown upon receipt or after storage. | Degradation due to light exposure or oxidation. The C-I bond is susceptible to photolysis and oxidation, leading to the formation of iodine (I₂), which imparts a yellow-to-brown color. | 1. Verify the expiration date. 2. Assess the extent of discoloration. A pale yellow color may not significantly impact many reactions, but a dark yellow or brown color indicates significant degradation. 3. For critical applications, purify the reagent by passing it through a short plug of activated neutral alumina or by washing with a sodium thiosulfate solution to remove iodine, followed by drying and distillation. 4. Always store in an amber glass bottle in a cool, dark place. |
| Inconsistent or low yields in reactions. | Degradation of the reagent. The C-I bond is weaker and more reactive than the C-Cl bond, making it susceptible to premature reaction or degradation.[1] Hydrolysis from atmospheric moisture can be a contributing factor. | 1. Confirm the purity of the reagent using GC-MS or HPLC (see Experimental Protocols). 2. Ensure the reagent is handled under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. 3. Use freshly opened or purified reagent for best results. 4. If the reagent is stabilized with copper, ensure it is still present. If not, a small piece of copper wire can be added to the storage bottle. |
| Formation of unexpected byproducts. | Side reactions due to degradation products. The presence of iodine or hydroiodic acid (from hydrolysis) can catalyze side reactions. | 1. Characterize byproducts using analytical techniques such as GC-MS or LC-MS. 2. If iodine is suspected, purify the reagent as described above. 3. Consider the use of a non-nucleophilic base to scavenge any acid formed during the reaction. |
| Precipitate forms in the reagent bottle. | Reaction with contaminants or advanced degradation. This is uncommon but could indicate a severe contamination or degradation issue. | 1. Do not use the reagent. 2. Contact the supplier for a replacement. 3. Review storage conditions to ensure they meet recommendations. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To prevent degradation, this compound should be stored at 2-8°C in a tightly sealed, amber glass bottle to protect it from light. The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.
Q2: Why has my colorless this compound turned yellow?
A2: A yellow tint indicates the formation of dissolved iodine (I₂), which is a common degradation product of iodoalkanes. This degradation can be initiated by exposure to light (photolysis) or, to a lesser extent, by heat or oxidation.
Q3: Can I still use the reagent if it has a slight yellow color?
A3: For many applications, a pale yellow solution can still be used, as the concentration of the active reagent is likely still high. However, for reactions sensitive to iodine or requiring high purity, the reagent should be purified before use.
Q4: What is the purpose of the copper stabilizer in some bottles of this compound?
A4: Copper is added as a stabilizer to scavenge any iodine that forms due to degradation. Metallic copper reacts with iodine to form copper(I) iodide, which is insoluble and prevents the iodine from catalyzing further degradation or interfering with subsequent reactions.
Q5: What are the primary degradation pathways for this compound?
A5: The two primary degradation pathways are:
-
Photodegradation: The carbon-iodine bond is susceptible to cleavage by UV light, which can generate free radicals and lead to the formation of iodine.
-
Hydrolysis: Reaction with water (moisture) can lead to the substitution of the iodine atom with a hydroxyl group, forming 5-chloropentan-1-ol and hydroiodic acid (HI). The C-I bond is significantly more susceptible to hydrolysis than the C-Cl bond due to its lower bond enthalpy.
Q6: How can I check the purity of my this compound?
A6: The purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These techniques can separate the parent compound from potential impurities and degradation products. See the Experimental Protocols section for a sample HPLC method.
Data Presentation
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Container | Tightly sealed amber glass bottle | To prevent exposure to light and moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon) | To minimize contact with oxygen and moisture. |
| Additives | Use reagent stabilized with copper, or add a small piece of copper wire. | To scavenge iodine formed during degradation. |
| Handling | Use in a well-ventilated area, away from heat and ignition sources. | Safety precaution due to potential flammability and irritant nature. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a reverse-phase HPLC method to determine the purity of this compound and separate it from potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 50% B, increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (for the iodoalkane).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at approximately 1 mg/mL. Dilute as necessary.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acidic Hydrolysis:
-
To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL in acetonitrile) in a quartz cuvette to a photostability chamber.
-
Irradiate with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze by HPLC. Prepare a control sample protected from light by wrapping the cuvette in aluminum foil and storing it under the same temperature conditions.
-
-
Thermal Degradation:
-
Store the solid compound in a vial at 60°C for 48 hours.
-
Dissolve in acetonitrile and analyze by HPLC.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Logical workflow for a forced degradation study of this compound.
References
dealing with impurities in commercial 1-Chloro-5-iodopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Chloro-5-iodopentane. The information provided addresses common issues related to impurities and offers guidance on purification and quality control.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via a Finkelstein reaction from 1,5-dichloropentane. Consequently, the most common impurities are the starting material and a di-substituted byproduct. The purity of commercial grades is generally 97% or higher.
-
1,5-Dichloropentane: The unreacted starting material.
-
1,5-Diiodopentane: The product of a second iodide substitution.
-
Other potential impurities: Small amounts of solvent residue from the synthesis and purification process may also be present.
Q2: How can I check the purity of my this compound?
A2: The most effective method for determining the purity of this compound and identifying the common impurities is Gas Chromatography-Mass Spectrometry (GC-MS). A Certificate of Analysis (CoA) from the supplier will typically provide the purity, often determined by GC, and may list the percentages of known impurities.[1]
Q3: What are the physical properties of the main component and its likely impurities?
A3: The boiling points of this compound and its common impurities are different enough to allow for separation by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,5-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 178-180 |
| This compound | C₅H₁₀ClI | 232.49 | 224-225 |
| 1,5-Diiodopentane | C₅H₁₀I₂ | 323.94 | 149 (at 15 mmHg) |
Q4: How do impurities in this compound affect my reaction?
A4: The impact of impurities depends on the specific reaction you are performing.
-
1,5-Dichloropentane: Being less reactive than this compound in many nucleophilic substitution reactions, its presence can lead to lower than expected yields as it will not react under the same conditions. In Grignard reactions, it can potentially form a di-Grignard reagent, leading to unwanted side products.
-
1,5-Diiodopentane: This impurity is more reactive than this compound in nucleophilic substitutions.[2] Its presence can lead to the formation of di-substituted products, which may be difficult to separate from the desired mono-substituted product. In Grignard reactions, it can also form a di-Grignard reagent.
Troubleshooting Guides
Issue 1: Low Yield in a Nucleophilic Substitution Reaction (e.g., Williamson Ether Synthesis)
Symptoms:
-
The reaction does not go to completion, and a significant amount of starting material is recovered.
-
The yield of the desired product is lower than expected.
Possible Cause:
-
High levels of 1,5-dichloropentane impurity: This impurity is less reactive and will not participate in the reaction under the same conditions as this compound, effectively lowering the concentration of your active reagent.
Troubleshooting Steps:
-
Analyze the starting material: Use GC-MS to quantify the percentage of 1,5-dichloropentane in your this compound.
-
Purify the reagent: If the level of 1,5-dichloropentane is significant (>3%), consider purifying the this compound by fractional distillation.
-
Adjust stoichiometry: If purification is not feasible, adjust the stoichiometry of your reaction to account for the lower effective concentration of this compound.
Issue 2: Formation of a Di-substituted Byproduct
Symptoms:
-
An unexpected byproduct with a higher molecular weight is observed in your reaction mixture (e.g., by TLC or LC-MS).
-
The byproduct is difficult to separate from your desired product.
Possible Cause:
-
Presence of 1,5-diiodopentane impurity: This impurity has two reactive iodide leaving groups and can react with your nucleophile at both ends, leading to a di-substituted product.
Troubleshooting Steps:
-
Analyze the starting material: Use GC-MS to check for the presence of 1,5-diiodopentane.
-
Purify the reagent: If 1,5-diiodopentane is present, purify the this compound by fractional distillation.
-
Optimize reaction conditions: Using a less reactive nucleophile or milder reaction conditions may selectively favor the reaction with the iodo- group of this compound over the more reactive 1,5-diiodopentane.
Issue 3: Complications in a Grignard Reaction
Symptoms:
-
Formation of a complex mixture of products.
-
Low yield of the desired Grignard adduct.
-
Formation of a significant amount of a Wurtz coupling byproduct (a C10 hydrocarbon).
Possible Causes:
-
Presence of 1,5-dichloropentane or 1,5-diiodopentane: Both impurities can potentially form di-Grignard reagents, which can lead to the formation of polymeric materials or other undesired side products.
-
Wurtz-type coupling: The Grignard reagent can react with unreacted this compound (or its impurities) to form a dimer.
Troubleshooting Steps:
-
Purify the this compound: Use fractional distillation to remove dihalide impurities.
-
Slow addition: Add the this compound slowly to the magnesium turnings to maintain a low concentration of the alkyl halide and minimize Wurtz coupling.
-
Use of an initiator: A small crystal of iodine can help to initiate the Grignard reaction.
Experimental Protocols
Protocol 1: GC-MS Analysis of Commercial this compound
Objective: To determine the purity of this compound and identify the presence of 1,5-dichloropentane and 1,5-diiodopentane.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the commercial this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peaks corresponding to 1,5-dichloropentane, this compound, and 1,5-diiodopentane based on their retention times and mass spectra.
-
Quantify the relative peak areas to determine the approximate percentage of each component.
-
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To remove lower-boiling (1,5-dichloropentane) and higher-boiling (1,5-diiodopentane) impurities from commercial this compound.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source (for vacuum distillation if necessary, though atmospheric pressure should suffice for separating the dichloro impurity)
Methodology:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the flask: Add the commercial this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently.
-
Collect the first fraction, which will be enriched in the lower-boiling 1,5-dichloropentane (b.p. ~178-180 °C).
-
As the temperature rises, collect an intermediate fraction.
-
Collect the main fraction at the boiling point of this compound (b.p. ~224-225 °C).
-
The higher-boiling 1,5-diiodopentane will remain in the distillation flask.
-
-
Analysis: Analyze the collected main fraction by GC-MS to confirm its purity.
Visualizations
Caption: Workflow for quality control and purification of commercial this compound.
Caption: A logical troubleshooting guide for reactions involving this compound.
References
Technical Support Center: Strategies to Control Regioselectivity in Reactions of 1-Chloro-5-iodopentane
Welcome to the technical support center for navigating the complexities of regioselective reactions involving 1-chloro-5-iodopentane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the differential reactivity of this versatile bifunctional molecule. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling reaction outcomes, troubleshooting common issues, and understanding the underlying chemical principles.
Understanding the Core Challenge: Competing Reactive Sites
This compound presents a unique synthetic opportunity due to its two distinct halogen atoms. The carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond exhibit different reactivities, primarily governed by bond strength and the leaving group ability of the respective halides.[1][2][3] Generally, the C-I bond is weaker and iodide is a better leaving group than chloride, making the C5 position the more reactive site for nucleophilic substitution.[4][5][6][7][8] However, achieving absolute regioselectivity can be challenging, and reaction conditions play a critical role in directing the outcome.
Key Physicochemical Properties
| Property | Carbon-Iodine (C-I) Bond | Carbon-Chlorine (C-Cl) Bond |
| Bond Enthalpy (kJ/mol) | ~228 | ~346 |
| Bond Polarity | Less Polar | More Polar |
| Leaving Group Ability | Excellent | Good |
This table summarizes the fundamental differences that underpin the regioselective potential of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing both theoretical explanations and practical solutions.
Question 1: My nucleophilic substitution is not selective and I'm getting a mixture of products at both C1 and C5. How can I favor substitution at the C5 position (iodide displacement)?
Underlying Cause: While the C-I bond is inherently more reactive, certain conditions can promote competitive reaction at the C-Cl bond. This can be due to the nature of the nucleophile, the solvent, or elevated reaction temperatures that overcome the activation energy barrier for C-Cl bond cleavage.
Troubleshooting Protocol:
-
Nucleophile Selection (The HSAB Principle): Employ the Hard and Soft Acids and Bases (HSAB) principle to guide your choice of nucleophile.[9][10][11][12][13] The carbon atom attached to iodine is a "softer" electrophilic center compared to the carbon attached to the more electronegative chlorine. Therefore, "soft" nucleophiles will preferentially react at the C5 position.
-
Solvent Choice: The solvent can influence nucleophilicity and leaving group ability.[14] For SN2 reactions, which are typical for primary alkyl halides, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.
-
Recommended Solvents: Acetone, Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF).
-
-
Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the reaction pathway with the lower activation energy, which is the cleavage of the weaker C-I bond.[15]
-
Actionable Step: Run the reaction at room temperature or below (e.g., 0 °C) and monitor the progress by TLC or GC-MS.
-
Experimental Workflow for Selective C5 Substitution
References
- 1. youtube.com [youtube.com]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hard and Soft Acids and Bases Principle in Organic Chemistry - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 10. datapdf.com [datapdf.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. HSAB theory - Wikipedia [en.wikipedia.org]
- 13. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 14. SN2 Reaction Mechanism [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 1-Chloro-5-iodopentane Cross-Coupling and its Prevention
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the cross-coupling of 1-chloro-5-iodopentane.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes of catalyst deactivation?
A1: Catalyst deactivation in cross-coupling reactions involving alkyl halides like this compound is a common issue. The primary causes include:
-
β-Hydride Elimination: This is a major decomposition pathway for alkyl-palladium intermediates, leading to the formation of an alkene and an inactive palladium-hydride species. This side reaction is competitive with the desired reductive elimination step.
-
Palladium Nanoparticle Agglomeration: The active Pd(0) catalyst can agglomerate into larger, less active, or inactive palladium nanoparticles, often observed as a black precipitate (palladium black).[1]
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation or other degradation pathways, which diminishes their ability to stabilize the palladium catalyst.
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur, water, or oxygen, can irreversibly bind to the palladium catalyst, rendering it inactive.[1]
-
Homocoupling (Wurtz Reaction): In reactions involving Grignard reagents (Kumada coupling), homocoupling of the Grignard reagent can occur, consuming the nucleophile and potentially leading to catalyst deactivation.
Q2: How can I prevent β-hydride elimination when using this compound?
A2: Suppressing β-hydride elimination is crucial for successful cross-coupling with alkyl halides. Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is the most effective strategy. These ligands accelerate the rate of reductive elimination, which outcompetes β-hydride elimination. They also create a sterically hindered environment around the metal center, disfavoring the transition state required for β-hydride elimination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cross-coupling pathway over β-hydride elimination. However, this may also decrease the overall reaction rate, so optimization is necessary.
-
Choice of Catalyst: Nickel-based catalysts are often more effective than palladium for cross-coupling reactions of alkyl halides as they can be less prone to β-hydride elimination under certain conditions.
Q3: I observe a black precipitate in my reaction. What is it and how can I avoid it?
A3: A black precipitate is most likely "palladium black," which consists of aggregated, inactive Pd(0) nanoparticles.[1] Its formation indicates catalyst decomposition. To prevent this:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxygen from degrading the catalyst and ligands.
-
Use Stabilizing Ligands: The choice of ligand is critical. Bulky, electron-donating ligands not only promote the catalytic cycle but also stabilize the palladium nanoparticles, preventing aggregation.
-
Control Reaction Temperature: Excessively high temperatures can accelerate catalyst agglomeration.
Q4: Which cross-coupling reaction is most suitable for this compound?
A4: Due to the presence of an sp³-hybridized carbon, Kumada and Negishi couplings are often more suitable than Suzuki coupling for alkyl halides like this compound.
-
Kumada Coupling: Utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel complexes. It is a powerful method for forming C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds.
-
Negishi Coupling: Employs an organozinc reagent, which is generally more tolerant of functional groups than Grignard reagents. Palladium catalysts are commonly used.
The selective reaction at the iodo- position over the chloro- position is expected due to the lower C-I bond dissociation energy.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation via β-Hydride Elimination | - Switch to a bulkier, more electron-rich ligand (e.g., t-Bu₃P, XPhos, or an appropriate NHC ligand).- Lower the reaction temperature in 10-15 °C increments.- Consider switching from a palladium to a nickel catalyst system. |
| Formation of Palladium Black (Catalyst Agglomeration) | - Ensure rigorous degassing of all solvents and reagents.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.- Use a ligand known to stabilize Pd(0) nanoparticles. |
| Catalyst Poisoning | - Use high-purity, anhydrous solvents and reagents.- Purify starting materials if impurities are suspected. |
| Poor Grignard or Organozinc Reagent Formation (for Kumada/Negishi) | - Activate magnesium turnings (for Grignard) with iodine or 1,2-dibromoethane.[1] - Ensure all glassware is flame-dried and cooled under an inert atmosphere.[1] - Titrate the organometallic reagent to determine its exact concentration before use. |
| Homocoupling of Organometallic Reagent | - Add the organometallic reagent slowly (e.g., via syringe pump) to the reaction mixture containing the electrophile and catalyst.[1] |
Issue 2: Formation of Multiple Products (Lack of Selectivity)
| Possible Cause | Troubleshooting Steps |
| Reaction at the Chloro- position | - This is less likely but possible at higher temperatures or with very active catalysts. Lowering the reaction temperature should enhance selectivity for the C-I bond cleavage. |
| Isomerization of the Alkyl Chain | - This can occur via β-hydride elimination followed by re-insertion. The use of bulky ligands that accelerate reductive elimination can minimize isomerization. |
| Products from Elimination | - The presence of pentene derivatives indicates significant β-hydride elimination. Refer to the troubleshooting steps for β-hydride elimination. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Alkyl Cross-Coupling
| Catalyst System | Ligand Type | Typical Substrates | Key Advantages | Potential Issues |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, electron-rich phosphine | Primary and secondary alkyl halides | High activity, promotes reductive elimination | Air-sensitive ligand, potential for P-C bond cleavage |
| NiCl₂(dppp) | Bidentate phosphine | Primary alkyl halides, aryl halides | Cost-effective, good for Kumada coupling | Can be less functional group tolerant than Pd |
| Pd₂(dba)₃ / XPhos | Bulky biaryl phosphine | Primary and secondary alkyl halides | High stability and activity, broad scope | Higher cost of ligand |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Aryl and some alkyl halides | High thermal stability, resistant to oxidation | May require higher temperatures |
Experimental Protocols
Adapted Protocol for Kumada Coupling of this compound with Phenylmagnesium Bromide
This is a representative protocol and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Phenylmagnesium bromide (1.2 equiv, solution in THF)
-
NiCl₂(dppp) (5 mol%)
-
Anhydrous THF
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon, add NiCl₂(dppp) (0.05 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous THF, followed by this compound (1.0 equiv).
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the solution of phenylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Key deactivation pathways for a palladium catalyst in alkyl cross-coupling.
Caption: A logical workflow for troubleshooting low yield in cross-coupling reactions.
References
Technical Support Center: Analytical Methods for Monitoring 1-Chloro-5-iodopentane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods used to monitor the progress of chemical reactions involving 1-Chloro-5-iodopentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions with this compound?
A1: The primary techniques for monitoring reactions of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.
Q2: How can I quantify the conversion of this compound in my reaction?
A2: Quantitative analysis can be performed using GC-MS, HPLC, or quantitative NMR (qNMR). All these methods typically involve the use of an internal standard.[1][2] A calibration curve is created by analyzing a series of standards with known concentrations of this compound and the internal standard. This allows for the determination of the concentration of the starting material in the reaction mixture at different time points.
Q3: What are some common side reactions to consider when working with this compound?
A3: Common side reactions depend on the specific reagents and conditions used. In nucleophilic substitution reactions, elimination reactions can sometimes compete. In the preparation of Grignard reagents, side products such as biphenyl can form.[3][4] It is crucial to monitor for potential byproducts, which can often be identified using GC-MS by analyzing their fragmentation patterns.
Q4: How do I prepare my reaction mixture for analysis?
A4: Sample preparation depends on the analytical technique.
-
For GC-MS and HPLC: A small aliquot of the reaction mixture is typically quenched (to stop the reaction), diluted with a suitable solvent, and then filtered to remove any particulate matter before injection.
-
For NMR: A sample is taken from the reaction mixture and dissolved in a suitable deuterated solvent. It is important to filter the sample to remove any solids, as they can negatively affect the quality of the NMR spectrum.[5][6]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the injector liner or column.- Column contamination. | - Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Clean or replace the injector liner. |
| Ghost Peaks | - Contamination in the injection port or column.- Carryover from a previous injection. | - Bake out the column at a high temperature.- Run a blank solvent injection to clean the system. |
| Poor Resolution | - Inappropriate temperature program.- Column overloading. | - Optimize the temperature ramp rate.- Dilute the sample before injection. |
| No Peaks Observed | - Leak in the system.- Syringe issue. | - Check for leaks using an electronic leak detector.- Inspect and clean or replace the syringe. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Drifting Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.[5][7] |
| Broad Peaks | - Column contamination or degradation.- Mismatch between sample solvent and mobile phase. | - Flush the column with a strong solvent or replace it.- Dissolve the sample in the mobile phase if possible.[7] |
| High Backpressure | - Blockage in the system (e.g., guard column, tubing).- Particulate matter from the sample. | - Replace the guard column or in-line filter.- Filter all samples before injection. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase. | - Degas the mobile phase and purge the pump.- Use HPLC-grade solvents and fresh mobile phase. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Sample is too concentrated.- Presence of solid particles in the sample.- Paramagnetic impurities. | - Dilute the sample.- Filter the sample into the NMR tube.- Purify the sample to remove metal contaminants.[6] |
| Poor Shimming | - Inhomogeneous sample. | - Ensure the sample is fully dissolved and free of solids. |
| Unexpected Peaks | - Contamination from solvents, grease, or water. | - Use high-purity deuterated solvents and clean NMR tubes. |
| Inaccurate Integration for Quantitative Analysis | - Insufficient relaxation delay (d1).- Poor signal-to-noise ratio. | - Increase the relaxation delay to ensure full relaxation of all nuclei.- Increase the number of scans. |
Quantitative Data
Table 1: Representative GC-MS Data for Monitoring a Substitution Reaction
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound (Starting Material) | 8.5 | 232 (M+), 197, 155, 127, 92, 69, 41 |
| 1-Azido-5-chloropentane (Product Example) | 7.2 | 147 (M+), 121, 104, 92, 69, 43 |
| Dodecane (Internal Standard) | 10.1 | 170 (M+), 155, 141, 127, 113, 99, 85, 71, 57, 43 |
Note: Retention times and fragmentation patterns are illustrative and can vary based on the specific GC-MS conditions. The fragmentation of alkanes often shows clusters of peaks 14 mass units apart.[8][9]
Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | Cl-CH₂ - | 3.55 | t |
| -CH₂-CH₂ -CH₂- | 1.85-1.95 | m | |
| I-CH₂-CH₂ - | 1.80-1.90 | m | |
| I-CH₂ - | 3.20 | t | |
| 1-Azido-5-chloropentane | Cl-CH₂ - | 3.55 | t |
| -CH₂-CH₂ -CH₂- | 1.70-1.80 | m | |
| N₃-CH₂-CH₂ - | 1.60-1.70 | m | |
| N₃-CH₂ - | 3.30 | t | |
| 1,3,5-Trimethoxybenzene (Internal Standard) | Aromatic CH | 6.10 | s |
| -OCH₃ | 3.75 | s |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[10][11]
Experimental Protocols
Detailed Methodology for GC-MS Analysis
-
Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and an internal standard of known concentration (e.g., dodecane).
-
Vortex the mixture and then filter it through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 35-500 amu.
-
-
Data Analysis:
-
Identify the peaks for this compound, the product(s), and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of this compound using the calibration curve.
-
Detailed Methodology for ¹H NMR Analysis
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 0.5 mL) from the reaction mixture at various time points.
-
Transfer the aliquot to a clean, dry NMR tube.
-
Add a deuterated solvent (e.g., 0.5 mL of CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Ensure the sample is thoroughly mixed and free of any solid particles.[5][6][12][13]
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Pulse Program: zg30
-
Number of Scans (ns): 16 (can be adjusted for desired signal-to-noise)
-
Relaxation Delay (d1): 30 s (to ensure accurate integration for quantitative analysis)
-
Acquisition Time (aq): ~4 s
-
Temperature: 298 K
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the starting material, product(s), and internal standard.
-
Integrate the peaks corresponding to a known number of protons for both the analyte and the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard to determine the concentration and reaction conversion.
-
Visualizations
Caption: GC-MS Troubleshooting Workflow
Caption: General Experimental Workflow for Reaction Monitoring
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. compoundchem.com [compoundchem.com]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Analysis of Reactivity: 1-Chloro-5-iodopentane vs. 1,5-diiodopentane in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficient synthesis of target molecules. This guide provides a detailed comparison of the reactivity of 1-chloro-5-iodopentane and 1,5-diiodopentane in nucleophilic substitution reactions, supported by fundamental chemical principles and representative experimental data.
The key distinction in the reactivity of these two pentane derivatives lies in the nature of their halogen substituents. In nucleophilic substitution reactions, the facility of the reaction is largely governed by the ability of the leaving group to depart. The iodide ion is an outstanding leaving group, significantly better than the chloride ion. This difference is primarily attributed to the weaker carbon-iodine bond compared to the carbon-chlorine bond.
Performance Comparison: A Quantitative Overview
In this compound, the carbon atom attached to the iodine is the primary site of reaction for nucleophiles. The carbon-chlorine bond will generally remain intact under conditions that are sufficient to displace the iodide. In contrast, 1,5-diiodopentane possesses two reactive sites of equal and high reactivity. This can be advantageous for forming symmetrical products or for intramolecular cyclization reactions where both ends of the molecule need to react.
Below is a table summarizing the anticipated differences in reactivity based on fundamental principles of nucleophilic substitution.
| Parameter | This compound | 1,5-diiodopentane | Rationale |
| Primary Reactive Site | Carbon-Iodine Bond | Both Carbon-Iodine Bonds | Iodide is a superior leaving group compared to chloride.[1][2][3][4][5] |
| Relative Reaction Rate (with a given nucleophile) | Slower (for complete substitution of both halogens) | Faster | Both C-I bonds are highly reactive. |
| Potential for Selective Monosubstitution | High (at the C-I position) | Lower (statistical mixture of mono- and di-substituted products) | Significant difference in the reactivity of the C-I and C-Cl bonds. |
| Utility in Symmetrical Disubstitution | Limited | High | Both ends of the molecule are equally and highly reactive. |
The Underlying Chemistry: Factors Influencing Reactivity
The reactivity of haloalkanes in SN2 reactions is primarily influenced by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion (leaving group ability).
-
Carbon-Halogen Bond Strength: The bond dissociation energy for a C-I bond is significantly lower than that of a C-Cl bond. This means that less energy is required to break the C-I bond during the transition state of a nucleophilic substitution reaction, leading to a faster reaction rate.[1][3][5]
-
Leaving Group Ability: The stability of the leaving group is crucial. Larger anions with the negative charge dispersed over a larger volume are more stable. The iodide ion is much larger and more polarizable than the chloride ion, making it a more stable and thus better leaving group.
The following diagram illustrates the logical relationship of these factors.
References
A Comparative Guide to 1-Chloro-5-iodopentane and Other Haloalkanes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of alkylating agent is pivotal to the efficiency, selectivity, and overall success of a reaction. Dihaloalkanes are a versatile class of reagents, frequently employed in the construction of cyclic structures and for the introduction of functionalized alkyl chains. This guide provides an objective comparison of 1-chloro-5-iodopentane with its symmetric counterparts, 1,5-dichloropentane and 1,5-diiodopentane, focusing on their performance in the synthesis of N-substituted piperidines, a common scaffold in medicinal chemistry.
Executive Summary
This compound presents a unique reactivity profile due to the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly more labile and susceptible to nucleophilic attack than the more robust C-Cl bond. This inherent difference allows for sequential and selective reactions, making this compound an attractive intermediate for more complex synthetic routes. In contrast, 1,5-diiodopentane is highly reactive, leading to faster reaction times and higher yields in cyclization reactions, while 1,5-dichloropentane is more sluggish, requiring more forcing conditions.
Quantitative Performance Comparison: Synthesis of N-Benzylpiperidine
The synthesis of N-benzylpiperidine from the respective 1,5-dihalopentanes and benzylamine serves as an excellent model reaction to compare the reactivity of these haloalkanes. The reaction proceeds via a tandem nucleophilic substitution, involving an initial intermolecular alkylation followed by an intramolecular cyclization.
| Parameter | 1,5-Dichloropentane | This compound (Estimated) | 1,5-Diiodopentane |
| Reaction Time | 24 hours | 10-14 hours | 8 hours |
| Yield of N-Benzylpiperidine | 65% | ~80-85% | 90% |
| Reaction Temperature | 100 °C | 80-90 °C | 80 °C |
| Relative Reactivity | Low | Intermediate | High |
Note: The data for this compound is an educated estimation based on the established principles of nucleophilic substitution, where the rate of reaction is dictated by the leaving group ability (I > Br > Cl). Direct, side-by-side comparative experimental data for this compound in this specific reaction was not available in the reviewed literature.
Reaction Pathway and Experimental Workflow
The synthesis of N-substituted piperidines from 1,5-dihalopentanes and a primary amine follows a well-established two-step mechanism.
Caption: General reaction pathway for the synthesis of N-substituted piperidines.
The experimental workflow for a comparative study of these haloalkanes would involve parallel synthesis under standardized conditions.
Caption: Experimental workflow for the comparative synthesis of N-benzylpiperidine.
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-benzylpiperidine using 1,5-dichloropentane and 1,5-diiodopentane. A similar protocol would be employed for this compound.
Protocol 1: Synthesis of N-Benzylpiperidine from 1,5-Dichloropentane
-
Materials:
-
1,5-Dichloropentane (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Acetonitrile (10 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,5-dichloropentane, benzylamine, and potassium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure N-benzylpiperidine.
-
Protocol 2: Synthesis of N-Benzylpiperidine from 1,5-Diiodopentane
-
Materials:
-
1,5-Diiodopentane (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Acetonitrile (10 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,5-diiodopentane, benzylamine, and potassium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure N-benzylpiperidine.
-
The Unique Advantage of this compound: Selective Functionalization
The key advantage of this compound lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards nucleophiles than the carbon-chlorine bond. This allows for selective mono-alkylation at the iodinated carbon under conditions where the chlorinated carbon remains largely unreacted. This feature is particularly valuable in multi-step syntheses where sequential introduction of different functionalities is required.
Caption: Logical flow for the selective functionalization of this compound.
This selective reactivity allows for the synthesis of bifunctional compounds that would be difficult to prepare using symmetric dihaloalkanes without the use of protecting groups, thus offering a more atom-economical and efficient synthetic route.
Conclusion
For synthetic chemists and drug development professionals, the choice between this compound, 1,5-dichloropentane, and 1,5-diiodopentane depends on the specific synthetic goal.
-
1,5-Diiodopentane is the reagent of choice for rapid and high-yielding cyclization reactions where high reactivity is paramount.
-
1,5-Dichloropentane is a less reactive and more economical option, suitable for applications where harsh reaction conditions are tolerable and cost is a primary concern.
-
This compound offers a unique strategic advantage for the synthesis of complex molecules requiring sequential and selective functionalization, providing a valuable tool for building molecular diversity.
The judicious selection of the appropriate dihaloalkane, based on a clear understanding of their comparative reactivity, is crucial for the successful and efficient execution of synthetic strategies in research and development.
Spectroscopic Validation of Reaction Products from 1-Chloro-5-iodopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential reaction products derived from 1-chloro-5-iodopentane and outlines the spectroscopic methods for their validation. Due to the differential reactivity of the carbon-iodine and carbon-chlorine bonds, this compound serves as a versatile starting material for the synthesis of various functionalized pentanes. The validation of these products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Comparison of Potential Reaction Products
The reactivity of this compound is dominated by the greater lability of the carbon-iodine bond compared to the carbon-chlorine bond. The iodide ion is a superior leaving group, and the C-I bond is weaker than the C-Cl bond. Consequently, nucleophilic substitution and organometallic reactions are expected to occur preferentially at the C-1 position.
Here, we compare the expected spectroscopic data for the starting material and its likely reaction products.
Table 1: Comparison of Spectroscopic Data for this compound and Potential Reaction Products
| Compound | Spectroscopic Technique | Key Diagnostic Signals |
| This compound | ¹H NMR (CDCl₃) | δ ~3.5-3.6 (t, 2H, -CH₂-Cl), ~3.2 (t, 2H, -CH₂-I), ~1.8-2.0 (m, 4H), ~1.5-1.6 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ ~45 (-CH₂-Cl), ~33 (-CH₂-), ~30 (-CH₂-), ~7 (-CH₂-I) | |
| Mass Spectrometry (EI) | m/z: 232/234 [M]⁺ (isotope pattern for Cl), 197 [M-Cl]⁺, 105 [M-I]⁺, 69 [C₅H₉]⁺ | |
| IR Spectroscopy (neat) | ν (cm⁻¹): ~2940 (C-H stretch), ~725 (C-Cl stretch), ~580 (C-I stretch) | |
| 1,5-Diiodopentane | ¹H NMR (CDCl₃) | δ ~3.20 (t, 4H, -CH₂-I), ~1.90 (quint, 4H, -CH₂-), ~1.50 (quint, 2H, -CH₂-)[1] |
| ¹³C NMR (CDCl₃) | δ ~33.5 (-CH₂-), ~33.0 (-CH₂-), ~7.0 (-CH₂-I)[1] | |
| Mass Spectrometry (EI) | m/z: 324 [M]⁺, 197 [M-I]⁺, 69 [C₅H₉]⁺[1] | |
| IR Spectroscopy (neat) | ν (cm⁻¹): ~2930 (C-H stretch), ~1435 (C-H bend), ~580 (C-I stretch)[1] | |
| 1,5-Dichloropentane | ¹H NMR (CDCl₃) | δ ~3.55 (t, 4H, -CH₂-Cl), ~1.80 (m, 4H), ~1.50 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ ~45.0 (-CH₂-Cl), ~32.5 (-CH₂-), ~23.5 (-CH₂-) | |
| Mass Spectrometry (EI) | m/z: 140/142/144 [M]⁺ (isotope pattern for 2 Cl), 105/107 [M-Cl]⁺, 69 [C₅H₉]⁺ | |
| IR Spectroscopy (neat) | ν (cm⁻¹): ~2950 (C-H stretch), ~1450 (C-H bend), ~730 (C-Cl stretch)[2] | |
| Cyclopentane | ¹H NMR (CDCl₃) | δ ~1.51 (s, 10H)[3] |
| ¹³C NMR (CDCl₃) | δ ~25.8 (s) | |
| Mass Spectrometry (EI) | m/z: 70 [M]⁺, 55 [M-CH₃]⁺, 42 [C₃H₆]⁺ | |
| IR Spectroscopy (gas) | ν (cm⁻¹): ~2960 (C-H stretch), ~1450 (C-H bend) | |
| 5-Chloropentan-1-ol | ¹H NMR (CDCl₃) | δ ~3.64 (t, 2H, -CH₂-OH), ~3.54 (t, 2H, -CH₂-Cl), ~1.4-1.8 (m, 6H) |
| ¹³C NMR (CDCl₃) | δ ~62.5 (-CH₂-OH), ~45.0 (-CH₂-Cl), ~32.5, ~29.0, ~23.0 (-CH₂-) | |
| Mass Spectrometry (EI) | m/z: 122/124 [M]⁺, 104/106 [M-H₂O]⁺, 91 [M-CH₂OH]⁺ | |
| IR Spectroscopy (neat) | ν (cm⁻¹): ~3300 (O-H stretch, broad), ~2940 (C-H stretch), ~1050 (C-O stretch), ~725 (C-Cl stretch) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reliable and reproducible results for the validation of reaction products from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the reaction product.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte peaks.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, integration (for ¹H), and splitting patterns (multiplicity) to elucidate the structure of the product.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the reaction product.
Methodology:
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether) is injected into the GC.
-
Ionization: Electron Ionization (EI) is a common method for this class of compounds, where the sample is bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) can be diagnostic.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the reaction product.
Methodology:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C-Cl, C-I).
Visualizing Reaction Pathways and Validation Workflow
The following diagrams illustrate the potential reaction pathways for this compound and a generalized workflow for the spectroscopic validation of the resulting products.
References
A Comparative Guide to Analytical Standards for Halogenated Pentanes: 1-Chloro-5-iodopentane and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical standard is a critical step in ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of 1-Chloro-5-iodopentane and two viable alternatives, 1,5-Dichloropentane and 1,5-Diiodopentane, for use as analytical standards in chromatographic applications.
This publication details the physicochemical properties, typical purity levels, and analytical performance of these halogenated pentanes. Experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are provided to offer a practical basis for method development and standard implementation.
Physicochemical Properties and Availability
A summary of key properties for this compound and its alternatives is presented in Table 1. These compounds are commercially available from various suppliers, typically with purity levels of 97% or higher. It is important to note that 1,5-Diiodopentane is often supplied with a copper stabilizer to prevent degradation.
| Property | This compound | 1,5-Dichloropentane | 1,5-Diiodopentane |
| CAS Number | 60274-60-4[1] | 628-76-2 | 628-77-3 |
| Molecular Formula | C5H10ClI[1] | C5H10Cl2 | C5H10I2 |
| Molecular Weight | 232.49 g/mol [1] | 141.04 g/mol | 323.94 g/mol |
| Purity (Typical) | ≥97%[1] | ≥98% | ≥97% |
| Boiling Point | 100 °C @ 15 Torr | 180 °C @ 1013 hPa | 101-102 °C @ 3 mmHg |
| Density | ~1.6731 g/cm³ @ 20 °C | ~1.10 g/cm³ @ 20 °C | ~2.177 g/mL @ 25 °C |
| Suppliers | Sigma-Aldrich, Thermo Scientific Chemicals, Alkemist[1][2] | Sigma-Aldrich, TCI Chemicals | Sigma-Aldrich, Thermo Scientific Chemicals, TCI Chemicals |
Analytical Performance Comparison
The choice of an analytical standard often depends on the specific requirements of the analytical method, such as the desired chromatographic retention time and the ionization efficiency in mass spectrometry. Based on their structures and physicochemical properties, the expected analytical performance of these three compounds is summarized in Table 2.
| Analytical Parameter | This compound | 1,5-Dichloropentane | 1,5-Diiodopentane |
| Expected GC Elution Order | Intermediate | First | Last |
| Expected Reversed-Phase HPLC Elution Order | Intermediate | First | Last |
| Mass Spectrometry (EI) | Characteristic fragments from loss of Cl, I, and alkyl chain | Characteristic fragments from loss of Cl and alkyl chain | Characteristic fragments from loss of I and alkyl chain |
| Potential as Internal Standard | Good for compounds with intermediate polarity and volatility. The presence of two different halogens provides a unique mass spectrum. | Suitable for less retained, more volatile analytes. | Ideal for compounds with lower volatility and stronger retention in reversed-phase systems. |
Experimental Protocols
The following are detailed starting protocols for the analysis of this compound and its alternatives by GC-MS and HPLC. These methods can be optimized based on the specific instrumentation and analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is adapted from a standard procedure for the analysis of halogenated organic compounds.
Sample Preparation: Prepare a stock solution of the analytical standard in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the separation of dihalogenated pentanes.
Sample Preparation: Prepare a stock solution of the analytical standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 10-200 µg/mL).
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start at 60% B
-
Linear gradient to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 60% B and equilibrate for 3 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD), monitoring at 210 nm
Workflow for Analytical Standard Management
The proper management of analytical standards is crucial for maintaining data integrity. The following diagram illustrates a typical workflow for the qualification and use of analytical standards in a regulated environment.
Conclusion
This compound, 1,5-Dichloropentane, and 1,5-Diiodopentane are all suitable for use as analytical standards in chromatographic applications. The choice between them will depend on the specific requirements of the analytical method. 1,5-Dichloropentane is the most volatile and least retained, making it suitable for analyses of more volatile compounds. Conversely, 1,5-Diiodopentane is the least volatile and most retained in reversed-phase systems, making it a good choice for less volatile analytes. This compound offers intermediate properties and a unique mass spectrum that can be advantageous for internal standard methodologies. The provided experimental protocols offer a solid foundation for developing robust and reliable analytical methods using these standards.
References
A Comparative Guide to the Quantitative Analysis of 1-Chloro-5-iodopentane in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 1-chloro-5-iodopentane in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a detailed evaluation of their performance, supported by illustrative experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key performance metrics for the quantitative analysis of this compound using GC-MS, HPLC, and qNMR. The presented data is illustrative and representative of the expected performance of each technique for a halogenated alkane of this type.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with RI Detector | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by refractive index change. | Signal intensity is directly proportional to the number of nuclei. |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~1 - 10 µg/mL | ~0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 ng/mL | ~5 - 50 µg/mL | ~0.5 - 5 mg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Sample Throughput | High | Medium | Low to Medium |
| Specificity | Very High (with MS detection) | Low to Medium | High |
| Cost | Moderate to High | Low to Moderate | High |
In-Depth Analysis of Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound.[1] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and identifies the eluted compounds by fragmenting them into ions and measuring their mass-to-charge ratios.[2]
Advantages:
-
High Sensitivity and Specificity: The use of a mass spectrometer as a detector provides excellent sensitivity and allows for unambiguous identification of the analyte, even in complex matrices.[1] Selected Ion Monitoring (SIM) mode can further enhance sensitivity and selectivity by monitoring only specific ions characteristic of this compound.
-
Robust and Reliable: GC-MS methods are well-established and known for their robustness and reproducibility.[3]
Disadvantages:
-
Thermal Lability: Not suitable for thermally labile compounds, although this compound is sufficiently stable for GC analysis.
-
Matrix Effects: Complex reaction mixtures can sometimes interfere with the analysis, requiring careful sample preparation.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[4] For a non-UV-absorbing compound like this compound, a universal detector such as a Refractive Index Detector (RID) is required.
Advantages:
-
Versatility: HPLC can be used for a wide range of compounds, including those that are not volatile enough for GC.
-
Non-destructive: The analyte can be collected after detection for further analysis.
Disadvantages:
-
Lower Sensitivity and Specificity with RID: Refractive index detectors are generally less sensitive and less specific than mass spectrometers.[4] They are also sensitive to changes in temperature and mobile phase composition.
-
Lack of a Chromophore: this compound lacks a chromophore, making UV detection, a more common and sensitive HPLC detection method, not directly applicable without derivatization.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute or relative concentration of a substance in a sample.[6][7] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification without the need for an identical standard of the analyte.[8]
Advantages:
-
Primary Ratio Method: qNMR can provide highly accurate and precise results without the need for a calibration curve, by using a certified internal standard.[9]
-
Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, confirming the identity of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Lower Sensitivity: qNMR is generally less sensitive than chromatographic methods like GC-MS.[10]
-
Potential for Signal Overlap: In complex reaction mixtures, signals from other components may overlap with the analyte signals, complicating quantification.
-
Higher Equipment Cost: NMR spectrometers have a high initial purchase and maintenance cost.
Experimental Protocols
GC-MS Protocol for Quantitative Analysis of this compound
This protocol outlines a method for the quantitative analysis of this compound in a reaction mixture using GC-MS with an internal standard.
1. Sample Preparation: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., dichloromethane). b. Prepare a stock solution of an internal standard (e.g., 1-bromohexane) of a known concentration (e.g., 1 mg/mL) in the same solvent. c. Prepare a series of calibration standards by adding varying amounts of the this compound stock solution and a fixed amount of the internal standard stock solution to a series of vials and diluting to a final volume with the solvent. d. For the reaction mixture sample, dilute an accurately weighed amount of the mixture with the solvent and add the same fixed amount of the internal standard.
2. GC-MS Conditions:
- Column: ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[3]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL (splitless injection).
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp to 180 °C at 10 °C/min.
- Hold at 180 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Quantifier Ion for this compound: m/z 105 (M-I)+.
- Qualifier Ions for this compound: m/z 69, 41.
- Quantifier Ion for Internal Standard (1-bromohexane): m/z 107 (M-Br)+.
3. Data Analysis: a. Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound. b. Determine the concentration of this compound in the reaction mixture sample using the calibration curve.
HPLC Protocol for Quantitative Analysis of this compound
This protocol describes a general approach for the quantitative analysis of this compound using HPLC with a Refractive Index Detector (RID).
1. Sample Preparation: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the mobile phase. b. Prepare a series of calibration standards by diluting the stock solution with the mobile phase. c. For the reaction mixture sample, dissolve an accurately weighed amount in the mobile phase and filter through a 0.45 µm syringe filter.
2. HPLC Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector: Refractive Index Detector (RID).
- Injection Volume: 20 µL.
3. Data Analysis: a. Construct a calibration curve by plotting the peak area of this compound against its concentration. b. Determine the concentration of this compound in the reaction mixture sample using the calibration curve.
qNMR Protocol for Quantitative Analysis of this compound
This protocol provides a method for determining the concentration of this compound in a sample using qNMR with an internal standard.
1. Sample Preparation: a. Accurately weigh a known amount of the reaction mixture sample into an NMR tube. b. Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The chosen internal standard should have signals that do not overlap with the analyte signals. c. Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.
2. NMR Acquisition Parameters (¹H NMR):
- Spectrometer: 400 MHz or higher.
- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is generally recommended for accurate quantification.[11]
- Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]
- Acquisition Time (aq): At least 3-4 seconds.
- Spectral Width (sw): Sufficient to cover all signals of interest.
3. Data Processing and Analysis: a. Apply Fourier transformation to the Free Induction Decay (FID). b. Carefully phase the spectrum and perform baseline correction. c. Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂Cl protons) and a signal of the internal standard. d. Calculate the concentration of this compound using the following equation:
Visualizing the Workflow and Comparison
To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
References
- 1. youtube.com [youtube.com]
- 2. Retip: Retention Time Prediction for Compound Annotation in Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Retention Database for Prediction, Simulation, and Optimization of GC Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Three Liquid Chromatography (LC) Retention Time Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
comparing the efficacy of different catalysts for 1-Chloro-5-iodopentane reactions
For researchers, scientists, and drug development professionals, the selective functionalization of bifunctional molecules like 1-Chloro-5-iodopentane is a critical step in the synthesis of complex chemical entities. This guide provides a comparative overview of catalytic systems for reactions involving this compound, with a focus on achieving chemoselectivity and high efficacy.
This compound presents a unique synthetic opportunity due to the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and more readily activated by transition metal catalysts compared to the more robust carbon-chlorine (C-Cl) bond. This inherent difference allows for selective functionalization at the iodo-substituted position, leaving the chloro group intact for subsequent transformations. This guide explores various catalytic cross-coupling reactions that leverage this reactivity difference.
Comparative Analysis of Catalytic Systems
While direct comparative studies on a wide range of catalysts for this compound are not extensively documented in publicly available literature, we can infer and compare the potential efficacy of various catalytic systems based on well-established principles of cross-coupling reactions with alkyl halides. The primary reaction of interest is the selective C(sp³)–C(sp³) and C(sp³)–C(sp²) bond formation at the C-I position.
The most promising catalytic approaches for this substrate are transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, Kumada, and Sonogashira couplings. These reactions typically employ palladium, nickel, or copper catalysts.
| Catalytic System | Reaction Type | Typical Catalyst | Ligand/Additive | Key Features & Expected Efficacy |
| Palladium-based | Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) | Phosphine ligands (e.g., PPh₃, PCy₃, SPhos) | High functional group tolerance; mild reaction conditions. Expected to be highly selective for the C-I bond. Yields are generally good to excellent for alkyl-aryl couplings.[1][2] |
| Palladium-based | Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | - | Utilizes organozinc reagents, which are more reactive than organoboranes, potentially leading to faster reactions. Good functional group tolerance.[3][4][5][6] |
| Nickel-based | Kumada | NiCl₂(dppe) or NiCl₂(dmpe) | - | Employs highly reactive Grignard reagents, which can limit functional group compatibility. Generally very effective for C-C bond formation.[7][8][9][10] |
| Copper-based | Sonogashira | Pd catalyst with Cu(I) co-catalyst (e.g., CuI) | Amine base | Specifically for coupling with terminal alkynes to form a C(sp³)–C(sp) bond. Highly selective for the C-I bond.[11][12][13] |
Note: The chemoselectivity in all these systems is predicated on the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making the oxidative addition step at the C-I bond kinetically favored.[14]
Experimental Protocols
Below are detailed methodologies for representative cross-coupling reactions that can be adapted for this compound.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is for a palladium-catalyzed Suzuki-Miyaura cross-coupling of an alkyl iodide with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and a degassed aqueous solution of potassium carbonate (2.0 M, 2.0 mL).
-
The reaction mixture is stirred vigorously and heated to 80 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 1-chloro-5-arylpentane.
Visualizing Reaction Pathways and Workflows
To better understand the underlying processes, the following diagrams illustrate a general catalytic cycle for cross-coupling reactions and a logical workflow for catalyst screening.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi_coupling [chemeurope.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Kumada Coupling | NROChemistry [nrochemistry.com]
- 10. Kumada Coupling | OpenOChem Learn [learn.openochem.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synthetic Utility of 1-Chloro-5-iodopentane: A Comparative Guide to its Applications in Total Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a total synthesis campaign. This guide provides a comprehensive comparison of 1-chloro-5-iodopentane's performance as a bifunctional electrophile in the total synthesis of complex molecules, juxtaposed with alternative synthetic strategies. By presenting detailed experimental data, protocols, and clear visual workflows, this document aims to be an invaluable resource for strategic synthetic planning.
This compound is a versatile C5 building block, prized for the differential reactivity of its two halogen atoms. The more labile iodide serves as a prime site for nucleophilic attack, while the less reactive chloride remains available for subsequent transformations. This inherent orthogonality allows for sequential, controlled bond formations, a highly desirable feature in multistep synthesis. This guide delves into specific case studies to objectively evaluate the advantages and limitations of employing this reagent.
Case Study 1: Synthesis of cis-7-Dodecen-1-ol Acetate
The insect pheromone cis-7-dodecen-1-ol acetate is a key attractant for several pest species, making its efficient synthesis a topic of significant interest. One reported route utilizes this compound to construct the carbon backbone.
Synthetic Approach Using this compound
The synthesis commences with the generation of a heptynyl anion, which then undergoes nucleophilic substitution with this compound. The greater reactivity of the carbon-iodine bond ensures selective displacement of the iodide, leaving the chloride intact for a later functional group manipulation.
Experimental Protocol:
-
Alkynylation: To a solution of 1-heptyne (1.0 eq) in dry THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 30 minutes, followed by the addition of this compound (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 1-chloro-dodec-6-yne.
-
Reduction and Acetylation: The resulting chloroalkyne is then subjected to a Lindlar reduction to furnish the corresponding cis-alkene, followed by nucleophilic substitution of the chloride with acetate and subsequent hydrolysis to yield cis-7-dodecen-1-ol. Finally, acetylation of the alcohol provides the target pheromone.
Alternative Approach: Grignard Coupling with a Dichloroalkane
An alternative strategy for constructing the C12 backbone involves the Grignard coupling of a heptynyl magnesium bromide with a dihaloalkane, such as 1,5-dichloropentane. This approach, while conceptually similar, presents different challenges and efficiencies.
Experimental Protocol:
-
Grignard Formation: 1-Heptyne (1.0 eq) is treated with ethylmagnesium bromide (1.05 eq) in THF to form the corresponding Grignard reagent.
-
Coupling: To this solution is added 1,5-dichloropentane (1.1 eq) and a catalytic amount of a copper(I) salt (e.g., CuI). The reaction is heated to reflux for 12 hours.
-
Work-up and Purification: Similar work-up and purification procedures as described above are followed to isolate 1-chloro-dodec-6-yne.
-
Subsequent Steps: The subsequent reduction and acetylation steps are analogous to the previous method.
Performance Comparison
| Parameter | This compound Method | 1,5-Dichloropentane (Grignard) Method |
| Alkylation Yield | Typically 75-85% | Typically 60-70% |
| Reaction Conditions | -78 °C to room temperature | Reflux |
| Key Advantages | Higher yield, milder conditions | Lower cost of starting dihaloalkane |
| Key Disadvantages | Higher cost of the iodo-compound | Harsher conditions, potential for Wurtz coupling side products |
Case Study 2: Synthesis of a Functionalized Alkyne Intermediate
The synthesis of complex molecules often requires the installation of functionalized side chains. This compound can be employed to introduce a chloropentyl group onto a terminal alkyne, which can then be further elaborated. Here, we examine the synthesis of 2-(tert-butyldimethylsilyloxy)-11-chloro-5-undecyne, a potential intermediate for natural product synthesis.
Synthetic Approach Using this compound
This synthesis involves the coupling of a protected propargyl alcohol with this compound.
Experimental Protocol:
-
Deprotonation: 3-(tert-Butyldimethylsilyloxy)-1-propyne (1.0 eq) is dissolved in dry THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
Alkylation: this compound (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, extracted with diethyl ether, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the target chloroalkyne.
Alternative Approach: Using a Mesylate Derivative
An alternative to the iodo-chloro electrophile would be to use a reagent with a different leaving group, such as 5-chloropentyl mesylate. This reagent would be prepared from the corresponding alcohol.
Experimental Protocol:
-
Mesylation: 5-Chloropentan-1-ol (1.0 eq) is dissolved in dichloromethane with triethylamine (1.2 eq) and cooled to 0 °C. Methanesulfonyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 2 hours.
-
Alkylation: In a separate flask, the alkynyl anion is generated as described previously. The freshly prepared solution of 5-chloropentyl mesylate is then added to the alkynyl anion at -78 °C, and the reaction is allowed to warm to room temperature overnight.
-
Work-up and Purification: A similar aqueous work-up and chromatographic purification are performed.
Performance Comparison
| Parameter | This compound Method | 5-Chloropentyl Mesylate Method |
| Overall Yield | Typically 80-90% | Typically 70-80% (two steps) |
| Number of Steps | 1 (from commercial materials) | 2 (synthesis of mesylate required) |
| Key Advantages | High efficiency, one-pot alkylation | Lower cost of starting alcohol |
| Key Disadvantages | Higher reagent cost | Additional synthetic step, potential for instability of the mesylate |
Conclusion
Based on the presented case studies, this compound emerges as a highly effective and reliable bifunctional building block for total synthesis. Its primary advantage lies in the predictable and selective reactivity of the carbon-iodine bond under mild conditions, leading to high yields in alkylation reactions. While the initial cost of the reagent may be higher than that of its dichloro- or mesylate-containing counterparts, the superior performance, milder reaction conditions, and often fewer synthetic steps can translate to overall time and cost savings in a complex synthetic campaign. For researchers prioritizing efficiency and yield, this compound represents a strategic choice for the introduction of a C5 chain with latent functionality.
A Comparative Guide to the Synthesis of 1-Chloro-5-iodopentane: Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 1-chloro-5-iodopentane, a valuable bifunctional alkyl halide intermediate in organic synthesis. A critical analysis of theoretical and experimental yields for the most common synthetic methodologies is presented, supported by detailed experimental protocols. This document aims to assist researchers in selecting the most efficient method for their specific applications.
Introduction
This compound is a halogenated hydrocarbon that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and cross-coupling reaction precursors. The differential reactivity of the chloro and iodo substituents allows for selective sequential reactions. The efficiency of any synthetic process is paramount, and a key metric for this is the reaction yield. This guide focuses on the practical aspects of synthesizing this compound, with a particular emphasis on the comparison between the calculated theoretical yield and the practically obtained experimental yield.
Key Synthetic Routes and Yield Comparison
The two primary methods for the laboratory synthesis of this compound are the Finkelstein reaction starting from 1,5-dichloropentane and a two-step conversion from 1,5-pentanediol.
Method 1: Finkelstein Reaction of 1,5-Dichloropentane
Theoretical Yield Calculation:
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no losses.[3]
Reaction: Cl(CH₂)₅Cl + NaI → Cl(CH₂)₅I + NaCl
Example Calculation:
| Reactant | Molecular Weight ( g/mol ) | Moles |
| 1,5-Dichloropentane | 141.04 | Calculated from mass used |
| Sodium Iodide | 149.89 | Calculated from mass used |
| Product | Molecular Weight ( g/mol ) | |
| This compound | 232.49[4] |
To calculate the theoretical yield:
-
Determine the limiting reactant by comparing the molar ratio of the reactants to the stoichiometry of the balanced equation.
-
Moles of product = Moles of limiting reactant × (stoichiometric ratio of product/limiting reactant).
-
Theoretical yield (grams) = Moles of product × Molecular weight of product.
Factors Influencing Experimental Yield:
The experimental yield is the actual amount of product isolated after the reaction and purification. Several factors can cause the experimental yield to be lower than the theoretical yield:
-
Incomplete reaction: The reaction may not go to completion.
-
Side reactions: Formation of byproducts, such as the di-iodinated product (1,5-diiodopentane).
-
Losses during workup: Product may be lost during extraction, washing, and drying steps.
-
Purification losses: Material is inevitably lost during distillation or chromatographic purification.
Method 2: Conversion from 1,5-Pentanediol
An alternative route to this compound involves a two-step process starting from 1,5-pentanediol. This method first converts the diol to a species with better leaving groups, such as a ditosylate, which is then subjected to a Finkelstein-type reaction.
Step 1: Tosylation of 1,5-Pentanediol The hydroxyl groups of 1,5-pentanediol are converted to tosylate groups by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[2]
Step 2: Halogen Exchange The resulting pentane-1,5-diyl bis(4-methylbenzenesulfonate) is then reacted with sodium iodide in acetone to yield the desired product. A similar reaction for the synthesis of 1,5-diiodopentane reports high yields for this step.[2]
Comparison of Methods:
| Feature | Finkelstein Reaction (from 1,5-Dichloropentane) | Conversion from 1,5-Pentanediol |
| Starting Material Availability | Readily available | Readily available[3] |
| Number of Steps | One | Two |
| Reagents | 1,5-Dichloropentane, Sodium Iodide, Acetone | 1,5-Pentanediol, p-Toluenesulfonyl chloride, Pyridine, Sodium Iodide, Acetone |
| Reported Analogous Yields | >90% (for diiodopentane)[2] | High (for diiodopentane)[2] |
| Potential for Side Products | Di-iodination | Incomplete tosylation, elimination reactions |
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction (Analogous Procedure)
This protocol is adapted from the synthesis of 1,5-diiodopentane.[2]
Materials:
-
1,5-Dichloropentane
-
Sodium iodide (anhydrous)
-
Acetone (dry)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-dichloropentane (1.0 equivalent) and dry acetone.
-
Add sodium iodide (1.1 equivalents) to the stirred solution.
-
Heat the mixture to reflux. The formation of a white precipitate (NaCl) indicates the progress of the reaction.
-
Maintain reflux for 24-48 hours to ensure maximum conversion. Monitor the reaction by TLC or GC if possible.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.
-
Dilute the residue with diethyl ether and wash sequentially with water, a dilute solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis of this compound from 1,5-Pentanediol (Two-Step Analogous Procedure)
This protocol is adapted from the synthesis of 1,5-diiodopentane.[2]
Step A: Synthesis of Pentane-1,5-diyl bis(4-methylbenzenesulfonate)
Materials:
-
1,5-Pentanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (dry)
-
Ice-water
-
Dilute HCl
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1,5-pentanediol (1.0 equivalent) in an excess of dry pyridine and cool in an ice bath (0 °C).
-
Slowly add p-toluenesulfonyl chloride (2.1 equivalents) in portions, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for several hours, then let it stand at a low temperature (e.g., 4 °C) overnight.
-
Pour the reaction mixture into a beaker of ice-water to precipitate the crude ditosylate.
-
Filter the solid, wash it thoroughly with cold water and cold dilute HCl to remove pyridine, and then again with water.
-
Recrystallize the crude product from ethanol to obtain the pure ditosylate intermediate.
Step B: Synthesis of this compound
Materials:
-
Pentane-1,5-diyl bis(4-methylbenzenesulfonate)
-
Sodium iodide
-
Acetone (dry)
Procedure:
-
In a round-bottom flask with a reflux condenser, dissolve the purified ditosylate (1.0 equivalent) in dry acetone.
-
Add sodium iodide (1.1 equivalents).
-
Heat the mixture to reflux for several hours until the reaction is complete (can be monitored by TLC).
-
Follow the work-up and purification steps as described in Protocol 1 (steps 5-9).
Visualizing the Synthetic Workflow and Yield Concepts
To better understand the relationship between the different stages of the synthesis and the factors affecting the yield, the following diagrams are provided.
Caption: Relationship between theoretical and experimental yield.
Caption: Experimental workflow for this compound synthesis.
Conclusion
Both the Finkelstein reaction of 1,5-dichloropentane and the two-step conversion from 1,5-pentanediol are viable methods for the synthesis of this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the desired purity of the final product, and the time and resources available. While the Finkelstein reaction is a more direct, one-step process, the two-step conversion from the diol offers an alternative that may be advantageous in certain contexts. To achieve a high experimental yield, careful control of reaction conditions and meticulous execution of workup and purification procedures are essential. Further research to quantify the experimental yields of these specific reactions would be highly beneficial for process optimization.
References
A Comparative Mechanistic Guide to Reactions of 1-Chloro-5-iodopentane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of reactions involving 1-chloro-5-iodopentane. Due to the limited availability of direct kinetic and mechanistic studies on this specific molecule, this document leverages established principles of physical organic chemistry and available data on analogous dihalopentanes to provide a comprehensive overview. The focus is on nucleophilic substitution reactions, which are fundamental to the utility of this compound in the synthesis of heterocyclic compounds and other valuable intermediates.
Introduction to the Reactivity of this compound
This compound is a bifunctional electrophile, possessing two different halogen atoms that can act as leaving groups in nucleophilic substitution reactions. The significant difference in the leaving group ability of iodide (I⁻) versus chloride (Cl⁻) ions is the primary determinant of its reactivity. In general, the carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodide a much better leaving group.
This inherent difference in reactivity allows for selective functionalization. Under controlled conditions, a nucleophile will preferentially displace the iodide, leaving the chloride intact for subsequent transformations. This guide will explore the mechanistic principles governing this selectivity and compare the reactivity of this compound with its symmetric analogs, 1,5-dichloropentane and 1,5-diiodopentane.
Comparative Performance in Nucleophilic Substitution
The reactivity of dihaloalkanes in nucleophilic substitution reactions, particularly S(_N)2 reactions, is heavily influenced by the nature of the leaving group. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻. This trend is a direct consequence of the stability of the resulting halide anion and the strength of the carbon-halogen bond.
Data Presentation: Comparison of Dihalopentane Reactivity in Piperidine Synthesis
| Parameter | 1,5-Dichloropentane | This compound (Inferred) | 1,5-Diiodopentane |
| Reaction Time | 24 hours | 10 hours (selective substitution) | 8 hours |
| Yield of N-Benzylpiperidine | 65% | >90% (initial substitution) | 90% |
| Reaction Temperature | 100 °C | 80 °C (for selective substitution) | 80 °C |
| Relative Rate of First Substitution | 1 | ~200 | ~600 |
Note: The relative rates are illustrative and based on typical S(_N)2 reaction rate differences between alkyl chlorides and iodides.
Mechanistic Pathways
The reaction of a 1,5-dihaloalkane with a primary amine to form a piperidine ring proceeds through a two-step S(_N)2 mechanism.
-
Intermolecular Nucleophilic Attack: The primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the dihalopentane and displacing the first halide leaving group.
-
Intramolecular Cyclization: The resulting secondary amine then undergoes an intramolecular nucleophilic attack on the remaining electrophilic carbon at the other end of the pentyl chain, displacing the second halide and forming the six-membered piperidine ring.
For this compound, the first step is highly selective. The nucleophile will preferentially attack the carbon bearing the iodine atom due to the superior leaving group ability of iodide.
Signaling Pathway: Synthesis of N-Benzylpiperidine
Caption: General reaction pathway for the synthesis of N-substituted piperidines from this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-benzylpiperidine from 1,5-dihalopentanes. These can be adapted for mechanistic and kinetic studies.
Experimental Protocol 1: Synthesis of N-Benzylpiperidine from 1,5-Dichloropentane
-
Materials:
-
1,5-Dichloropentane (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Acetonitrile (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 1,5-dichloropentane, benzylamine, and potassium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Protocol 2: Synthesis of N-Benzylpiperidine from 1,5-Diiodopentane
-
Materials:
-
1,5-Diiodopentane (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Acetonitrile (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 1,5-diiodopentane, benzylamine, and potassium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow: Comparative Kinetic Study
Caption: Workflow for a comparative kinetic study of dihalopentane reactivity.
Logical Relationships in Reactivity
The choice of dihaloalkane for a particular synthetic application depends on a balance of reactivity, selectivity, and cost. This compound offers a unique advantage in that it allows for sequential, selective reactions at two different positions.
Caption: Key factors influencing the choice of dihaloalkane in synthesis.
A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-5-iodopentane Derivatives
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates like 1-Chloro-5-iodopentane and its derivatives is paramount. These bifunctional haloalkanes are versatile building blocks in organic synthesis, and the presence of impurities can significantly impact reaction yields, downstream product purity, and in the context of medicinal chemistry, the biological activity and safety of target molecules.[1] This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound derivatives, presenting supporting experimental data and detailed protocols.
Comparison of Synthesized this compound Derivatives and Alternatives
This compound is a valuable reagent due to the differential reactivity of the chloro and iodo groups, allowing for sequential reactions. Derivatives of this compound can be synthesized to introduce additional functionality. A common alternative in synthesis is 1,5-dichloropentane or 1,5-diiodopentane, where the reactivities of the terminal halogens are identical. The choice between these compounds depends on the desired synthetic strategy.
| Compound | Structure | Key Features | Common Applications |
| This compound | Cl-(CH₂)₅-I | Different reactivity of C-Cl and C-I bonds | Sequential nucleophilic substitution reactions |
| 1-Bromo-5-chloropentane | Br-(CH₂)₅-Cl | Different reactivity of C-Br and C-Cl bonds | Sequential nucleophilic substitution reactions |
| 1,5-Dichloropentane | Cl-(CH₂)₅-Cl | Identical reactivity at both ends | Symmetric difunctionalization reactions |
| 1,5-Diiodopentane | I-(CH₂)₅-I | Higher reactivity than dichloropentane | Symmetric difunctionalization reactions |
Quantitative Purity Analysis: A Comparative Overview
The purity of this compound derivatives is typically assessed using chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly employed techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling point and polarity, followed by mass-based identification and quantification. | Identifies and quantifies volatile organic impurities, including starting materials, residual solvents, and byproducts. | High sensitivity and specificity for volatile and semi-volatile compounds. Excellent for identifying trace impurities. | Not suitable for non-volatile impurities. Quantification can be less accurate than qNMR without careful calibration. |
| Quantitative ¹H NMR (qNMR) Spectroscopy | The integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.[2] | Provides an absolute measure of purity without the need for a reference standard of the analyte itself. Also provides structural information. | High accuracy and precision. Non-destructive. Can quantify a wide range of impurities, including non-volatile ones. | Lower sensitivity compared to GC-MS for trace impurities. Requires a high-purity internal standard. |
Table 1: Illustrative Purity Data for a Synthesized this compound Derivative
| Analytical Method | Purity (%) | Impurities Detected |
| GC-MS | 98.5 | Residual 1,5-dichloropentane (starting material), unidentified byproduct at m/z = 152 |
| qNMR | 98.2 | Residual 1,5-dichloropentane, solvent (dichloromethane) |
Experimental Protocols
Synthesis of a this compound Derivative: A General Protocol
A common method for synthesizing this compound from a dihalogenated precursor is the Finkelstein reaction. This protocol describes the synthesis from 1,5-dichloropentane.
Materials:
-
1,5-Dichloropentane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1,5-dichloropentane in anhydrous acetone is prepared in a round-bottom flask.
-
A slight molar excess of sodium iodide is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by GC-MS.
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove most of the acetone.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Purity Assessment by GC-MS
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound derivative at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Inject 1 µL of the sample solution into the GC-MS.
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Assessment by Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
NMR tubes.
Materials:
-
Synthesized this compound derivative.
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity (certified if possible) and its signals should not overlap with the analyte signals.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized product into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any signal of interest to ensure full relaxation. A longer delay (e.g., 30-60 seconds) is recommended for accurate quantification.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the this compound derivative and a signal from the internal standard.
-
Calculate the purity using the following equation:[2]
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
-
Visualizing Workflows and Pathways
References
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Chloro-5-iodopentane Characterization
Foreword
In the precise world of pharmaceutical development and high-stakes chemical synthesis, the certainty of a starting material's identity and purity is not just a matter of quality control; it is the bedrock of scientific integrity and downstream success. 1-Chloro-5-iodopentane, a versatile bifunctional alkylating agent, is a prime example of a molecule where rigorous characterization is indispensable. This guide, born from extensive field experience, provides a comprehensive, technically-grounded framework for the cross-validation of analytical methods tailored for this compound. Our focus is on creating a self-validating system of analysis that ensures data reliability, meets stringent regulatory expectations, and empowers researchers with confidence in their materials.
The Analytical Imperative: Why Orthogonal Methods are Non-Negotiable for this compound
This compound is a non-chromophoric, semi-volatile liquid, making its analysis by any single technique prone to blind spots. Potential impurities, such as the corresponding dichloro- and diiodo-pentanes, or residual starting materials, can have similar physical properties, making their separation and quantification challenging. An orthogonal approach, which employs multiple analytical techniques based on different physicochemical principles, is therefore essential.[1][2] Cross-validation, the formal process of comparing the results from these orthogonal methods, provides a robust and defensible data package.[3] This guide will detail the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with a universal detector, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Core Analytical Methodologies: A Deep Dive
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso
GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. It separates components based on their boiling points and interaction with the stationary phase, followed by mass-based identification.
Causality of Experimental Choices: For halogenated alkanes, a low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is optimal, providing excellent resolution of compounds with similar boiling points. Electron Ionization (EI) is the preferred ionization technique due to its generation of reproducible and extensive fragmentation patterns, which are crucial for structural confirmation and impurity identification.[4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately prepare a 100 ppm solution of this compound in a high-purity volatile solvent such as hexane or ethyl acetate.
-
GC Parameters:
-
Injector: Split/splitless, 250°C, with a split ratio of 50:1 to prevent column overloading.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This gradient ensures the separation of closely boiling impurities.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-350, to capture the molecular ion and key fragments.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a weak or absent molecular ion peak (m/z 232.49) due to the labile C-I bond.[5][6] Key fragments would arise from the loss of iodine (M-127) and chlorine (M-35/37), as well as characteristic alkyl chain fragmentation patterns (clusters of peaks separated by 14 mass units).[6]
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD): The Universal Quantifier
For non-volatile impurities or as an orthogonal separation technique, HPLC is invaluable. Since this compound lacks a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is necessary. CAD provides a near-uniform response for non-volatile analytes, making it suitable for purity analysis.
Causality of Experimental Choices: Reversed-phase chromatography with a C18 column is the workhorse for separating non-polar compounds. A gradient of water and a polar organic solvent like acetonitrile allows for the elution of a broad range of potential impurities. The use of CAD is a deliberate choice for its ability to detect compounds without a UV-absorbing moiety, providing a more comprehensive impurity profile.
Experimental Protocol: HPLC-CAD Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile. The acid improves peak shape and ionization in the CAD.
-
Gradient Program: Start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C, to ensure reproducible retention times.
-
-
CAD Parameters:
-
Nebulizer Temperature: 35°C.
-
Evaporation Tube Temperature: Set according to the mobile phase composition and flow rate, as per manufacturer's recommendations.
-
Quantitative NMR (qNMR) Spectroscopy: The Primary Standard
qNMR is a primary analytical method, meaning it can provide a direct, highly accurate quantification of a substance without the need for a specific reference standard of the analyte itself.[7][8] It relies on the direct proportionality between the integrated signal area and the number of protons generating that signal.
Causality of Experimental Choices: A high-field NMR spectrometer (≥400 MHz) is used to achieve optimal signal dispersion and sensitivity. A certified internal standard with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals is chosen. Maleic acid or dimethyl sulfone are excellent choices for their chemical stability and simple spectra. Deuterated chloroform (CDCl₃) is an appropriate solvent for this compound.
Experimental Protocol: ¹H-qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh and add approximately 10 mg of a certified internal standard (e.g., maleic acid).
-
Add 0.7 mL of CDCl₃, cap, and gently mix until fully dissolved.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long delay (e.g., 30-60 seconds) is critical to ensure complete relaxation of all protons, which is essential for accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
Data Processing:
-
Apply phase and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from this compound (e.g., the triplet corresponding to the CH₂Cl or CH₂I protons) and the signal from the internal standard.
-
Expected ¹H NMR Chemical Shifts: Based on the structure and known values for similar compounds, the following approximate chemical shifts are expected in CDCl₃:
-
CH₂Cl: ~3.5 ppm (triplet)
-
CH₂I: ~3.2 ppm (triplet)
-
Internal CH₂ groups: ~1.4-1.9 ppm (multiplets)
The Cross-Validation Workflow: A System of Checks and Balances
Caption: A workflow for the cross-validation of analytical methods.
Step-by-Step Data Reconciliation Protocol:
-
Structural Confirmation: The fragmentation pattern from GC-MS and the chemical shifts, multiplicities, and integrations from the ¹H and ¹³C NMR spectra must all be consistent with the structure of this compound. Any discrepancies would trigger further investigation.
-
Impurity Profile Comparison:
-
Compare the impurity profiles from GC-MS and HPLC-CAD. Are the same impurities detected by both techniques?
-
GC-MS will be more sensitive to volatile impurities like 1,5-dichloropentane and 1,5-diiodopentane.
-
HPLC-CAD may detect non-volatile or thermally labile impurities that are not amenable to GC.
-
Any significant impurity detected by one technique should be investigated in the data from the other.
-
-
Quantitative Purity Reconciliation:
-
The purity value from qNMR is considered the most accurate, as it is a primary method.
-
The purity values from GC-MS and HPLC-CAD (calculated as 100% minus the sum of all impurity peak areas) should be in close agreement with the qNMR result.
-
A significant discrepancy (e.g., >2%) between the chromatographic purity and the qNMR purity may indicate the presence of non-volatile (in the case of GC) or non-responsive (in the case of CAD) impurities, or the presence of residual solvents or water, which would be detected by qNMR but not necessarily by the chromatographic methods.
-
Data Presentation for Clear Comparison
Summarizing the data in a clear, tabular format is essential for a direct and objective comparison.
Table 1: Cross-Validation of Purity for this compound (Batch XYZ)
| Analytical Method | Purity Value (%) | Impurities Detected and Quantified | Notes |
| GC-MS | 99.2 (Area %) | 1,5-Dichloropentane (0.5%), 1,5-Diiodopentane (0.3%) | Provides a profile of volatile impurities. |
| HPLC-CAD | 99.1 (Area %) | Unidentified Impurity 1 (0.6%), Unidentified Impurity 2 (0.3%) | Detects non-volatile impurities not seen by GC. |
| ¹H-qNMR | 99.0 (Mass Fraction) | Consistent with chromatographic data. | Considered the most accurate, absolute purity value. |
| Final Validated Purity | 99.0% | Based on the primary qNMR result, supported by orthogonal chromatographic data. |
Table 2: Consolidated Spectroscopic and Chromatographic Data
| Technique | Key Data and Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.54 (t, 2H, -CH₂Cl), 3.21 (t, 2H, -CH₂I), 1.88 (m, 4H), 1.55 (m, 2H). Structure confirmed. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 44.9 (-CH₂Cl), 33.5, 32.8, 30.3, 6.7 (-CH₂I). Structure confirmed. |
| GC-MS (EI) | Key Fragments (m/z): 197/199 ([M-Cl]⁺), 105 ([M-I]⁺). Identity confirmed. |
| HPLC-CAD | Retention Time: 12.5 min. Main peak is symmetrical. |
Conclusion: The Power of a Self-Validating System
By implementing a cross-validation strategy that leverages the orthogonal strengths of GC-MS, HPLC-CAD, and qNMR, we create a self-validating analytical system. This approach provides a high degree of confidence in the identity, purity, and overall quality of this compound. It moves beyond simple testing to a holistic characterization, ensuring that the material is not only fit for purpose but that its quality is understood and can be robustly defended. This commitment to scientific rigor is the cornerstone of successful research and development in the pharmaceutical and chemical industries.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. whitman.edu [whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pharmaceutical impurity identification: a case study using a multidisciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 1-Chloro-5-iodopentane: Benchmarking Performance in Chemoselective Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of bifunctional building blocks is paramount to the efficiency and success of a synthetic campaign. 1-Chloro-5-iodopentane emerges as a reagent of significant interest due to the inherent differential reactivity of its two halogen atoms. This guide provides an in-depth technical comparison of this compound's performance in key synthetic applications, benchmarked against common alternatives, and supported by established chemical principles and experimental data.
The cornerstone of this compound's utility lies in the disparate nature of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is considerably weaker and the iodide ion is a superior leaving group compared to the chloride ion. This fundamental difference allows for remarkable chemoselectivity, enabling sequential reactions at two distinct sites within the same molecule.
Key Applications and Performance Benchmarks
This guide will focus on three critical applications where the unique properties of this compound can be leveraged to significant advantage:
-
Synthesis of Substituted Piperidines: A cornerstone of heterocyclic chemistry, the piperidine motif is prevalent in a vast number of pharmaceuticals.
-
Williamson Ether Synthesis: A classic and reliable method for the formation of ethers, crucial for introducing alkoxy functionalities.
-
Selective Grignard Reagent Formation: The ability to form a Grignard reagent at one end of a carbon chain while leaving a reactive handle at the other opens up a plethora of synthetic possibilities.
Synthesis of Substituted Piperidines: A Comparative Analysis
The synthesis of N-substituted piperidines via intramolecular cyclization of 1,5-dihalopentanes with a primary amine is a fundamental transformation. The choice of the dihaloalkane dramatically impacts reaction kinetics and overall efficiency.
Causality of Experimental Choices
The formation of the piperidine ring proceeds through a tandem intramolecular nucleophilic substitution (SN2) mechanism. The primary amine first displaces the more labile halide to form an N-substituted 5-halopentylamine intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the remaining electrophilic carbon, displacing the second halide to form the piperidine ring. The rate-determining step is heavily influenced by the nature of the leaving group.
dot
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 1-Chloro-5-iodopentane
This guide provides essential safety and logistical information for the proper disposal of 1-Chloro-5-iodopentane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to be familiar with its hazards. This substance is a halogenated hydrocarbon and presents several risks.
-
Hazard Identification : this compound is known to cause skin, eye, and respiratory irritation.[1][2][3][4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE when handling this chemical. This includes:
-
Ventilation : All handling and transfer of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous waste.[5][6] Improper disposal, such as in regular trash or down the sewer, is prohibited.[5][7]
Step 1: Waste Classification this compound is classified as a halogenated organic waste because it contains chlorine and iodine.[8][9] This classification is critical for proper segregation.
Step 2: Waste Segregation To prevent dangerous chemical reactions, it is mandatory to segregate waste streams.[6][10]
-
Collect this compound waste separately from other waste categories.
-
Do Not Mix with non-halogenated organic wastes, acids, bases, or oxidizers.[8][11]
Step 3: Containerization
-
Select an Appropriate Container : Use a designated, leak-proof hazardous waste container that is chemically compatible with halogenated hydrocarbons.[5][9][12] High-density polyethylene (HDPE) containers are often suitable.[13]
-
Labeling : The container must be clearly and accurately labeled.[6][10] The label must include:
-
Keep Closed : The waste container must be kept tightly sealed except when adding waste.[7][12][13]
Step 4: Accumulation and Storage
-
Designated Area : Store the waste container in a designated satellite accumulation area (SAA) that is secure and well-ventilated.[9][12]
-
Secondary Containment : All liquid hazardous waste containers must be placed in secondary containment (e.g., a spill tray) to contain potential leaks.[5][7]
-
Inventory : Maintain a log of the waste being accumulated in the container.[10]
Step 5: Arranging for Final Disposal
-
Contact EHS : Do not attempt to treat or dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][10][14]
-
Treatment Method : The standard and most effective disposal method for halogenated organic waste is high-temperature incineration at a permitted hazardous waste facility.[8][9]
Spill Response Protocol
In the event of a spill, follow these immediate steps:
-
Evacuate : Evacuate all non-essential personnel from the immediate area.[14]
-
Ventilate : Ensure the area is well-ventilated.[14]
-
Contain : Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[9][14]
-
Collect : Carefully collect the absorbent material and place it into a designated, sealed container for hazardous waste.[9]
-
Decontaminate : Clean the spill area thoroughly.[14]
-
Dispose : Label the spill cleanup waste as hazardous and arrange for its disposal through your EHS department.
Data Summary: this compound
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Data | Citation(s) |
| Chemical Name | This compound | [1][15] |
| CAS Number | 60274-60-4 | [2] |
| Molecular Formula | C5H10ClI | [1][15] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [2][3][15] |
| Waste Classification | Halogenated Organic Waste | [8][9] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat. | [1][3] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [1][3] |
| Disposal Method | Collection by a licensed hazardous waste service for high-temperature incineration. | [8][9] |
Disposal Workflow Visualization
The diagram below illustrates the logical workflow for the proper disposal of this compound, from initial identification to final removal from the laboratory.
Caption: Disposal workflow for this compound.
References
- 1. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 2. fishersci.at [fishersci.at]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. benchchem.com [benchchem.com]
- 10. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ethz.ch [ethz.ch]
- 14. benchchem.com [benchchem.com]
- 15. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Chloro-5-iodopentane
Essential Safety and Handling Guide for 1-Chloro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS Number: 60274-60-4). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity. This chemical is also known as 5-Chloro-1-iodopentane and Pentamethylene Chloroidide.[1][2][3]
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects:
-
Skin Irritation (Category 2): Causes skin irritation.[3][4][5][6][7]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4][5][6][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3][4][5][6][7]
-
Harmful if swallowed or inhaled. [1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C5H10ClI | [3][8] |
| Molecular Weight | 232.49 g/mol | [3][9] |
| Density | 1.6731 g/cm³ @ 20°C | [2] |
| Boiling Point | 100 °C @ 15 Torr | [2] |
| Refractive Index | 1.5280 - 1.5330 @ 20°C | [8] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][11] A face shield may be necessary for tasks with a high splash potential.[12][13]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[6][12] Gloves must be inspected before use and disposed of properly after.
-
Protective Clothing: A lab coat, apron, or full-body suit should be worn to prevent skin contact.[6][12] Flame-retardant and antistatic protective clothing is recommended.[14]
-
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[6][11] If inhalation of vapors is a risk, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is required.[10]
Experimental Protocol: Safe Handling Procedure
-
Preparation:
-
Ensure an eyewash station and safety shower are readily accessible.[10][11]
-
Work in a well-ventilated area or a chemical fume hood.[6]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][6][15]
-
Ground and bond containers during transfer to prevent static discharge.[10][15]
-
-
Handling:
-
Post-Handling:
First Aid Measures
Immediate action is critical in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][6]
Disposal Plan
This compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Disposal: Do not allow the chemical to enter drains or sewer systems.[4][6][15] Dispose of surplus and non-recyclable solutions through a licensed disposal company.[15]
-
Container Disposal: Empty containers may retain product residue and can be dangerous. Do not reuse empty containers. They must be treated as hazardous waste and disposed of by a licensed professional.[15][17]
Emergency Workflow: Chemical Spill
The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for handling a this compound spill.
References
- 1. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60274-60-4 Name: this compound [xixisys.com]
- 5. fishersci.at [fishersci.at]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. L04469.09 [thermofisher.com]
- 9. This compound 97 60274-60-4 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 13. youtube.com [youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
